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  • Product: Solvent Yellow 82
  • CAS: 12227-67-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Solvent Yellow 82

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. Solvent Yellow 82 (CAS No.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. Solvent Yellow 82 (CAS No. 12227-67-7), a metal-complex azo dye. The information is compiled to assist in research, development, and quality control applications, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key chemical information.

Chemical Identity and Structure

Solvent Yellow 82 is a monoazo dye belonging to the metal-complex chemical class.[1][2] Specifically, it is a 1:2 chromium complex, meaning one chromium ion is coordinated with two molecules of the azo dye ligand.[3] The dye is synthesized through the diazotization of 2-Aminobenzoic acid, which is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. This resulting azo compound is subsequently complexed with chromium.[2]

The structure of the pre-metallized azo ligand is systematically formed, leading to the final stable chromium complex.

cluster_start Starting Materials cluster_process Synthesis Process cluster_product Final Product A 2-Aminobenzoic Acid C Diazotization (NaNO2, HCl) A->C B 3-Methyl-1-phenyl-5-pyrazolone D Azo Coupling B->D C->D Diazo Intermediate E Metallization (Chromium Salt) D->E Azo Ligand F Solvent Yellow 82 (1:2 Chromium Complex) E->F

Caption: Synthesis pathway of Solvent Yellow 82.

Based on this synthesis, the chemical structure of the final 1:2 chromium complex can be depicted as follows.

Caption: Proposed chemical structure of Solvent Yellow 82.

Physical and Chemical Properties

Solvent Yellow 82 is a reddish-yellow powder.[3] It is known for its excellent solubility in a wide range of organic solvents and good stability to heat and light.[4][5]

Table 1: General Physical and Chemical Properties of Solvent Yellow 82
PropertyValueSource(s)
C.I. Name Solvent Yellow 82[1][3]
CAS Number 12227-67-7[1][2]
Molecular Formula C17H13N4NaO3 (for the ligand salt)[2][6]
Molecular Weight 344.3 g/mol (for the ligand salt)[1][2]
Appearance Yellow to Reddish-Yellow Powder[3][4]
Melting Point >215 °C[7]
Heat Resistance 190-200 °C[1][5]
pH (1% solution) 6.0 - 8.15[1][3]
Light Fastness (1-8 scale) 7[1][4]
Insolubles (in MEK) ≤ 1.0%[4]

Solubility Profile

A key characteristic of Solvent Yellow 82 is its high solubility in various organic solvents, making it suitable for applications in inks, coatings, and plastics.[4][5] The dye is generally considered insoluble in water.[8]

Table 2: Solubility of Solvent Yellow 82 in Organic Solvents at Room Temperature (20-25 °C)
SolventSolubility (g/L)Source(s)
Methyl Ethyl Ketone (MEK)400 - 500[1][4][9]
Butyl Cellosolve250 - 500[1][9]
Diacetone Alcohol (DAA)500[1][9]
1-Methoxy-2-propanol500[4]
N-Propanol500[4]
Ethanol400[4][9]
Ethyl Acetate400 - 500[4][9]
Toluene500[4]
Xylene150 - 450[3][9]
Acetone50[1]
Isopropanol5 - 400[3][9]
Methanol50 - 450[3][9]

Note: Solubility values can vary between suppliers. Metal complex dyes may not form true solutions, and these values should be used as a guide.[9]

Experimental Protocols

The following sections detail the methodologies for determining the key chemical properties of Solvent Yellow 82, adapted from standardized OECD guidelines and common laboratory practices.

cluster_workflow Property Determination Workflow cluster_physchem Physical Properties cluster_spectro Spectroscopic Analysis cluster_tox Toxicological Assessment start Obtain Pure Sample of Solvent Yellow 82 p1 Melting Point (OECD 102) start->p1 p2 Solubility (OECD 105) start->p2 s1 UV-Vis Spectroscopy start->s1 s2 FT-IR Spectroscopy start->s2 s3 NMR Spectroscopy start->s3 t1 In Silico Metabolism Prediction start->t1 report Compile Technical Guide p1->report p2->report s1->report s2->report s3->report t2 In Vitro Assay (e.g., Ames Test) t1->t2 t2->report

Caption: General workflow for characterizing Solvent Yellow 82.
Determination of Melting Point (Capillary Method - adapted from OECD 102)

This protocol describes the determination of the melting point using a digital melting point apparatus with a heated metal block.[10][11][12]

  • Sample Preparation:

    • Ensure the Solvent Yellow 82 sample is thoroughly dried to remove any residual solvent or moisture.

    • Finely pulverize the sample using a mortar and pestle.

    • Pack the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Instrumentation:

    • Use a calibrated digital melting point apparatus.

    • Set the starting temperature to approximately 20 °C below the expected melting point (>215 °C).

    • Set the heating ramp rate to 1-2 °C per minute for an accurate determination. A faster preliminary scan may be conducted to find the approximate range.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Observe the sample through the magnified viewing port.

    • Record the temperature at which the first droplet of liquid appears (onset of melting).

    • Record the temperature at which the last solid particle melts (completion of melting). The melting point is reported as this range.

    • Perform the measurement in triplicate and report the average range.

Determination of Solubility in Organic Solvents (Flask Method - adapted from OECD 105)

This protocol determines the saturation mass concentration of Solvent Yellow 82 in a given organic solvent at a controlled temperature.[13][14][15]

  • Apparatus and Materials:

    • Constant temperature bath or shaker (e.g., 25 ± 0.5 °C).

    • Glass flasks with stoppers.

    • Magnetic stirrer and stir bars.

    • Centrifuge with temperature control.

    • Calibrated analytical balance.

    • UV-Vis Spectrophotometer or HPLC for concentration analysis.

    • Selected organic solvent (e.g., Methyl Ethyl Ketone).

  • Procedure:

    • Add an excess amount of Solvent Yellow 82 (e.g., ~1 g) to a known volume of the solvent (e.g., 100 mL) in a flask. The excess is necessary to ensure saturation is reached.

    • Seal the flask and place it in the constant temperature shaker.

    • Agitate the mixture for a sufficient time to reach equilibrium (a preliminary test may be needed, but 24-48 hours is typical).

    • After agitation, allow the flask to stand at the same temperature for several hours to allow undissolved solid to settle.

    • To ensure complete separation of the solid phase, centrifuge an aliquot of the supernatant at the same controlled temperature.

    • Carefully withdraw a sample from the clear supernatant.

    • Prepare a series of dilutions of the saturated solution and measure their concentration using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax).

  • Data Analysis:

    • Calculate the concentration of the saturated solution based on the analytical measurement and any dilution factors.

    • Report the solubility in g/L at the specified temperature.

    • Perform the determination in triplicate and report the mean value.

Spectroscopic Properties

While specific, detailed spectra for Solvent Yellow 82 are not widely available in public literature, this section describes the expected characteristics and provides a protocol for their determination.

UV-Visible (UV-Vis) Spectroscopy

As a colored dye, Solvent Yellow 82 exhibits strong absorption in the visible region of the electromagnetic spectrum. A study has shown its normalized absorption spectrum in ethanol.[16] The spectrum is expected to show a broad absorption band characteristic of the chromophore system.

Experimental Protocol for UV-Vis Analysis:

  • Solution Preparation:

    • Prepare a stock solution of Solvent Yellow 82 in a suitable spectroscopic grade solvent (e.g., ethanol) of a known concentration (e.g., 100 mg/L).

    • From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 1, 2, 5, 10, 15 mg/L).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the wavelength range from 200 to 800 nm.

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill the reference cuvette with the pure solvent (blank).

    • Record a baseline spectrum with the blank in both the sample and reference beams.

    • Measure the absorbance spectrum of each standard solution and the stock solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • From the slope of the calibration curve (if linear and passing through the origin), calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the molar concentration.

Infrared (IR) Spectroscopy

An FT-IR spectrum would be used to identify the functional groups present in the molecule. Expected characteristic peaks would include:

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretching (from the methyl group).

  • ~1600 cm⁻¹: C=O stretching from the pyrazolone (B3327878) ring.

  • ~1500-1580 cm⁻¹: N=N stretching of the azo group.

  • ~1450-1500 cm⁻¹: Aromatic C=C ring stretching.

  • Low-frequency region (< 600 cm⁻¹): Bands corresponding to the metal-ligand (Cr-O, Cr-N) bonds.

Experimental Protocol for FT-IR Analysis:

  • Sample Preparation:

    • Prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of dry Solvent Yellow 82 powder with ~100-200 mg of dry, spectroscopic grade KBr.

    • Grind the mixture to a fine, homogenous powder.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Measurement:

    • Record a background spectrum of the empty sample chamber.

    • Place the KBr pellet in the sample holder.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify and label the major absorption peaks and assign them to the corresponding functional groups.

Stability and Reactivity

  • Chemical Stability: The compound is stable under normal temperatures and pressures.[6]

  • Conditions to Avoid: Avoid the generation of dust, as explosive dust/air mixtures can be formed. Also, avoid excess heat, strong oxidants, and incompatible materials like strong acids and bases.[6][7]

  • Hazardous Decomposition Products: Upon combustion, irritating and toxic fumes and gases, including carbon oxides and nitrogen oxides, may be produced.[6][7]

Toxicological Profile and Metabolic Pathway

The toxicological profile of Solvent Yellow 82 is not extensively characterized in public literature.[6] However, as a metal-complex azo dye, its toxicological assessment must consider both the parent molecule and its potential metabolites.

Azo dyes can undergo reductive cleavage of the N=N bond, a reaction primarily catalyzed by azoreductase enzymes from intestinal microbiota.[17][18] This process breaks the dye down into aromatic amines. For Solvent Yellow 82, this would release 2-aminobenzoic acid and an amine derivative of the pyrazolone component. The toxicity of these resulting amines is a primary concern, as some aromatic amines are known carcinogens.[17] The presence of chromium also requires consideration, although in its complexed state, its bioavailability and toxicity may be altered compared to free chromium ions.

cluster_notes Toxicological Consideration parent Solvent Yellow 82 (Azo Dye Complex) process Azoreductase (Intestinal Microbiota) parent->process Reductive Cleavage of Azo Bond metabolite1 Metabolite 1: 2-Aminobenzoic Acid process->metabolite1 metabolite2 Metabolite 2: 4-Amino-1,5-dimethyl-2-phenyl- 1,2-dihydropyrazol-3-one process->metabolite2 note1 Toxicity of resulting aromatic amines is of primary concern. note2 Bioavailability and toxicity of complexed chromium requires assessment.

Caption: Proposed metabolic pathway of Solvent Yellow 82.

References

Exploratory

An In-depth Technical Guide to Solvent Yellow 82 (CAS No. 12227-67-7)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of C.I. Solvent Yellow 82, a metal-complex solvent dye widely utilized in various industrial applicat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Solvent Yellow 82, a metal-complex solvent dye widely utilized in various industrial applications. This document consolidates key information on its chemical and physical properties, synthesis, applications, and safety, with a focus on presenting quantitative data in a structured format and detailing experimental methodologies.

Chemical and Physical Properties

Solvent Yellow 82 is a 1:2 chromium complex monoazo dye, appearing as a reddish-yellow powder.[1] Its chemical structure, incorporating a chromium ion, contributes to its high stability and fastness properties.[1]

Identification and General Properties
PropertyValueReference(s)
CAS Number12227-67-7[1][2]
C.I. NameSolvent Yellow 82[1][2]
Chemical ClassMonoazo, 1:2 Chromium Complex[1]
Molecular FormulaC34H24CrN8O6·H[1]
Molecular Weight693.61 g/mol [1]
AppearanceReddish-yellow powder[1]
OdorOdorless[3]
Physicochemical Data
PropertyValueReference(s)
Density1.26 - 1.29 g/cm³[1]
Melting Point>180 °C[1]
pH (1% solution)6.0 - 8.15[1][2]
Heat Resistance190 - 240 °C[2]
Light Fastness (1-8 scale)7[2]
Acid Resistance (1-5 scale)4-5[1]
Alkali Resistance (1-5 scale)3 - 5[1][2]
Moisture Content< 2.5%[2]
Solubility Data

Solvent Yellow 82 exhibits excellent solubility in a range of organic solvents, a key characteristic for its applications.

SolventSolubility (g/L)Reference(s)
Butyl Cellosolve250[2]
Acetone50[2]
Methyl Ethyl Ketone (MEK)400[2]
Diacetone Alcohol500[2]
Methanol (B129727)400[1]
Ethanol300[1]
Isopropanol400[1]
n-Butanol500[1]
Toluene500[1]
Xylene450[1]
Cyclohexanone500[1]
Ethyl Acetate500[1]

Synthesis and Manufacturing

The synthesis of Solvent Yellow 82 is a multi-step process involving diazotization, coupling, and metal complexation.

Synthesis Pathway

The general synthetic route for Solvent Yellow 82 is as follows:

  • Diazotization: 2-Aminobenzoic acid is treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the monoazo dye ligand.

  • Complexation: The azo dye ligand is then heated with a chromium salt, such as chromium formate, in a solvent mixture to form the final 1:2 chromium complex.

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Complexation 2-Aminobenzoic_Acid 2-Aminobenzoic_Acid Diazonium_Salt Diazonium_Salt 2-Aminobenzoic_Acid->Diazonium_Salt NaNO2, HCl Azo_Dye_Ligand Azo_Dye_Ligand Diazonium_Salt->Azo_Dye_Ligand Pyrazolone_Derivative 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one Pyrazolone_Derivative->Azo_Dye_Ligand Solvent_Yellow_82 Solvent_Yellow_82 Azo_Dye_Ligand->Solvent_Yellow_82 Chromium_Salt Chromium Formate Chromium_Salt->Solvent_Yellow_82 Heat, Amide Solvent

Synthesis pathway of Solvent Yellow 82.
Experimental Protocol: Synthesis of Solvent Yellow 82

The following protocol is based on information from a Chinese patent (CN1952017A) and provides a more detailed procedure for the complexation step.

Materials:

  • Azo dye intermediate (product of coupling 2-aminobenzoic acid and 3-methyl-1-phenyl-5-pyrazolone)

  • Dimethylformamide (DMF)

  • Formamide (B127407)

  • Complexing agent CRF (Chromium Formate)

  • Water

Procedure:

  • Prepare a mixed amide solvent by combining dimethylformamide and formamide in a weight ratio of (7-9.5):1.

  • In a reaction vessel, heat the amide mixed solvent and the complexing agent (chromium formate) to 100 °C.

  • Add the azo dye intermediate to the heated mixture.

  • Increase the temperature of the reaction mixture directly to 138-150 °C.

  • Maintain the reaction at this temperature for 2.5-3.5 hours.

  • After the reaction is complete, cool the mixture.

  • Precipitate the product by adding it to water.

  • Filter the precipitate to isolate the crude Solvent Yellow 82.

  • Wash the filtered product with water to remove impurities.

  • Dry the final product.

Industrial and Research Applications

Solvent Yellow 82 is utilized in a variety of applications owing to its solubility and stability.

  • Inks: It is a key component in solvent-based printing inks, including those for aluminum foil, and in stationery inks for ballpoint pens.[2]

  • Coatings: The dye is used in wood stains and coatings, leather finishes, and baking finishes.[2]

  • Plastics and Resins: It is employed for coloring various plastics and resins.

  • Other Applications: Solvent Yellow 82 is also used in the coloration of shoe polish and holographic films.[1]

Experimental Protocol: Formulation of a Printing Ink

This protocol is adapted from US Patent 5,298,034 A for the preparation of a pulverulent dye preparation suitable for printing inks.

Materials:

  • Solvent Yellow 82 powder (1 kg)

  • Polybutylene glycol (molecular weight of 1200) (100 g)

  • Mixer

  • Nozzle and hose pump

Procedure:

  • Charge a mixer with 1 kg of C.I. Solvent Yellow 82.

  • At 20 °C, add 100 g of polybutylene glycol with a molecular weight of 1200 through a nozzle using a hose pump while stirring.

  • The addition should take approximately 10 minutes.

  • After the addition is complete, continue stirring at 20 °C for an additional 30 minutes.

  • The resulting dye preparation is ready for use in printing ink formulations.

Safety and Toxicology

The available safety data for Solvent Yellow 82 indicates that it may cause irritation upon contact with eyes, skin, and the respiratory tract.[3] It is also reported to be harmful if swallowed.[3]

Health Hazard Information
  • Acute Effects: May cause irritation to the skin, eyes, and respiratory system. Ingestion can lead to gastrointestinal irritation.[3]

  • Chronic Effects: Long-term effects have not been thoroughly investigated.[3]

  • Carcinogenicity: There is no conclusive evidence linking Solvent Yellow 82 to carcinogenic effects.[4]

  • Mutagenicity: No mutagenic effect was observed in a bacterial test.[5]

Handling and Storage
  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety goggles, and a respirator if dust is generated.[3]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from heat and strong oxidizing agents.[5]

Biological Interactions and Metabolism

Specific studies on the biological signaling pathways directly affected by Solvent Yellow 82 are not publicly available. However, the general metabolism of azo dyes is an area of toxicological interest.

Azo dyes can be metabolized by azoreductases present in the gut microbiome.[6][7] This process involves the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines.[6][8] These resulting amines can be more toxic than the parent dye molecule and may have genotoxic or carcinogenic properties.[6][9]

The chromium component of Solvent Yellow 82 is in the trivalent state (Cr(III)). While hexavalent chromium (Cr(VI)) is a known carcinogen, Cr(III) is an essential trace element.[10][11] However, the toxicological profile of the entire metal-dye complex and its metabolites is not fully elucidated.

Metabolic_Pathway Solvent_Yellow_82 Solvent Yellow 82 (Azo Dye) Gut_Microbiome Gut Microbiome (Azoreductases) Solvent_Yellow_82->Gut_Microbiome Ingestion Aromatic_Amines Aromatic Amines (e.g., derivatized - 2-aminobenzoic acid - phenylamine) Gut_Microbiome->Aromatic_Amines Reductive Cleavage of Azo Bond Potential_Toxicity Potential Genotoxicity/ Carcinogenicity Aromatic_Amines->Potential_Toxicity

General metabolic pathway of azo dyes in the gut.

Analytical Methods

General HPLC Protocol Outline

Objective: To separate and quantify Solvent Yellow 82 in a sample.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.

  • Reverse-phase C18 column.

Reagents:

  • HPLC-grade methanol

  • HPLC-grade water

  • Sample containing Solvent Yellow 82 dissolved in a suitable solvent (e.g., methanol).

Procedure:

  • Sample Preparation: Dissolve the sample containing Solvent Yellow 82 in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove particulate matter.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of methanol and water. The exact ratio may need to be optimized.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with a methanol/water mixture.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV-Vis detector set at the wavelength of maximum absorbance for Solvent Yellow 82.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the prepared sample and standards into the HPLC system. Identify and quantify the Solvent Yellow 82 peak based on retention time and peak area compared to known standards.

HPLC_Workflow Sample_Preparation Sample Preparation (Dissolution, Filtration) HPLC_System HPLC System (Pump, Injector, Column) Sample_Preparation->HPLC_System Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection UV-Vis Detection Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

References

Foundational

An In-depth Technical Guide to C.I. Solvent Yellow 82

Introduction C.I. Solvent Yellow 82 is a metal-complex solvent dye known for its bright, reddish-yellow hue and high transparency.[1] Belonging to the monoazo series, it is specifically a 1:2 chromium complex, a structur...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Solvent Yellow 82 is a metal-complex solvent dye known for its bright, reddish-yellow hue and high transparency.[1] Belonging to the monoazo series, it is specifically a 1:2 chromium complex, a structural feature that enhances its stability, durability, and fastness properties.[1][2] This dye is widely utilized in industrial applications where high solubility in organic solvents and resistance to heat and light are crucial.[3][4] Its common applications include the coloring of paints, coatings, printing inks, plastics, aluminum foils, wood stains, and leather finishes.[2][5][6]

Molecular Structure and Composition

C.I. Solvent Yellow 82 is not a single organic molecule but a coordination complex. The core structure consists of a central chromium (Cr) atom coordinated with two molecules of an azo dye ligand. This ligand is synthesized by the diazotization of 2-aminobenzoic acid, which is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[2][7] The resulting complex has a molecular formula often cited as C₁₇H₁₃N₄NaO₃ and a molecular weight of approximately 344.3 g/mol .[2][7][8][9][10]

The coordination of the azo dye ligand to the chromium ion significantly improves the dye's overall stability, including its resistance to light and heat, compared to the metal-free parent dye.[1]

Caption: 1:2 Chromium complex structure of C.I. Solvent Yellow 82.

Physicochemical Properties

The key properties of C.I. Solvent Yellow 82 are summarized below. These values highlight its suitability for applications requiring high stability and specific solubility characteristics.

PropertyValueReference(s)
C.I. Name Solvent Yellow 82[8]
CAS Number 12227-67-7[7][8][10]
Molecular Formula C₁₇H₁₃N₄NaO₃[7][8][9][10]
Molecular Weight 344.3 g/mol [7][8][9][10]
Appearance Reddish or Bluish Yellow Powder[5][8][9]
Density 1.26 - 1.31 g/cm³[2][3][9]
Melting Point >180 °C (>215 °C reported)[9][11]
pH 4 - 8 (in 10 g/L aqueous solution at 20°C)[2][3][11]
Heat Resistance 190 - 200 °C[1][2][9]
Light Fastness (Blue Wool Scale) 7 - 8[3][9]
Acid Resistance 4 - 5[2][6]
Alkali Resistance 4 - 5[2][6]

Solubility Data

The dye's excellent solubility in organic solvents is a defining characteristic for its use in non-aqueous systems. It is noted to be insoluble in water.[3]

SolventSolubility (g/L)Reference(s)
Methanol50 - 450[1][2][9]
Ethanol400[2][9]
N-Butanol400[2][9]
Isopropanol5 - 400[1][2]
Ethyl Acetate400[2][9]
Methyl Ethyl Ketone (MEK)400 - 500[2][6][9]
Toluene150 - 500[1][2][9]
Xylene150 - 450[1][2][9]
Butyl Cellosolve250 - 500[2][6][9]
Ethyl Cellosolve500[2][9]
DMF500[2][9]
Diacetone Alcohol500[6]

Experimental Protocols

Synthesis of C.I. Solvent Yellow 82

The manufacturing process involves a multi-step chemical synthesis to create the final metal-complex dye.[7]

Logical Workflow for Synthesis

Synthesis_Workflow A 2-Aminobenzoic Acid B Diazotization (e.g., with NaNO2, HCl) A->B C Diazonium Salt Intermediate B->C E Azo Coupling Reaction C->E D 3-Methyl-1-phenyl-1H- pyrazol-5(4H)-one D->E F Azo Dye Ligand E->F H Complexation Reaction (in Formamide (B127407), 113-115°C, 6 hr) F->H G Chromium Salt (e.g., Chromium Formate) G->H I C.I. Solvent Yellow 82 (1:2 Cr Complex) H->I

Caption: Synthesis workflow for C.I. Solvent Yellow 82.

Detailed Methodology:

  • Diazotization: 2-Aminobenzoic acid is diazotized. This is a standard procedure where an aromatic primary amine is treated with a nitrous acid source (typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt intermediate.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, in this case, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[2][7] This electrophilic substitution reaction forms the characteristic azo (-N=N-) bridge, creating the organic dye molecule that will serve as the ligand.

  • Metal Complexation: The synthesized azo dye is converted into its metal complex. One described method involves heating the dye with chromium formate (B1220265) in a formamide solution for approximately 6 hours at a temperature of 113-115°C.[12] This step results in the formation of the final, stable 1:2 chromium complex, C.I. Solvent Yellow 82.[12]

Preparation of a Dye Formulation (Example)

A documented protocol for preparing a ready-to-use dye formulation involves treating the powdered dye to improve its handling and application properties.[13]

  • Charging the Mixer: 1 kg of C.I. Solvent Yellow 82 powder is placed into a suitable mixer.

  • Auxiliary Addition: 100 g of polybutylene glycol (with a molecular weight of 1200) is added to the mixer at 20°C. The addition is performed with stirring, for instance, through a nozzle using a hose pump over a period of 10 minutes.

  • Homogenization: After the addition is complete, the mixture is stirred for an additional 30 minutes at 20°C to ensure homogeneity.

  • Final Product: The resulting dye preparation is immediately ready for use in applications such as printing inks or finishes.[13]

References

Exploratory

In-Depth Technical Guide to the Synthesis of Solvent Yellow 82

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis pathway for C.I. Solvent Yellow 82 (CAS No.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for C.I. Solvent Yellow 82 (CAS No. 12227-67-7), a significant monoazo chromium complex dye. The document details the chemical reactions, presents key quantitative data, outlines a detailed experimental protocol, and visualizes the synthesis workflow.

Synthesis Pathway Overview

The synthesis of Solvent Yellow 82 is a two-stage process. The first stage involves the formation of an azo dye intermediate through a classic diazotization and azo coupling reaction. The second stage involves the chelation of this dye with a chromium salt to form the final, stable 1:2 metal complex.[1]

The overall process begins with the diazotization of an aromatic amine, specifically 2-Aminobenzoic acid (anthranilic acid). This is followed by the coupling of the resulting diazonium salt with an active methylene (B1212753) compound, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][2] The subsequent intermediate azo dye is then treated with a chromium (III) salt to yield the final Solvent Yellow 82 complex.[3]

Visualized Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process for Solvent Yellow 82.

Synthesis_Pathway_Solvent_Yellow_82 cluster_reactants Starting Materials cluster_products Intermediates & Final Product cluster_process Reaction Steps A 2-Aminobenzoic Acid (Anthranilic Acid) P1 Step 1: Diazotization A->P1 In HCl B 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one P2 Step 2: Azo Coupling B->P2 In NaOH solution C Sodium Nitrite (B80452) (NaNO₂) C->P1 D Hydrochloric Acid (HCl) D->P1 E Chromium (III) Salt (e.g., Chromium Formate) P3 Step 3: Complexation E->P3 Heat (e.g., 113-115°C) F Diazonium Salt of Anthranilic Acid F->P2 G Azo Dye Intermediate (C₁₇H₁₄N₄O₃) G->P3 H Solvent Yellow 82 (1:2 Chromium Complex) P1->F Low Temperature (0-5°C) P2->G Immediate reaction at 5°C P3->H

Caption: Synthesis workflow for Solvent Yellow 82.

Quantitative Data

The following tables summarize the key quantitative data for the intermediate azo dye and the final Solvent Yellow 82 product.

Table 1: Properties of the Intermediate Azo Dye

PropertyValueReference
Molecular FormulaC₁₇H₁₄N₄O₃[2]
Melting Point278-279 °C[2]
Elemental Analysis
Carbon (Calculated)63.35%[2]
Carbon (Found)62.10 - 62.25%[2]
Hydrogen (Calculated)4.38%[2]
Hydrogen (Found)4.36 - 4.38%[2]
Nitrogen (Calculated)17.38%[2]
Nitrogen (Found)17.04 - 17.33%[2]

Table 2: Physicochemical Properties of Solvent Yellow 82

PropertyValue
CAS Number12227-67-7
Chemical ClassMonoazo, 1:2 Chromium Complex
Molecular FormulaC₃₄H₂₄CrN₈O₆ (representative)
AppearanceReddish-yellow powder
Density~1.26 g/cm³
Heat Resistance200 - 240 °C
Light Fastness (Scale 1-8)5 - 8
Acid Resistance (Scale 1-5)4 - 5
Alkali Resistance (Scale 1-5)4 - 5

Table 3: Solubility of Solvent Yellow 82 in Organic Solvents at Room Temperature

SolventSolubility (g/L)
Butyl Cellosolve500
N-Butanol400
Toluene500
Xylene450
Methanol450
Ethanol400
Ethyl Acetate400
Dimethylformamide (DMF)500
Methyl Ethyl Ketone (MEK)500
Isopropanol400

Experimental Protocols

The following is a composite experimental protocol for the synthesis of Solvent Yellow 82, compiled from various sources. It is intended for research and development purposes and should be performed by qualified personnel with appropriate safety precautions.

Part 1: Synthesis of the Azo Dye Intermediate (C.I. 18690)

This protocol is adapted from a published procedure for the synthesis of the azo dye precursor to Solvent Yellow 82.[2]

Materials:

  • 2-Aminobenzoic acid (Anthranilic acid): 1.00 g (7.25 mmol)

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one: 1.26 g (7.25 mmol)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled Water

  • Ethanol

  • Ice

Procedure:

  • Diazotization of Anthranilic Acid:

    • In a suitable beaker, dissolve 1.00 g (7.25 mmol) of anthranilic acid in a mixture of distilled water and a stoichiometric amount of concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Prepare a solution of sodium nitrite (approximately 0.50 g, 7.25 mmol) in a minimal amount of cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cold anthranilic acid solution, maintaining the temperature between 0-5 °C. Continue stirring for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.

  • Azo Coupling:

    • In a separate beaker, dissolve 1.26 g (7.25 mmol) of 3-methyl-1-phenyl-2-pyrazolin-5-one in 25 mL of 0.3 M sodium hydroxide solution.

    • Cool this solution to 5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the pyrazolone (B3327878) solution with vigorous stirring. The coupling reaction is immediate.

    • An orange precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Isolate the crude azo dye by vacuum filtration, washing the solid with cold distilled water.

    • Purify the product by recrystallization from an ethanol-water mixture.

    • Dry the resulting fluffy orange crystals under vacuum. The expected melting point is 278-279 °C.[2]

Part 2: Formation of the 1:2 Chromium Complex (Solvent Yellow 82)

This part of the protocol is based on general methods for the chromium complexation of azo dyes.[3]

Materials:

  • Azo Dye Intermediate from Part 1

  • Chromium (III) Formate (B1220265) or another suitable Chromium (III) salt

  • Formamide (or another suitable high-boiling solvent)

Procedure:

  • Complexation Reaction:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dried azo dye intermediate (2 moles equivalent) in formamide.

    • Add a stoichiometric amount of chromium (III) formate (1 mole equivalent) to the suspension. The molar ratio should result in a 1:2 complex of chromium to dye.

    • Heat the reaction mixture to 113-115 °C and maintain this temperature under reflux for approximately 6 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting azo dye is completely consumed.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The final product may precipitate upon cooling. If necessary, the product can be precipitated by adding the reaction mixture to water.

    • Isolate the solid Solvent Yellow 82 by vacuum filtration.

    • Wash the product thoroughly with water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

    • Dry the final reddish-yellow powder in a vacuum oven.

Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and by following all institutional safety guidelines.

References

Foundational

Unveiling the Spectroscopic Signature of Solvent Yellow 82 in Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the core spectral properties of Solvent Yellow 82 when dissolved in ethanol (B145695). By understanding its absorptio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral properties of Solvent Yellow 82 when dissolved in ethanol (B145695). By understanding its absorption and emission characteristics, researchers can effectively utilize this dye in various applications, including fluorescence-based assays and imaging. This document provides a comprehensive overview of its photophysical behavior, detailed experimental protocols for spectral analysis, and a summary of key quantitative data.

Introduction to Solvent Yellow 82

Solvent Yellow 82, a metal complex dye, is recognized for its vibrant yellow hue and solubility in organic solvents.[1][2][3][4][5][6][7][8][9] Chemically, it is identified as a monoazo chromium complex with the CAS number 12227-67-7 and a molecular formula of C17H13N4NaO3.[1] Its properties make it suitable for a range of industrial applications, and its fluorescent nature opens avenues for its use in scientific research.

Spectral Properties in Ethanol

The interaction of Solvent Yellow 82 with ethanol gives rise to distinct absorption and emission spectra, which are fundamental to its application in fluorescence-based techniques.

Absorption and Emission Spectra

In ethanol, Solvent Yellow 82 exhibits characteristic absorption and emission profiles. While the precise peak maxima (λmax) can vary slightly depending on experimental conditions, published data on the closely related "disperse fluorescent Yellow 82" in ethanol provide valuable insights. The normalized absorption and emission spectra have been documented, with the emission spectrum being generated using an excitation wavelength of 435 nm.[10] Further analysis of these spectra is required to determine the exact λmax for absorption and emission.

Table 1: Summary of Spectral Properties of Solvent Yellow 82 in Ethanol

ParameterValueReference
Absorption Maximum (λmax) Not explicitly found in search results-
Molar Absorptivity (ε) Not explicitly found in search results-
Emission Maximum (λmax) Not explicitly found in search results-
Excitation Wavelength 435 nm[10]
Solubility in Ethanol 400 g/L[2][4][5][6][8][11]

Experimental Protocols

To aid researchers in replicating and building upon existing data, this section outlines the detailed methodologies for measuring the spectral properties of Solvent Yellow 82 in ethanol.

Preparation of Solvent Yellow 82 Solution

A stock solution of Solvent Yellow 82 in ethanol is prepared by accurately weighing a specific amount of the dye and dissolving it in a known volume of absolute ethanol. Serial dilutions are then performed to obtain a range of concentrations suitable for spectroscopic analysis.

G Solution Preparation Workflow cluster_prep Stock Solution Preparation cluster_dilution Serial Dilution weigh Weigh Solvent Yellow 82 dissolve Dissolve in Ethanol weigh->dissolve dilute1 Dilution 1 dissolve->dilute1 dilute2 Dilution 2 dilute1->dilute2 diluteN Dilution n dilute2->diluteN

Caption: Workflow for preparing Solvent Yellow 82 solutions.

Measurement of Absorption Spectrum

The absorption spectrum of the Solvent Yellow 82 solution is measured using a UV-Vis spectrophotometer. A quartz cuvette is filled with the ethanolic dye solution, and another is filled with absolute ethanol to serve as a blank for baseline correction. The absorbance is scanned across a relevant wavelength range (e.g., 300-600 nm) to identify the wavelength of maximum absorbance (λmax).

Determination of Molar Absorptivity (ε)

The molar absorptivity, a measure of how strongly the dye absorbs light at a specific wavelength, is determined using the Beer-Lambert law (A = εbc). By measuring the absorbance (A) of several solutions of known concentration (c) at the determined λmax and with a fixed path length (b), a calibration curve of absorbance versus concentration can be plotted. The slope of this linear plot will be equal to the molar absorptivity.

G Molar Absorptivity Determination measure_abs Measure Absorbance of Standards plot_curve Plot Absorbance vs. Concentration measure_abs->plot_curve calc_slope Calculate Slope of the Line plot_curve->calc_slope molar_abs Molar Absorptivity (ε) calc_slope->molar_abs

Caption: Logical flow for determining molar absorptivity.

Measurement of Emission Spectrum

The fluorescence emission spectrum is recorded using a spectrofluorometer. The Solvent Yellow 82 solution is excited at its absorption maximum (λmax), and the emitted light is scanned over a range of longer wavelengths to determine the emission maximum. It is crucial to use dilute solutions to avoid inner filter effects.

Signaling Pathways and Applications

While Solvent Yellow 82 is not directly involved in biological signaling pathways, its fluorescent properties make it a valuable tool for visualizing and tracking molecules or processes in drug development and other research areas. For instance, it could be used as a fluorescent probe when conjugated to a molecule of interest.

G Application as a Fluorescent Probe sy82 Solvent Yellow 82 conjugation Conjugation sy82->conjugation probe Fluorescent Probe conjugation->probe target Target Molecule target->conjugation application Biological Application (e.g., Imaging) probe->application

Caption: Conceptual diagram of Solvent Yellow 82 use as a probe.

Conclusion

This technical guide has provided a foundational understanding of the spectral properties of Solvent Yellow 82 in ethanol. While specific quantitative data for absorption and emission maxima and molar absorptivity require further experimental determination, the provided protocols offer a clear roadmap for researchers to obtain this critical information. The fluorescent nature of Solvent Yellow 82, coupled with its solubility in ethanol, positions it as a useful tool for a variety of scientific applications.

References

Exploratory

Solubility of Solvent Yellow 82 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the solubility characteristics of Solvent Yellow 82, a metal complex dye, in various organic solvents....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Solvent Yellow 82, a metal complex dye, in various organic solvents. The information contained herein is intended to support research, development, and application activities where this dye is utilized.

Core Data: Solubility Profile

The solubility of Solvent Yellow 82 has been determined in a range of common organic solvents. The following table summarizes the quantitative solubility data, providing a clear comparison of its solubility across different solvent classes. The data represents the amount of dye in grams that nearly completely dissolves in one liter of the solvent at room temperature (22-25°C).[1] It is important to note that as a metal complex dye, it may not form a true solution in the same manner as inorganic salts in water, and these values should serve as a practical guide.[1]

SolventSolubility (g/L)
Butyl Cellosolve500[1]
Ethyl Cellosolve500[1]
N-Butanol400[1]
Toluene500[1]
Xylene450[1], 150[2]
Mixed Solvent500[1]
Cyclohexanone500[1]
Methanol450[1], 50[2]
Ethanol400[1]
Ethyl Acetate400[1]
DMF (Dimethylformamide)500[1]
MEK (Methyl Ethyl Ketone)500[1][3], 400[4]
MYBK (Methyl Isobutyl Ketone)500[1]
DAA (Diacetone Alcohol)500[1][4]
Isopropanol400[1], 5[2]
Acetone50[4]

Note: Discrepancies in reported solubility values (e.g., for Xylene, Methanol, MEK, and Isopropanol) may arise from variations in experimental conditions, dye purity, and the specific methodology employed by different sources.

Experimental Protocols for Solubility Determination

The determination of dye solubility is a critical step in its application and formulation. The following outlines a general experimental protocol for determining the solubility of Solvent Yellow 82 in organic solvents, based on common laboratory practices.

Principle

The method involves the gradual addition of the solute (Solvent Yellow 82) to a known volume of the solvent at a specified temperature until saturation is reached. The point of saturation is identified when a significant amount of the dye remains undissolved after thorough mixing.[1]

Materials and Equipment
  • Solvent Yellow 82 (powder form)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters, filter paper)

  • Spectrophotometer (for concentration determination, if required)

Procedure
  • Preparation of Solvent: A precise volume of the chosen organic solvent is transferred to a volumetric flask.

  • Incremental Addition of Dye: A pre-weighed amount of Solvent Yellow 82 is added to the solvent. The mixture is then agitated vigorously using a magnetic stirrer or a shaker at a constant temperature (typically 22-25°C) until the dye is fully dissolved.[1]

  • Iterative Addition: The process of adding small, known quantities of the dye is repeated. After each addition, the mixture is stirred for a sufficient period to ensure maximum dissolution.

  • Reaching Saturation: The endpoint is reached when, after prolonged stirring, undissolved particles of the dye remain visible in the solution.[1]

  • Equilibration: To ensure the solution is truly saturated, the mixture is typically agitated for an extended period (e.g., 24 hours) at a constant temperature.

  • Separation of Undissolved Solid: The saturated solution is carefully filtered to remove any undissolved dye particles.

  • Quantification: The amount of dissolved dye can be determined by gravimetric analysis (evaporating the solvent from a known volume of the filtrate and weighing the residue) or by spectrophotometric analysis by measuring the absorbance of the saturated solution at the dye's maximum wavelength and correlating it to a calibration curve.

Alternative Method: Solubility Titration

For sparingly soluble dyes or for obtaining more precise solubility data, a technique known as 'solubility titration' can be employed. This method is based on the principle that the extinction or light scattering of a solution changes abruptly once the solubility limit is exceeded.[5] By gradually adding the dye to the solvent and monitoring the UV/visible absorbance or light scattering, the point of saturation can be determined from the intersection of two curves representing the dissolved and suspended states.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Solvent Yellow 82.

experimental_workflow start Start prepare_solvent Prepare Known Volume of Solvent start->prepare_solvent add_dye Add Dye Incrementally to Solvent prepare_solvent->add_dye weigh_dye Weigh Solvent Yellow 82 weigh_dye->add_dye mix Agitate at Constant Temperature add_dye->mix check_dissolution All Dye Dissolved? mix->check_dissolution check_dissolution->add_dye Yes saturate Equilibrate to Ensure Saturation check_dissolution->saturate No (Saturation Reached) filter Filter to Remove Undissolved Solids saturate->filter quantify Quantify Dissolved Dye filter->quantify end End quantify->end

Caption: Experimental workflow for determining the solubility of Solvent Yellow 82.

References

Exploratory

Commercial Suppliers and Technical Guide to Research-Grade Solvent Yellow 82

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of C.I. Solvent Yellow 82 (CAS No.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C.I. Solvent Yellow 82 (CAS No. 12227-67-7), a metal complex solvent dye. The information compiled herein is intended for researchers, scientists, and professionals in drug development who may utilize this compound in non-biological applications such as materials science, analytical chemistry, and quality control. This document details the physicochemical properties, commercial availability of research-grade material, and relevant experimental protocols.

Chemical Identity and Properties

Solvent Yellow 82 is a reddish-yellow powder belonging to the monoazo class of dyes. It is a 1:2 chromium complex, which enhances its stability and fastness properties.[1]

Table 1: Chemical Identifiers for Solvent Yellow 82

IdentifierValue
C.I. Name Solvent Yellow 82
CAS Number 12227-67-7
Molecular Formula C₁₇H₁₃N₄NaO₃
Molecular Weight 344.3 g/mol [1]
Synonyms Neozapon Yellow 157, Valifast Yellow 4120, Kayaset Yellow K-R

Table 2: Physicochemical Properties of Solvent Yellow 82

PropertyValueSource(s)
Appearance Reddish-yellow to dark yellow powder[1]
Melting Point ~260 °C
Heat Resistance Up to 240 °C
Light Fastness (Scale 1-8) 5-7
Density ~1.29 g/cm³
Water Solubility Insoluble / ≤ 1.0%

Table 3: Solubility of Solvent Yellow 82 in Organic Solvents at 20°C

SolventSolubility (g/L)
Methanol 400
Ethanol 400
N-Propanol 500
1-Methoxy-2-propanol 500
2-Ethoxyethanol 500
Methyl Ethyl Ketone (MEK) 500
Ethyl Acetate 500
Toluene 500

Commercial Suppliers of Research-Grade Solvent Yellow 82

While Solvent Yellow 82 is widely available for industrial applications, sourcing high-purity, research-grade material is crucial for scientific applications to ensure reproducibility and accuracy. The following suppliers have been identified as offering high-purity grades suitable for research.

Table 4: Commercial Suppliers of High-Purity Solvent Yellow 82

SupplierStated Purity/GradeNotes
Hua-Chem ≥ 99.5%REACH compliant.
HENAN BOYANG CHEMICAL CO., LTD. 99% minOffers custom synthesis and focuses on chemicals for various industries.
S D International High PurityStates use of superior purity chemicals to meet international industry standards.
Alfa Chemistry N/ALists Solvent Yellow 82 among its chemical offerings.

Note: Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and specifications of the lot before use.

Synthesis Pathway

The synthesis of Solvent Yellow 82 involves a multi-step chemical process. The primary route includes the diazotization of an aromatic amine followed by a coupling reaction and subsequent metallization.

The general synthesis pathway is as follows:

  • Diazotization: 2-Aminobenzoic acid is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is reacted with a coupling agent, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

  • Metallization: The formed azo compound is then complexed with a chromium salt to yield the final 1:2 chromium complex, Solvent Yellow 82.

G A 2-Aminobenzoic Acid B Diazonium Salt A->B Diazotization (NaNO₂, Acid) D Azo Compound B->D Azo Coupling C 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one C->D F Solvent Yellow 82 (1:2 Cr Complex) D->F Metallization E Chromium Salt E->F

Synthesis pathway of Solvent Yellow 82.

Key Research Application: Fluorescent Penetrant Inspection (FPI)

The primary research and analytical application of Solvent Yellow 82 is in non-destructive testing (NDT), specifically as a fluorescent dye in liquid penetrant inspection.[2][3] This method is used to detect surface-breaking defects such as cracks, seams, and porosity in non-porous materials. The high fluorescence and oil solubility of Solvent Yellow 82 make it an effective tracer.

General Experimental Protocol for FPI (based on ASTM E1417)

This protocol outlines the general steps for performing FPI. The specific parameters, such as dwell time and developer type, should be optimized based on the material being tested and the nature of the suspected defects.

G cluster_prep Preparation cluster_application Application cluster_removal Removal & Development cluster_inspection Inspection A 1. Pre-Cleaning (Remove surface contaminants) B 2. Penetrant Application (Apply Solvent Yellow 82 solution) A->B C 3. Dwell Time (Allow penetration into defects) B->C D 4. Excess Penetrant Removal (Solvent or water wash) C->D E 5. Developer Application (Draws penetrant from defects) D->E F 6. Inspection (Under UV-A light, 365 nm) E->F G 7. Post-Cleaning (Remove all residues) F->G

General workflow for Fluorescent Penetrant Inspection (FPI).
Detailed Methodology

  • Pre-Cleaning: The test surface must be thoroughly cleaned to remove any oil, grease, dirt, or other contaminants that could prevent the penetrant from entering a defect. Solvents, alkaline cleaners, or vapor degreasing can be used. The surface must be completely dry before applying the penetrant.

  • Penetrant Application: A solution containing Solvent Yellow 82 is applied to the surface by spraying, brushing, or immersing the part. The penetrant solution is typically an oil-based carrier.

  • Dwell Time: The penetrant is left on the surface for a specified duration, known as the dwell time. This allows the penetrant to seep into any surface-breaking discontinuities. Dwell times can range from 10 to 30 minutes, depending on the material and application.

  • Excess Penetrant Removal: After the dwell time, the excess penetrant is removed from the surface. This is a critical step, as excessive removal can pull penetrant from defects, while insufficient removal can lead to high background fluorescence. For solvent-removable penetrants, a cloth lightly dampened with a remover is used.

  • Developer Application: A thin, even layer of developer is applied to the surface. The developer acts as a blotter, drawing the trapped penetrant out of the defects to create a visible indication. Common developers include dry powder, water-soluble, and non-aqueous wet developers.

  • Inspection: After a suitable development time, the part is inspected under a darkened condition using a high-intensity UV-A (black) light source (typically 365 nm). Defects will appear as bright fluorescent indications against the dark background.

  • Post-Cleaning: After inspection, the part is cleaned to remove all penetrant and developer residues.

This technical guide provides a foundational understanding of Solvent Yellow 82 for research applications. For specific experimental designs, it is imperative to consult detailed standards and perform appropriate validation.

References

Foundational

In-Depth Technical Guide to the Purity Analysis of Solvent Yellow 82 for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies for the purity analysis of Solvent Yellow 82 (C.I. 12700), a metal-complex azo d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the purity analysis of Solvent Yellow 82 (C.I. 12700), a metal-complex azo dye. Ensuring the purity of this solvent dye is critical for its application in research and development, where impurities can lead to inconsistent results and interfere with experimental outcomes. This document outlines the synthesis of Solvent Yellow 82, potential impurities, and detailed protocols for its purity assessment using various analytical techniques.

Synthesis and Potential Impurities of Solvent Yellow 82

Solvent Yellow 82 is synthesized through a multi-step process, which can introduce various impurities. The primary synthesis route involves the diazotization of 2-aminobenzoic acid, followed by a coupling reaction with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The resulting azo dye is then complexed with a chromium salt.

Potential impurities arising from the synthesis process may include:

  • Unreacted Starting Materials: Residual 2-aminobenzoic acid and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

  • By-products: Compounds formed from side reactions during the diazotization or coupling stages.

  • Residual Metals: Incomplete removal of chromium salts after the complexation step.

  • Isomers: Structural isomers of the dye molecule formed during synthesis.

  • Degradation Products: Compounds formed due to the instability of the dye under certain conditions.

Physical and Chemical Properties

A summary of the typical physical and chemical properties of Solvent Yellow 82 is presented in Table 1. These parameters can serve as initial indicators of product quality.

PropertySpecification
Appearance Yellow to Reddish-Yellow Powder[1][2]
Dyeing Strength 98-102%[1]
Moisture Content ≤ 2.5%[3]
pH of 1% solution 6.0 - 8.15[1][3]
Melting Point >215°C[4]
Light Fastness 7[3]
Heat Resistance 190°C[5]

Solubility Data

The solubility of Solvent Yellow 82 in various organic solvents is a key characteristic for its application and can also be used as a preliminary purity check.

SolventSolubility (g/L)
Methyl Ethyl Ketone (MEK) 400 - 500[1][3]
Ethanol 400[5]
Toluene 500[5]
N-Butanol 400[5]
Ethyl Acetate 400[5]
Butyl Cellosolve 250[3]
Diacetone Alcohol 500[3]

Methodologies for Purity Analysis

A multi-faceted approach employing several analytical techniques is recommended for a thorough purity analysis of Solvent Yellow 82.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for separating and identifying the main dye component from its impurities.

Experimental Protocol:

  • Instrumentation: A high-performance liquid chromatograph coupled with a mass spectrometer (e.g., ESI-MS).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over a set period (e.g., 20 minutes) to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis detector set at the maximum absorbance wavelength of Solvent Yellow 82 (around 400-450 nm) and a mass spectrometer for identification of the parent ion and any impurities.

  • Sample Preparation: Dissolve a known concentration of the Solvent Yellow 82 sample in the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. The mass spectrometer provides mass-to-charge ratios for the main component and any detected impurities, aiding in their identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile organic impurities that may be present from the synthesis process.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low- to mid-polarity capillary column (e.g., Rxi-35Sil MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Injection: Splitless injection of 1 µL at an injector temperature of 250°C.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.

  • Sample Preparation: Dissolve the Solvent Yellow 82 sample in a suitable solvent such as dichloromethane (B109758) or methanol.

  • Data Analysis: Identification of impurities is achieved by comparing their mass spectra with a spectral library (e.g., NIST). Quantification can be performed using an internal standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be a highly accurate method for determining the absolute purity of Solvent Yellow 82 without the need for a reference standard of the dye itself.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and an internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the Solvent Yellow 82 sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1 value).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used for a quick purity estimation by comparing the absorbance of a sample solution to that of a known standard.

Experimental Protocol:

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A solvent in which the dye is highly soluble and that is transparent in the visible region (e.g., ethanol, methanol, or MEK).

  • Procedure:

    • Prepare a stock solution of a high-purity reference standard of Solvent Yellow 82 at a known concentration.

    • Prepare a solution of the sample to be tested at the same concentration.

    • Measure the absorbance of both solutions at the wavelength of maximum absorbance (λmax).

  • Data Analysis: The purity of the sample can be estimated by the ratio of the absorbances: Purity (%) = (Absorbance_sample / Absorbance_standard) * 100

Workflow for Purity Analysis of Solvent Yellow 82

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a Solvent Yellow 82 sample.

Purity_Analysis_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Evaluation & Reporting A Sample Reception B Physical & Chemical Tests (Appearance, pH, Moisture) A->B C Solubility Test B->C D HPLC-MS Analysis (Purity, Impurity Profile) C->D H Data Compilation & Comparison D->H E GC-MS Analysis (Volatile Impurities) E->H F qNMR Analysis (Absolute Purity) F->H G UV-Vis Spectrophotometry (Purity Estimation) G->H I Final Purity Assessment H->I J Certificate of Analysis I->J

Caption: Workflow for the purity analysis of Solvent Yellow 82.

Conclusion

The purity of Solvent Yellow 82 is a critical parameter for its reliable use in laboratory settings. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of its quality. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their starting materials, leading to more accurate and reproducible experimental results.

References

Foundational

An In-depth Technical Guide to the Environmental Fate and Toxicity of Solvent Yellow 82

For Researchers, Scientists, and Drug Development Professionals Introduction Solvent Yellow 82, identified by CAS number 85029-58-9, is a metal-complex solvent dye. As a member of the azo dye class, it is characterized b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 82, identified by CAS number 85029-58-9, is a metal-complex solvent dye. As a member of the azo dye class, it is characterized by the presence of one or more azo groups (-N=N-). Metal-complex dyes, such as Solvent Yellow 82, are known for their high solubility in organic solvents and excellent light and heat stability. These properties have led to its use in a variety of applications, including wood stains, printing inks, leather finishes, and plastic coatings. This guide provides a comprehensive overview of the current scientific understanding of the environmental fate and toxicological profile of Solvent Yellow 82, based on available data.

Environmental Fate

The environmental fate of a chemical substance describes its transport and transformation in the environment. For Solvent Yellow 82, the available data on its environmental persistence and distribution are summarized below.

Abiotic Degradation

Hydrolysis: Based on its chemical structure, hydrolysis of Solvent Yellow 82 is not expected to be a significant environmental degradation pathway.

Photodegradation: No specific experimental data on the photodegradation of Solvent Yellow 82 in water or soil were found in the reviewed literature.

Biodegradation

Solvent Yellow 82 is not readily biodegradable. In a 28-day study following the OECD 301B guideline, less than 10% of the theoretical carbon dioxide (CO2) was formed, indicating low mineralization under aerobic conditions in activated sludge.

Bioaccumulation and Soil Mobility

Bioaccumulation: There is currently no available information or experimental data regarding the bioaccumulative potential of Solvent Yellow 82 in aquatic or terrestrial organisms. Therefore, its bioconcentration factor (BCF) is unknown.

Soil Sorption and Mobility: Information on the mobility of Solvent Yellow 82 in soil and its potential for leaching into groundwater is not available.

Table 1: Summary of Environmental Fate Data for Solvent Yellow 82

Parameter Result Method/Guideline Reference
Ready Biodegradability < 10% CO₂ formation in 28 days (Not readily biodegradable)OECD 301B
Hydrolysis Not expectedStructural assessment
Bioaccumulation No data available-
Mobility No data available-

Ecotoxicity

The ecotoxicity of Solvent Yellow 82 has been evaluated in several aquatic organisms. The available data indicate that this substance is toxic to aquatic life with long-lasting effects.

Table 2: Summary of Aquatic Ecotoxicity Data for Solvent Yellow 82

Organism Endpoint Value (mg/L) Exposure Duration Method/Guideline Reference
Daphnia magna (Water Flea)EL50 (Immobilisation)41.648 hoursOECD 202
Lemna gibba (Duckweed)EL10 (Growth Inhibition)0.5777 daysOECD 221
EL50 (Growth Inhibition)6.747 daysOECD 221
Activated Sludge MicroorganismsEC20 (Respiration Inhibition)> 10003 hoursOECD 209
Fish-No data available--

Mammalian Toxicity

The available toxicological data for Solvent Yellow 82 in mammals is limited, with most information derived from acute toxicity studies and in vitro assays.

Acute Toxicity

The acute toxicity of Solvent Yellow 82 is considered to be low via oral, dermal, and inhalation routes of exposure.

Table 3: Summary of Acute Mammalian Toxicity Data for Solvent Yellow 82

Route Endpoint Value Species Reference
OralLD50> 5000 mg/kg bwRat
DermalLD50> 2500 mg/kg bwRat
InhalationLC50> 2.33 mg/LRat (7 hours)
Skin and Eye Irritation and Sensitization

Skin Irritation: Solvent Yellow 82 is reported as non-irritating to the skin in studies conducted on rabbits.

Eye Irritation: It is also considered non-irritating to the eyes in rabbit studies.

Skin Sensitization: Solvent Yellow 82 is classified as a skin sensitizer (B1316253), meaning it may cause an allergic skin reaction upon contact. This is a key hazardous property of the substance.

Genotoxicity

In a bacterial reverse mutation assay (Ames test), Solvent Yellow 82 did not show any mutagenic effects.

Carcinogenicity, Reproductive and Developmental Toxicity

There is no available data on the carcinogenic, reproductive, or developmental toxicity of Solvent Yellow 82.

Experimental Protocols

The following sections describe the likely methodologies for the key experiments cited in this guide, based on the referenced OECD guidelines.

Biodegradability: OECD 301B - CO₂ Evolution Test

This test method is designed to assess the ready biodegradability of chemicals by aerobic microorganisms.

  • Test System: A defined volume of mineral medium containing a known concentration of the test substance (as the sole source of organic carbon) is inoculated with a small amount of activated sludge.

  • Procedure: The test mixture is incubated in the dark at a constant temperature (typically 20-25°C) for 28 days. The amount of CO₂ evolved from the biodegradation of the test substance is measured at regular intervals and is compared to the theoretical maximum amount of CO₂ that could be produced from the complete oxidation of the substance.

  • Data Analysis: The percentage of biodegradation is calculated based on the cumulative CO₂ production. A substance is considered readily biodegradable if it reaches the pass level of >60% of the theoretical CO₂ evolution within a 10-day window during the 28-day test period.

Aquatic Toxicity: OECD 202 - Daphnia sp. Acute Immobilisation Test

This is a static acute toxicity test to determine the concentration of a substance that immobilizes 50% of the exposed Daphnia magna.

  • Test Organisms: Young daphnids (less than 24 hours old) are used for the test.

  • Test Design: Daphnids are exposed to a range of concentrations of the test substance in a suitable aqueous medium for 48 hours. A control group without the test substance is also included.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The results are used to calculate the median effective concentration (EC50) at 48 hours, which is the concentration estimated to cause immobilisation in 50% of the test animals.

Algal Toxicity: OECD 221 - Lemna sp. Growth Inhibition Test

This test assesses the toxicity of a substance to the freshwater aquatic plant Lemna gibba or Lemna minor.

  • Test System: Cultures of Lemna are grown in a nutrient-rich medium under controlled conditions of light and temperature.

  • Procedure: The plants are exposed to a series of concentrations of the test substance over a period of 7 days.

  • Measurements: The growth of the Lemna fronds is measured by counting the number of fronds and/or measuring the frond area or dry weight at the beginning and end of the test.

  • Data Analysis: The growth rate and yield are calculated for each concentration and compared to the control. The results are used to determine the effective concentration that causes a specified percentage of inhibition in growth rate (ErC) or yield (EyC), such as the EC10 and EC50.

Visualizations

The following diagrams illustrate a general experimental workflow for environmental risk assessment and the logical relationships between different aspects of the assessment.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Environmental Fate Assessment cluster_2 Phase 3: Ecotoxicity Assessment cluster_3 Phase 4: Mammalian Toxicity Assessment cluster_4 Phase 5: Risk Characterization A Substance Identification (Solvent Yellow 82) B Physicochemical Properties A->B C Biodegradation Study (OECD 301B) B->C D Hydrolysis & Photodegradation (Data Gap) B->D E Bioaccumulation Potential (Data Gap) B->E F Soil Mobility Study (Data Gap) B->F G Aquatic Toxicity - Daphnia (OECD 202) - Lemna (OECD 221) B->G H Terrestrial Toxicity (Data Gap) B->H I Acute Toxicity Studies B->I J Skin Sensitization Assay B->J K Genotoxicity (Ames Test) B->K L Chronic/Repro/Carcinogenicity (Data Gap) B->L M Predicted Environmental Concentration (PEC) C->M D->M E->M F->M N Predicted No-Effect Concentration (PNEC) G->N H->N O Risk Quotient (PEC/PNEC) M->O N->O

Caption: Experimental workflow for environmental risk assessment of Solvent Yellow 82.

G cluster_fate Environmental Fate Processes cluster_effects Toxicological Effects substance Solvent Yellow 82 Release into Environment transport Transport (Air, Water, Soil) substance->transport degradation Degradation - Biotic (Low) - Abiotic (Data Gap) substance->degradation accumulation Bioaccumulation (Data Gap) substance->accumulation exposure Environmental Exposure Concentrations transport->exposure degradation->exposure accumulation->exposure aquatic Aquatic Organisms (Daphnia, Lemna) exposure->aquatic terrestrial Terrestrial Organisms (Data Gap) exposure->terrestrial human Human Health (Skin Sensitization) exposure->human risk Environmental & Human Health Risk aquatic->risk terrestrial->risk human->risk

Caption: Logical relationships in the environmental risk assessment of Solvent Yellow 82.

Conclusion

The available data on Solvent Yellow 82 indicate that while it has low acute mammalian toxicity, it is a skin sensitizer and is toxic to aquatic organisms with long-lasting effects. Its persistence in the environment is a concern due to its low biodegradability. Significant data gaps exist, particularly in the areas of bioaccumulation, photodegradation, soil mobility, and long-term mammalian toxicity. Further research is required to fill these gaps to enable a more complete environmental and human health risk assessment of this substance. Researchers and professionals in drug development should be aware of the sensitizing properties and the environmental hazards of Solvent Yellow 82 and handle it accordingly, taking appropriate safety and disposal measures.

Exploratory

A Technical Guide to the Azo Dyes: Historical Development and Core Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Azo dyes, organic compounds characterized by the presence of one or more azo (–N=N–) functional groups, represent the largest and most versatile cl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azo dyes, organic compounds characterized by the presence of one or more azo (–N=N–) functional groups, represent the largest and most versatile class of synthetic colorants. Their discovery in the mid-19th century revolutionized the chemical industry, offering a vibrant and extensive palette that far surpassed the capabilities of natural dyes. This technical guide provides an in-depth exploration of the historical development of azo dyes, from their foundational chemical principles to their widespread applications across diverse scientific and industrial fields. It details the key chemical reactions, provides experimental protocols for their synthesis and application, and presents quantitative data on their properties. Furthermore, this guide examines their crucial role in pharmaceuticals, both as excipients and as active pharmaceutical ingredients, and discusses the metabolic pathways relevant to their toxicological assessment.

Historical Development: From Aniline (B41778) to Antibacterials

The history of azo dyes is intrinsically linked to the birth of modern organic chemistry. The timeline below highlights the pivotal discoveries that established this class of compounds as a cornerstone of the synthetic chemical industry.

  • 1858: The Griess Diazotization Reaction: The journey began when German industrial chemist Peter Griess discovered that treating an aromatic primary amine with nitrous acid in the cold resulted in a new, unstable compound he named "diazo."[1][2][3] This reaction, now known as the Griess diazotization reaction, forms a diazonium salt, the essential electrophilic intermediate for azo dye synthesis.[4][5][6]

  • 1861-1864: The First Azo Dye: The first azo dye, Aniline Yellow, was synthesized in 1861 by C. Mene through the coupling of a diazonium salt with aniline.[7][8] It was commercialized in 1864, marking the official start of the azo dye industry.[7]

  • 1883: Congo Red and Direct Dyes: A significant advancement came with Paul Böttiger's synthesis of Congo Red.[9][10][11] This was the first "direct dye," capable of coloring cellulosic fibers like cotton without the need for a mordant, which greatly simplified the dyeing process.[12][13]

  • 1932: A Paradigm Shift in Medicine with Prontosil: The application of azo dyes took a dramatic turn into pharmacology with the work of Gerhard Domagk at Bayer.[14][15] While screening azo dyes for antibacterial activity, he discovered that a red dye named Prontosil was remarkably effective against streptococcal infections in mice.[16][17] This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, revealed that Prontosil was a prodrug; in vivo, it is metabolized to the active, colorless compound sulfanilamide.[16] This finding opened the era of sulfa drugs, the first class of effective systemic antibacterial agents.[14][16]

Chemical Principles: The Azo Coupling Reaction

The synthesis of nearly all azo dyes is based on a two-step process: diazotization followed by azo coupling.

  • Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a highly reactive aromatic diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[2][3]

  • Azo Coupling: The diazonium salt then acts as an electrophile in an electrophilic aromatic substitution reaction with a coupling component. The coupling component is an electron-rich species, such as a phenol, an aniline derivative, or another aromatic compound with activating groups.[18] The position of the coupling is directed by the activating group on the coupling component.

The vast range of colors achievable with azo dyes stems from the ability to systematically alter the chemical structures of both the diazo component and the coupling component.[19] These modifications change the extent of the conjugated π-electron system and the electronic properties of the molecule, thereby altering the wavelength of light it absorbs.[19]

Quantitative Data and Properties

The specific properties of an azo dye, such as its color, solubility, and fastness, are determined by its molecular structure. The following tables summarize key quantitative data for a selection of common azo dyes.

Table 1: Spectroscopic Properties and Identification of Common Azo Dyes
C.I. Generic NameCommon NameC.I. Constitution Numberλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Acid Orange 7Orange II15510485~25,000
Acid Red 88Fast Red A15620505~20,000
Mordant Black 11Eriochrome Black T14645520 (in complex with Mg²⁺)Varies with metal ion
Food Yellow 4Tartrazine (E102)19140427~25,200
Food Yellow 3Sunset Yellow FCF (E110)15985480 (in neutral solution)~25,800
Direct Red 28Congo Red22120497~45,000
Solvent Yellow 3Aniline Yellow11000398~18,000
Acid Yellow 36Metanil Yellow13065438~27,500
Acid Red 14Carmoisine (E122)14720516~28,000
Food Red 17Allura Red AC (E129)16035504~26,000
Disperse Red 1-11110500 (in acetone)~16,000

Note: λmax and ε values can vary depending on the solvent and pH.

Table 2: Fastness Properties of Azo Dye Classes on Cotton Fabric
Dye ClassLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Rubbing Fastness (Dry/Wet, Scale 1-5)
Direct Dyes2-4 (Fair to Moderate)2-3 (Poor to Fair)3-4 / 2-3
Azoic Dyes4-6 (Moderate to Very Good)4-5 (Good to Excellent)3-4 / 2-3
Reactive Dyes4-7 (Moderate to Excellent)4-5 (Good to Excellent)4-5 / 4-5
Vat Dyes (some are azo)6-8 (Very Good to Outstanding)4-5 (Good to Excellent)4-5 / 4

Fastness ratings are typical values and can vary based on the specific dye, concentration, and application process. Light fastness is rated on a blue wool scale from 1 (poor) to 8 (excellent). Wash and rubbing fastness are rated on a grey scale from 1 (poor) to 5 (excellent).[16][17][20][21]

Table 3: Regulation of Common Azo Dyes in the Food Industry
E NumberCommon NameC.I. NumberAcceptable Daily Intake (ADI) (mg/kg body weight)
E102Tartrazine191400-7.5
E110Sunset Yellow FCF159850-4
E122Azorubine/Carmoisine147200-4
E123Amaranth161850-0.5
E124Ponceau 4R162550-0.7
E129Allura Red AC160350-7
E151Brilliant Black BN284400-1

ADI values are established by regulatory bodies like the JECFA and EFSA and are subject to change based on new toxicological data.[11][12]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative azo dye, its application in textile dyeing, and its use as an analytical reagent.

Protocol 1: Synthesis and Purification of Methyl Orange

Methyl orange is a classic azo dye and a common pH indicator. Its synthesis is a staple experiment in organic chemistry labs, demonstrating the principles of diazotization and azo coupling.[1][22][23]

Materials and Reagents:

  • Sulfanilic acid

  • Sodium carbonate (anhydrous)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-dimethylaniline

  • Glacial acetic acid

  • Sodium hydroxide (B78521) (NaOH) solution (10% w/v)

  • Deionized water

  • Ice

Procedure:

  • Preparation of Diazo Component Solution: In a 125 mL Erlenmeyer flask, dissolve 0.01 mol of sulfanilic acid and 0.005 mol of sodium carbonate in 50 mL of water, warming slightly to facilitate dissolution. Cool the solution to room temperature.

  • Add 0.01 mol of sodium nitrite to the sulfanilic acid solution and stir until dissolved. Cool the flask in an ice-water bath to 0-5 °C.

  • Diazotization: In a separate beaker, prepare a cold solution of 2.5 mL of concentrated HCl in 10 mL of water. Slowly add this cold acid solution to the chilled sulfanilic acid/sodium nitrite mixture with constant stirring, keeping the temperature below 5 °C. A fine precipitate of the diazonium salt should form.

  • Preparation of Coupling Component Solution: In a 50 mL beaker, dissolve 0.01 mol of N,N-dimethylaniline in 1 mL of glacial acetic acid and 5 mL of water.

  • Azo Coupling: Add the N,N-dimethylaniline solution dropwise to the cold, stirred diazonium salt suspension. A red or purple color should develop as the acidic form of methyl orange (helianthin) precipitates.

  • Continue stirring in the ice bath for 15 minutes to ensure the reaction goes to completion.

  • Precipitation of the Sodium Salt: Slowly add 10% NaOH solution to the mixture while stirring until the solution is alkaline (test with pH paper). The color of the precipitate will change from red to a bright orange-yellow as the sodium salt of methyl orange is formed.[23]

  • Isolation and Purification: Heat the mixture to boiling to dissolve the precipitate. Add saturated sodium chloride solution (salting out) and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystallization.

  • Collect the orange crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water.

  • Recrystallize the crude product from hot water to obtain purified methyl orange. Dry the final product in an oven at a low temperature.

Protocol 2: Dyeing of Cotton Fabric with an Azoic Dye

Azoic dyeing involves synthesizing the insoluble dye directly within the fiber. This two-step process consists of impregnating the fabric with a coupling component (a naphthol) followed by treatment with a diazo component (a fast base or salt).[7][14][19]

Materials and Reagents:

  • Cotton fabric, scoured and bleached

  • Naphthol AS

  • Sodium hydroxide (NaOH)

  • Glycerine

  • Common salt (NaCl)

  • Fast Red B Salt (or other suitable diazonium salt)

  • Ice

  • Soap solution (e.g., 1 g/L)

Procedure:

  • Naphtholation (Impregnation):

    • Prepare the Naphthol AS stock solution by pasting the required amount (e.g., 3 g/L) with a small amount of glycerine and turkey red oil, then adding NaOH solution to dissolve it, forming the sodium naphtholate.

    • Prepare the naphtholation bath with the Naphthol AS solution, additional NaOH (e.g., 6 g/L), and common salt (e.g., 15 g/L). Maintain a material-to-liquor ratio of 1:20.

    • Immerse the cotton fabric in the bath at room temperature (approx. 30 °C) for 20-30 minutes.

    • Remove the fabric and squeeze it evenly to remove excess liquor. Do not rinse.

  • Diazotization (Development):

    • Prepare the developing bath by dissolving the Fast Red B Salt in cold water (0-5 °C, using ice) in a separate vessel. The pH should be acidic (around 4-5.5).

    • Immediately immerse the naphtholated fabric into this cold diazonium salt solution.

    • Handle the fabric in this bath for 15-20 minutes. The insoluble azo dye will form rapidly within the cotton fibers.

  • After-treatment:

    • Remove the dyed fabric and rinse thoroughly with cold water to remove surface dye and chemicals.

    • Treat the fabric in a boiling soap solution (1 g/L) for 15-20 minutes. This step, known as "soaping," helps to remove any unfixed surface dye, stabilizes the shade, and improves rubbing fastness.

    • Rinse the fabric again with hot water, then cold water.

    • Dry the fabric.

Protocol 3: Spectrophotometric Determination of Co(II) Ions

Azo dyes with chelating functional groups are widely used as chromogenic reagents for the spectrophotometric analysis of metal ions. This protocol outlines a general procedure.[13][24]

Materials and Reagents:

  • Azo dye reagent solution (e.g., 4-(2-pyridylazo)resorcinol (B72590) (PAR) or Eriochrome Black T) of a known concentration (e.g., 1x10⁻³ M).

  • Standard stock solution of Co(II) (e.g., 1000 ppm).

  • Buffer solutions to maintain the optimal pH for complex formation.

  • Solvent (e.g., deionized water, DMF/water mixture).

  • UV-Vis Spectrophotometer.

Procedure:

  • Determination of Optimal Conditions:

    • Wavelength of Maximum Absorption (λmax): Prepare a solution containing the Co(II) ion and an excess of the azo dye reagent at the expected optimal pH. Scan the absorbance of the resulting colored complex from approximately 400-700 nm against a reagent blank. The wavelength of the highest absorbance is the λmax.

    • Effect of pH: Prepare a series of solutions, each containing a fixed amount of Co(II) and the azo dye reagent. Adjust the pH of each solution across a wide range using appropriate buffers. Measure the absorbance of each solution at the predetermined λmax. Plot absorbance vs. pH to find the pH range that gives maximum and stable absorbance.

  • Calibration Curve Construction:

    • Prepare a series of standard solutions of Co(II) of varying known concentrations by diluting the stock solution.

    • To each standard solution in a volumetric flask, add the azo dye reagent and the buffer solution to maintain the optimal pH. Dilute to the mark with the solvent.

    • Measure the absorbance of each standard solution at the λmax against a reagent blank.

    • Plot a graph of absorbance versus the concentration of Co(II). This is the calibration curve.

  • Analysis of Unknown Sample:

    • Take a known volume of the sample solution containing an unknown concentration of Co(II).

    • Treat the sample in the same manner as the standards: add the azo dye reagent and buffer, and dilute to a known volume.

    • Measure the absorbance of the sample at λmax.

    • Determine the concentration of Co(II) in the sample by interpolating its absorbance on the calibration curve.

Mandatory Visualizations

Logical Workflow: General Synthesis of Azo Dyes

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Steps cluster_intermediate Intermediate cluster_end Product A Primary Aromatic Amine D Diazotization (0-5 °C) A->D B Coupling Component (e.g., Phenol, Aniline) E Azo Coupling B->E C NaNO₂ + HCl C->D F Aromatic Diazonium Salt D->F G Azo Dye E->G F->E

Caption: Logical workflow for the two-step synthesis of azo dyes.

Experimental Workflow: Synthesis and Purification of Methyl Orange

G A 1. Dissolve Sulfanilic Acid & Na₂CO₃ in water B 2. Add NaNO₂ and cool to 0-5 °C A->B C 3. Add cold HCl (aq) (Diazotization) B->C D 4. Add N,N-dimethylaniline solution (Coupling) C->D E 5. Add NaOH (aq) to make alkaline D->E F 6. Heat to dissolve, then cool to crystallize E->F G 7. Vacuum Filtration F->G H 8. Recrystallize from hot water G->H I Purified Methyl Orange Crystals H->I

Caption: Step-by-step experimental workflow for Methyl Orange synthesis.

Metabolic Pathway: Reductive Cleavage of Azo Dyes

G A Azo Dye (Ar-N=N-Ar') B Reductive Cleavage of Azo Bond A->B Reduction C Aromatic Amines (Ar-NH₂ + Ar'-NH₂) B->C D Phase I Metabolism (e.g., N-hydroxylation) C->D Activation E N-Hydroxy Metabolites D->E F Phase II Metabolism (e.g., Esterification) E->F G Reactive Electrophiles (e.g., Nitrenium Ions) F->G H Covalent Adducts with DNA, Proteins G->H I Potential Carcinogenicity & Toxicity H->I J Gut Microbiota (Azoreductases) J->B K Liver Enzymes (e.g., Cytochrome P450) K->B

Caption: Metabolic activation pathway of azo dyes to potential carcinogens.

Applications in Drug Development and Research

Beyond their use as simple colorants for pharmaceutical tablets and capsules, azo compounds hold significant roles in drug development and biomedical research.[25][26][27]

  • Azo Prodrugs: The principle of Prontosil has been applied to develop other azo-based prodrugs. Sulfasalazine, for example, is used to treat inflammatory bowel disease. It consists of an anti-inflammatory agent (5-aminosalicylic acid) linked via an azo bond to an antibacterial agent (sulfapyridine). The azo bond remains intact until it reaches the colon, where bacterial azoreductases cleave it, releasing the active drugs locally at the site of inflammation.[28]

  • Therapeutic Agents: Some azo compounds are themselves the active drug. Phenazopyridine is an azo dye that is used as a urinary tract analgesic.

  • Analytical Reagents and Indicators: In the laboratory, azo dyes are indispensable. They are used as pH indicators (e.g., Methyl Orange, Congo Red), complexometric indicators for metal titration (e.g., Eriochrome Black T), and as highly sensitive chromogenic reagents for the spectrophotometric quantification of trace metal ions.[29][30]

  • Histology and Bio-imaging: Azo dyes like Congo Red have a specific affinity for amyloid fibrils, making them a critical tool in the histopathological diagnosis of amyloidosis-related diseases, such as Alzheimer's disease.[9] Newer research explores the use of azo compounds in advanced bio-imaging and as photoswitchable probes in photopharmacology.[25][26]

Toxicological and Environmental Considerations

A significant concern with azo dyes is their potential for reductive cleavage back into their constituent aromatic amines, some of which are known or suspected carcinogens.[15][25][31] This cleavage can be catalyzed by azoreductase enzymes produced by microorganisms in the human gut and, to a lesser extent, by liver enzymes.[15][31] Once formed, these aromatic amines can be metabolically activated in the body to form reactive electrophiles that can bind to DNA, leading to mutations and potentially initiating cancer.[4][25]

This toxicological profile has led to strict regulations on the use of azo dyes, particularly in consumer goods that come into direct contact with the body, such as textiles, food, and cosmetics.[5][18][32] For example, the European Union maintains a list of specific aromatic amines that must not be released from azo dyes in textiles and leather articles. Similarly, the use of azo dyes in food is tightly controlled, with established Acceptable Daily Intake (ADI) levels for approved colorants.[11][29][33]

Conclusion

From their serendipitous discovery over 160 years ago, azo dyes have evolved into a vast and indispensable class of organic compounds. Their relatively simple, versatile, and cost-effective synthesis provides a spectrum of colors and functionalities that are integral to numerous industries. For researchers, scientists, and drug development professionals, a thorough understanding of their chemistry, from synthesis and application protocols to metabolic pathways, is essential. While their utility is undeniable, ongoing research must continue to address the toxicological and environmental challenges they present, driving the development of safer and more sustainable colorant technologies for the future.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Staining Non-Polar Lipids with Solvent Yellow 82

For Researchers, Scientists, and Drug Development Professionals Introduction Solvent Yellow 82, a metal complex monoazo dye, is a yellow powder with strong lipophilic characteristics.[1][2][3] Its high solubility in orga...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 82, a metal complex monoazo dye, is a yellow powder with strong lipophilic characteristics.[1][2][3] Its high solubility in organic solvents and inherent stability make it a candidate for various industrial applications, including inks, coatings, and plastics.[4][5][6][7][8][9] While not traditionally used in biological staining, its physicochemical properties suggest its potential as a fluorescent probe for the visualization of non-polar lipid structures, such as lipid droplets, within cells. These application notes provide a comprehensive guide for utilizing Solvent Yellow 82 for staining non-polar lipids in a research setting.

Lipid droplets are dynamic organelles involved in the storage and metabolism of neutral lipids. Their study is crucial in various fields, including metabolic diseases, cancer, and infectious diseases. The development of novel staining reagents can provide alternative tools for researchers to visualize and quantify these important cellular structures.

Physicochemical Properties of Solvent Yellow 82

A thorough understanding of the properties of Solvent Yellow 82 is essential for its successful application in a laboratory setting. The following table summarizes its key characteristics.

PropertyValueReferences
CAS Number 12227-67-7[1][2][4]
Molecular Formula C17H13N4NaO3[2][3]
Molecular Weight 344.3 g/mol [1][2][3]
Appearance Bluish to reddish-yellow powder[1][2][4]
Solubility High solubility in organic solvents such as alcohols, ketones, and esters.[1][6][8][9][10]
Heat Resistance Up to 190-240°C[1][6]
Light Fastness Good to excellent (Scale 5-8)[1][6][10]

Recommended Experimental Protocol

The following protocol is a recommended starting point for using Solvent Yellow 82 to stain non-polar lipids in cultured cells. Optimization may be required depending on the cell type and experimental conditions. This protocol is based on the known properties of Solvent Yellow 82 and general principles of lipid staining, drawing parallels from established dyes like Oil Red O.[11][12]

Materials:

  • Solvent Yellow 82 powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed-cell staining)

  • Cell culture medium

  • Coverslips or imaging-compatible plates

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of Solvent Yellow 82 by dissolving the appropriate amount of powder in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Culture and Treatment:

    • Seed cells on coverslips or in imaging plates at a suitable density and allow them to adhere and grow.

    • Treat the cells with experimental compounds as required to induce changes in lipid droplet formation.

  • Staining (Live-Cell Imaging):

    • Prepare a working solution by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration in the range of 1-10 µM. The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the Solvent Yellow 82 working solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator.

    • Wash the cells two to three times with pre-warmed PBS or a suitable live-cell imaging buffer to remove excess dye.

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Proceed with imaging immediately.

  • Staining (Fixed-Cell Imaging):

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Prepare a working solution of Solvent Yellow 82 in PBS (or a mixture of PBS and an organic solvent like isopropanol (B130326) to aid solubility, similar to Oil Red O protocols). The optimal solvent composition and dye concentration will need to be determined.

    • Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature.

    • Wash the cells extensively with PBS to remove background staining.

    • Mount the coverslips with an appropriate mounting medium.

  • Microscopy and Visualization:

    • Image the stained cells using a fluorescence microscope.

    • While the exact excitation and emission maxima for Solvent Yellow 82 in a cellular environment are not documented, based on its color, it is recommended to start with filter sets for green or yellow fluorescence (e.g., excitation around 450-490 nm and emission around 500-550 nm). These settings will require empirical optimization.

Experimental Workflow

The following diagram illustrates the general workflow for staining non-polar lipids with Solvent Yellow 82.

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_live cluster_fixed cluster_analysis Analysis prep_stock Prepare 10 mM Solvent Yellow 82 Stock in DMSO culture_cells Culture and Treat Cells live_cell Live-Cell Staining culture_cells->live_cell Live fixed_cell Fixed-Cell Staining culture_cells->fixed_cell Fixed live_wash1 Wash with PBS fix_cells Fix with 4% PFA live_stain Incubate with Staining Solution (1-10 µM in medium) live_wash1->live_stain live_wash2 Wash with PBS/ Imaging Buffer live_stain->live_wash2 microscopy Fluorescence Microscopy live_wash2->microscopy fixed_wash1 Wash with PBS fix_cells->fixed_wash1 fixed_stain Incubate with Staining Solution fixed_wash1->fixed_stain fixed_wash2 Wash with PBS fixed_stain->fixed_wash2 fixed_wash2->microscopy data_analysis Image and Data Analysis microscopy->data_analysis

Caption: Experimental workflow for staining non-polar lipids.

Potential Signaling Pathway for Investigation

Staining of lipid droplets can be instrumental in studying various signaling pathways that regulate lipid metabolism. The diagram below illustrates a simplified pathway involving the synthesis and breakdown of triglycerides stored in lipid droplets, which could be investigated using Solvent Yellow 82 staining.

signaling_pathway cluster_synthesis Lipid Synthesis (Lipogenesis) cluster_breakdown Lipid Breakdown (Lipolysis) FA Fatty Acids TG_synthesis Triglyceride Synthesis FA->TG_synthesis G3P Glycerol-3-Phosphate G3P->TG_synthesis LD Lipid Droplet (Stained with Solvent Yellow 82) TG_synthesis->LD TG_breakdown Triglyceride Breakdown LD->TG_breakdown Hormone Hormonal Signal (e.g., Glucagon) AC Adenylate Cyclase Hormone->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL HSL->TG_breakdown FA_release Fatty Acid Release TG_breakdown->FA_release

Caption: Simplified lipid metabolism signaling pathway.

Summary and Conclusion

Solvent Yellow 82 presents a potential, novel tool for the staining of non-polar lipids in a research setting. Its lipophilic nature and high solubility in organic solvents are advantageous for this application. The provided protocol offers a foundational methodology for researchers to begin exploring its use. It is important to note that further optimization and characterization, including determination of its specific excitation and emission spectra in a cellular environment and assessment of potential cytotoxicity, are necessary to validate its utility as a biological stain. The successful application of Solvent Yellow 82 could offer a valuable alternative to existing lipid-soluble dyes for the study of lipid metabolism and related cellular processes.

References

Application

Application Notes: Protocol for Solvent Yellow 82 Staining in Plant Microscopy

For Researchers, Scientists, and Drug Development Professionals Introduction Solvent Yellow 82 is a metal-complex monoazo dye known for its solubility in organic solvents and its application in various industrial colorin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 82 is a metal-complex monoazo dye known for its solubility in organic solvents and its application in various industrial coloring processes, including wood stains.[1][2][3] While not a traditional stain in plant microscopy, its lipophilic nature suggests its potential as a fluorescent probe for visualizing hydrophobic structures within plant tissues, such as lipids, suberin, and cutin. These structures are of significant interest in plant biology and pathology, playing crucial roles in energy storage, stress response, and as barriers to pathogen entry.

This document provides a detailed, proposed protocol for the use of Solvent Yellow 82 in plant microscopy. It is important to note that this protocol is based on the known properties of Solvent Yellow 82 and established methods for similar solvent-based dyes used in plant science. Optimization of the staining parameters for specific plant species and target structures is highly recommended.

Data Presentation

Table 1: Physical and Chemical Properties of Solvent Yellow 82
PropertyValueReference
CAS Number 12227-67-7[2]
Chemical Formula C17H14N4O3[2]
Molecular Weight 322.32 g/mol [2]
Appearance Yellow powder[2]
Chemical Class Monoazo, Metal Complex (1:2 Cr complex)[1][2][4]
Hue Reddish-yellow[2]
Table 2: Solubility of Solvent Yellow 82 in Various Solvents
SolventSolubility (g/L)Reference
Methanol50[2]
Isopropanol5[2]
Toluene150[2]
Xylene150[2]
Table 3: Proposed Microscopy Parameters for Solvent Yellow 82
ParameterRecommended SettingNotes
Excitation Wavelength ~435 nmBased on data for Disperse Yellow 82 in ethanol (B145695); may require optimization.[5]
Emission Range ~480 - 550 nm (Green-Yellow)Based on data for Disperse Yellow 82 in ethanol; use a filter cube appropriate for green fluorescence.[5]
Microscope Type Epifluorescence or Confocal Laser Scanning MicroscopeRecommended for visualizing fluorescence and obtaining high-resolution images.

Experimental Protocols

Principle

Solvent dyes, being non-polar, stain lipids and other hydrophobic substances through a process of physical partitioning. The dye is more soluble in the hydrophobic components of the tissue than in the staining solution, causing it to accumulate in these structures. This proposed protocol utilizes this principle to fluorescently label lipid-rich structures in plant tissues.

Materials
  • Solvent Yellow 82 dye

  • Ethanol (95% and 70%)

  • Glycerol (B35011)

  • Polyethylene (B3416737) glycol (PEG 400)

  • Microscope slides and coverslips

  • Forceps and fine paintbrushes

  • Plant tissue of interest (e.g., fresh sections of roots, stems, or leaves)

  • Epifluorescence or confocal microscope with appropriate filter sets

Preparation of Staining Solution

Stock Solution (1% w/v):

  • Dissolve 100 mg of Solvent Yellow 82 in 10 mL of 95% ethanol.

  • Mix thoroughly until the dye is completely dissolved. This stock solution can be stored in a dark, airtight container at 4°C for several weeks.

Working Solution (0.01% w/v):

  • Dilute the 1% stock solution 1:100 in a suitable solvent. A recommended solvent system for lipid staining in plants is a mixture of polyethylene glycol and glycerol.[6]

  • To prepare the PEG-glycerol solvent, mix equal volumes of PEG 400 and 80% glycerol (in water).

  • Add 100 µL of the 1% Solvent Yellow 82 stock solution to 10 mL of the PEG-glycerol solvent.

  • Mix well before use. This working solution should be prepared fresh.

Staining Procedure for Fresh Plant Sections
  • Sectioning: Obtain thin, fresh sections of the plant material using a sharp razor blade or a microtome. Sections should be thin enough to allow for light penetration and clear imaging.

  • Staining:

    • Place a drop of the 0.01% Solvent Yellow 82 working solution on a clean microscope slide.

    • Transfer the plant section into the drop of staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark. Incubation times may need to be optimized.

  • Washing:

    • After incubation, carefully remove the staining solution using a pipette.

    • Wash the section with a drop of 70% ethanol for 30-60 seconds to remove excess stain.

  • Mounting:

    • Remove the ethanol wash.

    • Add a drop of 50% glycerol as a mounting medium.

    • Gently place a coverslip over the section, avoiding air bubbles.

  • Observation:

    • Observe the stained section under an epifluorescence or confocal microscope.

    • Use an excitation wavelength around 435 nm and observe the emission in the green-yellow range.

Visualizations

Staining Mechanism

The staining process with Solvent Yellow 82 is based on its hydrophobic properties. The dye preferentially dissolves in the lipid-rich components of the plant cell, such as lipid droplets, suberin, and cutin, rather than in the aqueous or polar environment of the cell wall and cytoplasm.

G cluster_workflow Staining Mechanism SY82_solution Solvent Yellow 82 in Staining Solution Plant_Tissue Plant Tissue Section SY82_solution->Plant_Tissue Application Hydrophobic_Regions Hydrophobic Regions (e.g., Lipids, Suberin) Plant_Tissue->Hydrophobic_Regions Partitioning of Dye Fluorescence Fluorescent Signal Hydrophobic_Regions->Fluorescence Excitation & Emission

Caption: Mechanism of Solvent Yellow 82 staining in plant tissue.

Experimental Workflow

The following diagram outlines the key steps in the proposed protocol for staining plant tissues with Solvent Yellow 82.

G cluster_protocol Experimental Workflow start Start sectioning Prepare Fresh Plant Sections start->sectioning staining Incubate in Solvent Yellow 82 (15-30 min) sectioning->staining washing Wash with 70% Ethanol staining->washing mounting Mount in 50% Glycerol washing->mounting observation Microscopy (Ex: ~435 nm, Em: ~480-550 nm) mounting->observation end End observation->end

Caption: Workflow for Solvent Yellow 82 staining of plant sections.

Concluding Remarks

The protocol detailed above provides a starting point for utilizing Solvent Yellow 82 as a fluorescent stain in plant microscopy. Due to the limited existing data on this specific application, researchers are encouraged to perform optimization experiments, including titrating the dye concentration, adjusting incubation times, and testing different solvent systems to achieve the best results for their specific research needs. This novel application of Solvent Yellow 82 could offer a valuable new tool for the visualization and study of hydrophobic structures in plants.

References

Method

Solvent Yellow 82: A Versatile Fluorescent Probe for Polymer Characterization

Introduction Solvent Yellow 82, a metal-complex azo dye, is emerging as a valuable fluorescent probe for the characterization of polymeric materials. Its fluorescence properties are sensitive to the local microenvironmen...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvent Yellow 82, a metal-complex azo dye, is emerging as a valuable fluorescent probe for the characterization of polymeric materials. Its fluorescence properties are sensitive to the local microenvironment, making it a useful tool for investigating various polymer properties, including polarity, viscosity, and curing processes. This document provides detailed application notes and protocols for utilizing Solvent Yellow 82 as a fluorescent probe in polymer science research and development.

Physicochemical Properties and Spectral Data

Solvent Yellow 82 (CAS No. 12227-67-7) is a yellowish powder with good solubility in a range of organic solvents.[1] As a metal-complex dye, it exhibits robust photophysical characteristics.[2][3] The dye is known commercially by various names, including Neozapon Yellow 157 and Valifast Yellow 4120.[1]

The fluorescence of Solvent Yellow 82 is a key attribute for its application as a probe. The absorption and emission spectra of a closely related compound, disperse fluorescent Yellow 82, have been reported in ethanol (B145695) and on polyester (B1180765) fabrics. In ethanol, the normalized absorption and emission maxima are observed at approximately 435 nm and 525 nm, respectively. When applied to polyester fabrics, a slight shift in the emission maximum is observed, indicating the sensitivity of the dye to its environment.

Table 1: General Properties of Solvent Yellow 82

PropertyValueReference
CAS Number12227-67-7[4]
Chemical ClassMetal-Complex Azo Dye[1]
AppearanceYellowish Powder[1]
Molecular Weight~344 g/mol [1]
Heat ResistanceUp to 190 °C[1]

Table 2: Solubility of Solvent Yellow 82 in Various Solvents

SolventSolubility (g/L)Reference
Butyl Cellosolve250[1]
Methyl Ethyl Ketone400[1]
Diacetone Alcohol500[1]
TolueneData not available
EthanolData not available

Principle of Operation as a Fluorescent Probe

The utility of Solvent Yellow 82 as a fluorescent probe stems from the sensitivity of its excited state to the surrounding environment. Changes in the polarity, viscosity, and chemical composition of the polymer matrix can affect the non-radiative decay pathways of the excited dye molecule. This, in turn, influences its fluorescence quantum yield, lifetime, and emission wavelength. For instance, in a more rigid or viscous environment, the non-radiative decay processes may be hindered, leading to an increase in fluorescence intensity.

cluster_0 Fluorescence Probing Mechanism SY82_ground Solvent Yellow 82 (Ground State) SY82_excited Solvent Yellow 82 (Excited State) SY82_ground->SY82_excited Excitation Fluorescence Fluorescence Emission SY82_excited->Fluorescence Radiative Decay Non_Radiative_Decay Non-Radiative Decay SY82_excited->Non_Radiative_Decay Non-Radiative Decay Polymer_Matrix Polymer Microenvironment (Polarity, Viscosity, etc.) Polymer_Matrix->SY82_excited Influences Excited State Polymer_Matrix->Non_Radiative_Decay Affects Rate

Caption: Mechanism of Solvent Yellow 82 as a fluorescent probe.

Applications and Experimental Protocols

Monitoring Polymer Curing

The change in viscosity and chemical environment during the curing of thermosetting polymers can be monitored using Solvent Yellow 82. As the polymer crosslinks and solidifies, the mobility of the dye molecules is restricted, leading to a potential increase in fluorescence intensity and a shift in the emission wavelength.

Experimental Protocol:

  • Preparation of the Doped Resin:

    • Dissolve a small amount of Solvent Yellow 82 in the liquid resin or one of its components to achieve a final concentration in the range of 10⁻⁶ to 10⁻⁵ M. Ensure complete dissolution and uniform dispersion.

    • For solid polymers, the dye can be incorporated via melt blending or by dissolving the polymer and dye in a common solvent followed by solvent evaporation.

  • Sample Preparation:

    • Prepare thin films of the doped resin on a suitable substrate (e.g., glass slide, quartz plate).

  • Fluorescence Measurements:

    • Place the sample in a temperature-controlled cell of a spectrofluorometer.

    • Excite the sample at the absorption maximum of Solvent Yellow 82 (approximately 435 nm).

    • Record the fluorescence emission spectra at regular time intervals as the curing process proceeds at the desired temperature.

    • Monitor the changes in fluorescence intensity and the position of the emission maximum (λ_em).

  • Data Analysis:

    • Plot the fluorescence intensity and λ_em as a function of curing time.

    • Correlate the changes in fluorescence with the degree of curing, which can be independently measured by techniques such as differential scanning calorimetry (DSC) or rheometry.

cluster_1 Workflow for Monitoring Polymer Curing Start Start Step1 Prepare Doped Resin (SY82 in Monomer/Prepolymer) Start->Step1 Step2 Initiate Curing (Heat or Catalyst) Step1->Step2 Step3 Monitor Fluorescence (Intensity & Wavelength) Step2->Step3 Step4 Analyze Data vs. Time Step3->Step4 End End Step4->End

Caption: Experimental workflow for polymer curing studies.

Probing Polymer Polarity

The solvatochromic nature of Solvent Yellow 82 can be exploited to determine the local polarity of different domains within a polymer blend or a copolymer. The emission wavelength of the dye is expected to shift depending on the polarity of its immediate surroundings.

Experimental Protocol:

  • Sample Preparation:

    • Incorporate Solvent Yellow 82 into the polymer matrix of interest as described previously.

    • Prepare a series of polymer films with varying compositions or morphologies.

  • Fluorescence Spectroscopy:

    • Acquire the fluorescence emission spectra of each polymer film.

    • Carefully determine the wavelength of maximum emission (λ_em) for each sample.

  • Calibration (Optional but Recommended):

    • Measure the emission maximum of Solvent Yellow 82 in a series of solvents with known polarity (e.g., using the Reichardt's dye scale).

    • Create a calibration curve of λ_em versus the solvent polarity parameter.

  • Data Analysis:

    • Compare the λ_em values obtained for the polymer samples. A red shift (longer wavelength) in the emission is typically associated with an increase in the polarity of the microenvironment.

    • Use the calibration curve to estimate the effective polarity of the polymer environment experienced by the dye.

Limitations and Considerations

  • Concentration Effects: At high concentrations, aggregation of dye molecules can occur, which may lead to self-quenching of fluorescence and alter the spectral properties. It is crucial to work at low dye concentrations where the fluorescence intensity is linearly proportional to the concentration.

  • Photostability: While generally stable, prolonged exposure to high-intensity excitation light can lead to photobleaching of the dye. It is advisable to use the lowest possible excitation intensity and minimize the exposure time.

  • Interaction with Polymer: The possibility of specific interactions between the metal-complex dye and functional groups on the polymer chain should be considered, as this could influence the fluorescence response.

Conclusion

Solvent Yellow 82 presents a promising and accessible fluorescent probe for the non-invasive study of polymer systems. Its sensitivity to the local microenvironment allows for the real-time monitoring of dynamic processes like curing and the characterization of static properties such as polarity. The experimental protocols outlined in this document provide a foundation for researchers to employ this versatile dye in their polymer characterization toolkit. Further research to quantify the relationship between its fluorescence lifetime and quantum yield with specific polymer properties will undoubtedly expand its range of applications.

References

Application

Staining protocols for Solvent Yellow 82 in histology

For Researchers, Scientists, and Drug Development Professionals Disclaimer The following application notes and protocols are provided for informational purposes only. Solvent Yellow 82 is an industrial dye with no establ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided for informational purposes only. Solvent Yellow 82 is an industrial dye with no established protocols for histological or cytological staining in peer-reviewed literature. The provided protocols are hypothetical and intended as a starting point for research and development. Appropriate validation and optimization are required for any specific application.

Introduction

Solvent Yellow 82, also known by its Color Index name, is a monoazo chromium metal complex dye.[1][2][3] It presents as a bluish-yellow to reddish-yellow powder and is characterized by its high transparency and color strength.[1][2] Its primary industrial applications include use in solvent-based transparent printing inks, wood stains, leather finishes, and plastic coatings.[4][5][6][7][8] While not traditionally used in histology, its solubility in organic solvents suggests potential for non-aqueous staining procedures.

Physicochemical Properties and Solubility

Understanding the solubility of Solvent Yellow 82 is critical for preparing staining solutions. The dye is readily soluble in a variety of organic solvents.

Table 1: Solubility of Solvent Yellow 82 in Various Solvents

SolventSolubility (g/L)
Butyl Cellosolve500[1][8]
Ethyl Cellosolve500[1][8]
N-Butanol400[1][8]
Toluene500[8][9]
Xylene450[8]
Methyl Ethyl Ketone (MEK)500[8][9]
Ethyl Acetate400[8]
Methanol450[8]
Ethanol (B145695)400[8][9]
Isopropanol400[8]
1-methoxy-2-propanol500[9]

Note: The solubility values are approximate and can serve as a guide for solution preparation.[8]

Hypothetical Experimental Protocol for Histological Staining

This protocol is a generalized guideline for exploring the use of Solvent Yellow 82 for staining paraffin-embedded tissue sections. Significant optimization will be required.

Materials:

  • Solvent Yellow 82 dye powder

  • Ethanol (100%, 95%, 70%)

  • Xylene or a xylene substitute

  • Mounting medium (non-aqueous)

  • Paraffin-embedded tissue sections on slides

  • Coplin jars or staining dishes

  • Micropipettes

  • Fume hood

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes to remove paraffin.

    • Immerse in 100% ethanol for 2 x 2 minutes.

    • Immerse in 95% ethanol for 2 minutes.

    • Immerse in 70% ethanol for 2 minutes.

    • Rinse briefly in distilled water.

  • Staining with Solvent Yellow 82:

    • Preparation of Staining Solution: Prepare a stock solution of Solvent Yellow 82 in a suitable solvent (e.g., 1% w/v in 100% ethanol). Further dilute this stock solution to working concentrations (e.g., 0.1%, 0.5%, 1%). Due to the lack of established protocols, a range of concentrations should be tested.

    • Staining: Immerse the slides in the Solvent Yellow 82 working solution for a range of times (e.g., 1, 5, 10, 30 minutes) to determine optimal staining duration.

  • Dehydration and Clearing:

    • Immerse slides in 95% ethanol for 2 minutes.

    • Immerse in 100% ethanol for 2 x 2 minutes.

    • Immerse in xylene (or substitute) for 2 x 5 minutes.

  • Mounting:

    • Apply a coverslip using a non-aqueous mounting medium.

Visualization of Experimental Workflow

G cluster_prep Tissue Preparation cluster_staining Staining cluster_post Post-Staining Processing Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Staining Solvent Yellow 82 Staining (Test Concentrations & Times) Rehydration->Staining Dehydration Dehydration (Ethanol Series) Staining->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting (Non-Aqueous Medium) Clearing->Mounting

Caption: Hypothetical workflow for histological staining with Solvent Yellow 82.

Considerations for Drug Development Professionals

Given that Solvent Yellow 82 is a metal complex dye containing chromium, its potential toxicity is a significant consideration.[1][9] In vitro and in vivo studies would be necessary to assess its biocompatibility and any potential interference with biological processes before considering its use in any application related to drug development, such as tissue-based assays for target validation or efficacy studies. The chemical structure of Solvent Yellow 82 is based on a pyrazoline core.[1] Some pyrazoline derivatives have been investigated for their biological activities, including potential anti-cancer effects, which could be a source of off-target effects or interference in biological assays.[10]

Logical Relationship of Key Considerations

G cluster_properties Chemical Properties cluster_application Potential Histological Application cluster_considerations Key Considerations Solubility High Solubility in Organic Solvents ProtocolDev Protocol Development (Non-Aqueous Staining) Solubility->ProtocolDev Structure Monoazo Chromium Complex (Pyrazoline Core) Toxicity Potential Cytotoxicity (Chromium) Structure->Toxicity Interference Assay Interference (Biological Activity of Pyrazolines) Structure->Interference Optimization Optimization of Concentration & Time ProtocolDev->Optimization Optimization->Toxicity Requires Assessment Optimization->Interference Requires Assessment

Caption: Key considerations for developing Solvent Yellow 82 for histological use.

References

Method

Application of Solvent Yellow 82 in Wood Preservation Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Solvent Yellow 82 is a metal-complex solvent dye recognized for its excellent solubility in organic solvents, high light and heat stability, an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 82 is a metal-complex solvent dye recognized for its excellent solubility in organic solvents, high light and heat stability, and strong tinting strength.[1] In the field of wood preservation research, these properties make it a valuable tool for visualizing and quantifying the penetration and distribution of solvent-based wood preservatives. Its use as a tracer allows for a rapid and effective assessment of treatment efficacy, providing crucial data for the development of new and improved wood protection systems. This document provides detailed application notes and experimental protocols for the use of Solvent Yellow 82 in wood preservation research.

Data Presentation: Properties of Solvent Yellow 82

A thorough understanding of the physical and chemical properties of Solvent Yellow 82 is essential for its effective application in research. The following tables summarize key quantitative data for this dye.

Table 1: Physical and Chemical Properties of Solvent Yellow 82

PropertyValue
Appearance Yellow Powder
Chemical Formula C17H13N4NaO3
Molecular Weight 344.3 g/mol
CAS Number 12227-67-7
pH (10 g/l in water, 20°C) 4.0 - 8.0[2]
Melting Point > 215°C[2]
Decomposition Temperature > 215°C[2]
Density 1.337 g/cm³ (20°C)[2]
Bulk Density 250 - 400 kg/m ³[2]

Table 2: Solubility of Solvent Yellow 82 in Various Organic Solvents

SolventSolubility (g/L)
1-methoxy-2-propanol 500[1][3]
N-propanol 500[1][3]
Methyl Ethyl Ketone (MEK) 400
Ethyl Alcohol 400[1]
Butyl Cellosolve 250
Acetone 50
Diacetone Alcohol 500

Table 3: Fastness Properties of Solvent Yellow 82

PropertyRating/Value
Light Fastness 7 (on a scale of 1-8, where 8 is excellent)
Heat Resistance 190 °C
Alkali Resistance 3 (on a scale of 1-5, where 5 is excellent)
Acid Resistance 4-5 (on a scale of 1-5, where 5 is excellent)

Experimental Protocols

The following protocols provide detailed methodologies for the application of Solvent Yellow 82 as a tracer in wood preservation research.

Protocol 1: Preparation of Solvent Yellow 82 Treatment Solution

This protocol describes the preparation of a dye solution for treating wood samples. The concentration of the dye can be adjusted based on the desired color intensity and the analytical method to be used.

Materials:

  • Solvent Yellow 82 powder

  • Selected organic solvent (e.g., 1-methoxy-2-propanol, ethanol, or the same solvent used for the wood preservative)

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Weighing balance

Procedure:

  • Determine the desired concentration of Solvent Yellow 82. A concentration of 0.1% to 0.5% (w/v) is often sufficient for visual assessment. Higher concentrations may be required for quantitative analysis.

  • Weigh the required amount of Solvent Yellow 82 powder using an analytical balance.

  • Measure the corresponding volume of the selected organic solvent.

  • In a beaker or flask, add the weighed Solvent Yellow 82 powder to the solvent.

  • Place the beaker or flask on a magnetic stirrer and add a stir bar.

  • Stir the solution at room temperature until the dye is completely dissolved. Gentle heating may be applied if necessary, depending on the solvent's properties.

  • If the treatment solution contains a wood preservative, add the preservative to the dye solution and stir until a homogenous mixture is achieved.

Protocol 2: Wood Sample Preparation and Treatment

This protocol outlines the steps for preparing and treating wood samples with the Solvent Yellow 82 solution.

Materials:

  • Wood samples of the desired species and dimensions

  • Sandpaper (e.g., 120 and 240 grit)

  • Drying oven

  • Desiccator

  • Vacuum-pressure impregnation apparatus (or a simple dipping setup)

  • Solvent Yellow 82 treatment solution

Procedure:

  • Sample Preparation:

    • Cut wood samples to the desired dimensions (e.g., 20 x 20 x 20 mm cubes for penetration analysis).

    • Sand the surfaces of the wood samples with progressively finer sandpaper to ensure a smooth finish.

    • Dry the wood samples in an oven at 103 ± 2°C until a constant weight is achieved.

    • Cool the dried samples in a desiccator before treatment.

  • Treatment (Vacuum-Pressure Impregnation):

    • Place the dried and weighed wood samples in the impregnation chamber.

    • Apply an initial vacuum of approximately -0.08 MPa for 30 minutes to remove air from the wood structure.

    • Introduce the Solvent Yellow 82 treatment solution into the chamber while maintaining the vacuum until the samples are fully submerged.

    • Release the vacuum and apply a pressure of 0.8 MPa for 60 minutes to force the solution into the wood.

    • Release the pressure and remove the samples from the chamber.

  • Treatment (Dipping):

    • Immerse the dried and weighed wood samples in the Solvent Yellow 82 treatment solution for a predetermined period (e.g., 24 hours).

    • Ensure the samples are fully submerged throughout the dipping period.

    • Remove the samples from the solution.

  • Post-Treatment:

    • Wipe any excess solution from the surface of the treated samples.

    • Allow the samples to air-dry in a well-ventilated area or a fume hood until the solvent has evaporated.

Protocol 3: Assessment of Dye Penetration

This protocol provides methods for both qualitative and quantitative assessment of Solvent Yellow 82 penetration in treated wood.

Materials:

  • Treated wood samples

  • Saw or cutting tool

  • Digital camera or scanner

  • Image analysis software (e.g., ImageJ)

  • Spectrophotometer or HPLC (for quantitative analysis)

  • Extraction solvent (e.g., the same solvent used for treatment)

Procedure:

  • Visual (Qualitative) Assessment:

    • Cut the treated wood samples in half to expose a cross-section.

    • Visually observe the depth and uniformity of the yellow color penetration.

    • Capture high-resolution images of the cut surfaces using a digital camera or scanner.

    • Use image analysis software to measure the penetration depth at multiple points and calculate the average penetration.

  • Quantitative Analysis (Spectrophotometry):

    • From the cut sections, take small samples from different depths (e.g., 0-2 mm, 2-4 mm, etc.).

    • Grind the wood samples into a fine powder.

    • Extract the Solvent Yellow 82 from a known weight of wood powder using a known volume of a suitable solvent.

    • Measure the absorbance of the extract at the maximum absorption wavelength of Solvent Yellow 82 using a spectrophotometer.

    • Calculate the concentration of the dye based on a pre-established calibration curve.

  • Quantitative Analysis (HPLC):

    • Prepare extracts as described for spectrophotometry.

    • Analyze the extracts using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column and a UV-Vis detector set to the maximum absorption wavelength of Solvent Yellow 82.

    • Quantify the concentration of the dye by comparing the peak area to a calibration curve prepared with known concentrations of Solvent Yellow 82.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows.

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase wood_prep Wood Sample Preparation impregnation Vacuum-Pressure Impregnation wood_prep->impregnation solution_prep Solvent Yellow 82 Solution Preparation solution_prep->impregnation visual_assessment Visual Assessment (Penetration Depth) impregnation->visual_assessment quant_analysis Quantitative Analysis (Spectrophotometry/HPLC) impregnation->quant_analysis

Caption: Experimental workflow for wood treatment and analysis.

logical_relationship cluster_properties Dye Properties cluster_application Research Application cluster_outcome Research Outcome solubility High Solubility in Organic Solvents tracer Effective Tracer for Preservative Penetration solubility->tracer stability Good Light & Heat Stability stability->tracer assessment Accurate Assessment of Treatment Efficacy tracer->assessment

Caption: Logical relationship of Solvent Yellow 82 properties to its research application.

References

Application

Application Notes and Protocols: Visualizing Oil Penetration in Paper Using Solvent Yellow 82

For Researchers, Scientists, and Drug Development Professionals Introduction The penetration of oils and oleaginous formulations into porous substrates like paper is a critical parameter in various fields, including the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The penetration of oils and oleaginous formulations into porous substrates like paper is a critical parameter in various fields, including the development of transdermal patches, specialty packaging, and printing technologies. A clear and quantifiable method for visualizing this penetration is essential for research and quality control. Solvent Yellow 82 is a metal-complex monoazo dye with high solubility in organic solvents and oils, making it a promising candidate for staining oils to visualize their ingress into paper.[1][2][3][4][5] Its vibrant yellow color provides excellent contrast for microscopic analysis.[4][5]

These application notes provide a detailed, step-by-step protocol for the use of Solvent Yellow 82 to visualize and quantify oil penetration in paper. As there are no established protocols in the scientific literature for this specific application, the following methodology is a comprehensive, proposed starting point for researchers.

Principle of Visualization

The visualization of oil penetration using Solvent Yellow 82 is based on the dye's lipophilic nature. When dissolved in an oil or lipid-based formulation, the dye molecules travel with the oil as it penetrates the porous structure of the paper. The dye does not significantly alter the physical properties of the oil at low concentrations. The resulting color deposition within the paper matrix allows for the direct observation and measurement of the penetration depth and area through techniques such as cross-sectional microscopy.

cluster_oil Oil Phase cluster_paper Paper Substrate cluster_visualization Visualization Oil Oil/Lipid Vehicle StainedOil Stained Oil Oil->StainedOil Dissolution SY82 Solvent Yellow 82 SY82->StainedOil Paper Porous Paper Matrix Penetration Colored Penetration Front Paper->Penetration Capillary Action Microscopy Microscopic Analysis StainedOil->Paper Application Penetration->Microscopy Imaging

Caption: Principle of oil penetration visualization using Solvent Yellow 82.

Materials and Reagents

  • Dye: Solvent Yellow 82 (C.I. 12710), powder form.[1][6]

  • Model Oil: A selection of oils with varying viscosities (e.g., mineral oil, castor oil, oleic acid).

  • Solvent: A suitable organic solvent for preparing a stock solution, if necessary (e.g., methyl ethyl ketone, butyl cellosolve).[1][2]

  • Paper Substrates: A variety of paper types with different porosities and surface treatments (e.g., filter paper, kraft paper, coated paper).

  • Equipment:

    • Analytical balance

    • Vortex mixer or magnetic stirrer

    • Micropipettes

    • Microscope slides and coverslips

    • Microtome or a sharp blade for cross-sectioning

    • Light microscope with a calibrated eyepiece or a digital camera for image acquisition

    • Image analysis software (e.g., ImageJ)

Experimental Protocols

Protocol 1: Preparation of Stained Oil with Solvent Yellow 82
  • Stock Solution Preparation (Optional): For ease of handling and accurate dilution, a stock solution of Solvent Yellow 82 can be prepared.

    • Weigh 100 mg of Solvent Yellow 82 powder and dissolve it in 10 mL of methyl ethyl ketone (MEK) to create a 1% (w/v) stock solution.

    • Mix thoroughly using a vortex mixer until the dye is completely dissolved. Solvent Yellow 82 has good solubility in MEK.[2]

  • Working Solution Preparation:

    • Prepare a series of dilutions of the model oil containing Solvent Yellow 82 at final concentrations of 0.1%, 0.5%, and 1.0% (w/v).

    • Direct Dissolution: Add the appropriate amount of Solvent Yellow 82 powder directly to the oil. Heat the mixture gently (e.g., to 40-50°C) on a hot plate with stirring to facilitate dissolution.

    • From Stock Solution: Add the required volume of the stock solution to the oil and mix. Allow the solvent to evaporate completely in a fume hood before use.

    • Vortex the mixtures vigorously to ensure a homogenous solution.

Protocol 2: Application of Stained Oil to Paper
  • Cut the paper substrates into uniform sizes (e.g., 2 cm x 2 cm).

  • Place the paper sample on a non-absorbent, flat surface.

  • Using a micropipette, apply a standardized volume (e.g., 10 µL) of the stained oil to the center of the paper sample.

  • Allow the oil to penetrate for a defined period (e.g., 1, 5, 10, 30, and 60 minutes) at a controlled temperature and humidity.

Protocol 3: Visualization of Oil Penetration
  • Surface Analysis:

    • Place the paper sample on a microscope slide.

    • Observe the surface of the paper under a light microscope at various magnifications.

    • Capture images of the spread of the stained oil on the surface.

  • Cross-Sectional Analysis:

    • After the designated penetration time, carefully cut a thin cross-section of the paper through the center of the oil spot using a microtome or a sharp blade.

    • Mount the cross-section on a microscope slide. A mounting medium may be used to improve image clarity.

    • Observe the cross-section under a light microscope. The yellow stain will indicate the depth and area of oil penetration into the paper structure.

    • Capture high-resolution images for quantitative analysis.

Protocol 4: Quantification of Oil Penetration
  • Measurement of Penetration Depth:

    • Using the calibrated eyepiece or the scale bar in the captured images, measure the maximum depth of the yellow color from the surface of the paper at multiple points along the cross-section.

    • Calculate the average penetration depth and standard deviation.

  • Measurement of Penetration Area:

    • Using image analysis software, measure the total area of the yellow stain in the cross-sectional image.

    • The software can be used to set a color threshold to automatically select the stained area.

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables for easy comparison.

Table 1: Properties of Solvent Yellow 82

PropertyValue
Chemical ClassMonoazo, Metal Complex[4][5]
CAS Number12227-67-7[1][6]
Molecular FormulaC17H13N4NaO3[4][7]
AppearanceBluish Yellow Powder[1][2][8]
Solubility in MEK (20°C)>400 g/L[1][2]
Heat ResistanceUp to 190°C[1]
Light Fastness7 (on a scale of 1 to 8)[1]

Table 2: Hypothetical Data on Oil Penetration Depth in Different Papers

Paper TypeOil TypeStaining Time (min)Average Penetration Depth (µm) ± SD
Filter PaperMineral Oil10350 ± 25
Filter PaperCastor Oil10150 ± 15
Kraft PaperMineral Oil10200 ± 20
Kraft PaperCastor Oil1080 ± 10
Coated PaperMineral Oil1050 ± 8
Coated PaperCastor Oil1020 ± 5

Experimental Workflow Diagram

Prep Prepare Stained Oil (0.1-1.0% SY82 in Oil) Apply Apply Standardized Volume of Stained Oil to Paper Prep->Apply Incubate Incubate for Defined Time Intervals Apply->Incubate Section Cross-Section Paper Sample Incubate->Section Image Image Cross-Section with Microscope Section->Image Analyze Quantify Penetration (Depth and Area) Image->Analyze Data Tabulate and Compare Data Analyze->Data

Caption: Experimental workflow for visualizing oil penetration in paper.

Troubleshooting

  • Poor Contrast: If the yellow color is too faint, increase the concentration of Solvent Yellow 82 in the oil.

  • Dye Precipitation: If the dye precipitates out of the oil, ensure it is fully dissolved, potentially with gentle heating. If using a stock solution, ensure the solvent is fully evaporated.

  • Uneven Penetration: This may be due to inconsistencies in the paper or the application method. Ensure a standardized application procedure.

  • Blurry Images: Ensure the cross-sections are sufficiently thin and properly mounted.

Safety Precautions

  • Solvent Yellow 82 is a chemical powder; handle it in a well-ventilated area or a fume hood to avoid inhalation.[9]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The solvents used for stock solutions (e.g., MEK) are flammable and should be handled with care away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for Solvent Yellow 82 for detailed safety information.[9]

References

Method

Application Notes and Protocols: Preparation of a Saturated Solvent Yellow 82 Staining Solution

Audience: Researchers, scientists, and drug development professionals. Introduction Solvent Yellow 82, a metal complex azo dye, is recognized for its high solubility in organic solvents and its vibrant, stable yellow hue...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solvent Yellow 82, a metal complex azo dye, is recognized for its high solubility in organic solvents and its vibrant, stable yellow hue.[1][2][3] While its primary applications are in industrial settings such as inks, coatings, wood stains, and plastics, its strong tinctorial strength and solubility characteristics may offer potential for investigation in various research and development applications, including the staining of non-polar components in a laboratory setting.[2][4][5][6][7]

This document provides a detailed protocol for the preparation of a saturated staining solution of Solvent Yellow 82. It is intended to serve as a foundational method for researchers interested in exploring its properties for staining applications. Due to the limited documented use of Solvent Yellow 82 in biological or pharmaceutical research, this protocol is a general guideline. Users should optimize concentrations and methodologies for their specific experimental needs.

Physicochemical Properties and Solubility Data

Solvent Yellow 82 is a bluish-yellow powder.[2][4] It is a monoazo chromium complex, which contributes to its stability.[8][9] The dye exhibits excellent solubility in a range of organic solvents.[1]

Table 1: Solubility of Solvent Yellow 82 in Various Solvents at Room Temperature (20-25°C)

SolventSolubility (g/L)
Methyl Ethyl Ketone (MEK)≥ 500[1]
1-methoxy-2-propanol500[1][6]
Toluene500[1][10]
Butyl Cellosolve500[8][10]
Ethyl Cellosolve500[8][10]
Cyclohexanone500[10]
Dimethylformamide (DMF)500[10]
Methanol450[10]
Xylene450[10]
Ethanol400[1][6]
N-Butanol400[10]
Isopropanol400[10]
Ethyl Acetate400[1][10]

Note: The solubility values are approximate, as metal complex dyes may not form true solutions in the same manner as inorganic salts. These figures should be used as a guide.[10]

Experimental Protocol: Preparation of a Saturated Staining Solution

This protocol details the steps to prepare a saturated solution of Solvent Yellow 82. The choice of solvent will depend on the specific application and compatibility with the sample to be stained. Methyl Ethyl Ketone (MEK) is used as an example due to the high solubility of the dye in this solvent.

3.1. Materials and Equipment

  • Solvent Yellow 82 powder (CAS No. 12227-67-7)

  • Selected organic solvent (e.g., Methyl Ethyl Ketone - MEK)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing balance

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • 0.2 µm syringe filter (solvent-compatible)

  • Glass storage bottle with a tight-fitting cap

3.2. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of the powder and contact with skin and eyes.[4] May cause skin irritation in sensitive individuals and respiratory irritation.[4]

  • Consult the Safety Data Sheet (SDS) for Solvent Yellow 82 before handling.[1][4][5]

  • The solvent used (e.g., MEK) is flammable and should be kept away from ignition sources.

3.3. Step-by-Step Procedure

  • Determine the required volume of the staining solution.

  • Weigh the Solvent Yellow 82 powder. Based on the solubility data in Table 1, calculate an amount of powder that will exceed the saturation point for the chosen volume of solvent. For example, to prepare 10 mL of a saturated MEK solution, weigh out approximately 5.5 g of Solvent Yellow 82 (solubility ≥ 500 g/L).

  • Add the solvent. In a fume hood, place the magnetic stir bar in the beaker or flask and add the chosen volume of solvent (e.g., 10 mL of MEK).

  • Dissolve the dye. Place the beaker or flask on the magnetic stirrer. Slowly add the weighed Solvent Yellow 82 powder to the solvent while stirring.

  • Stir to saturate. Continue stirring the mixture at room temperature for at least 30-60 minutes to ensure maximum dissolution. A saturated solution is achieved when there is undissolved solute remaining at the bottom of the container.

  • Allow the solution to settle. Turn off the stirrer and let the undissolved powder settle to the bottom. This may take several minutes.

  • Filter the supernatant. Carefully decant or pipette the saturated supernatant, being cautious not to disturb the sediment. For applications requiring a particle-free solution, filter the supernatant through a 0.2 µm solvent-compatible syringe filter into a clean glass storage bottle.

  • Store the solution. Tightly cap the storage bottle and label it clearly with the name of the stain, solvent, and date of preparation. Store in a cool, dry place away from direct sunlight.[1]

Visualization of the Experimental Workflow

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_purification Purification and Storage start Start weigh_dye Weigh Solvent Yellow 82 Powder start->weigh_dye measure_solvent Measure Solvent (e.g., MEK) start->measure_solvent add_dye Add Powder to Solvent weigh_dye->add_dye measure_solvent->add_dye stir Stir to Create Saturated Solution add_dye->stir settle Allow Undissolved Dye to Settle stir->settle filter_solution Filter Supernatant (0.2 µm filter) settle->filter_solution store Store in a Labeled, Sealed Bottle filter_solution->store end Saturated Staining Solution Ready for Use store->end

Caption: Workflow for the preparation of a saturated Solvent Yellow 82 staining solution.

Potential Applications and Considerations

While specific protocols for Solvent Yellow 82 in research are not well-documented, its properties suggest potential for the following exploratory applications:

  • Lipid Droplet Staining: Due to its high solubility in non-polar solvents, it could potentially be investigated as a stain for intracellular lipid droplets or other lipid-rich structures.

  • Polymer and Material Science: Researchers in drug delivery or material science could explore its use for staining hydrophobic polymers or materials.

Important Considerations:

  • Cytotoxicity: The toxicity of Solvent Yellow 82 in biological systems has not been thoroughly investigated. Researchers should perform viability assays to determine its cytotoxic effects at various concentrations and incubation times.

  • Photostability: While it has good light fastness in industrial applications, its photostability under fluorescence microscopy conditions would need to be characterized.

  • Specificity: The binding specificity of Solvent Yellow 82 to cellular components is unknown. Co-localization studies with known organelle-specific dyes would be necessary to determine its staining pattern.

Conclusion

This document provides a comprehensive guide for the preparation of a saturated staining solution of Solvent Yellow 82 based on its known physicochemical properties. The provided protocol and workflow offer a starting point for researchers to explore the potential of this dye in novel staining applications. Due to the lack of established biological use, careful validation and optimization are critical for any specific research application.

References

Application

Application Note: Microscopy Filter Sets for Imaging Solvent Yellow 82 Fluorescence

For Researchers, Scientists, and Drug Development Professionals Introduction Solvent Yellow 82 is a fluorescent dye belonging to the coumarin (B35378) family of compounds. Its fluorescence emission in the green-yellow re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 82 is a fluorescent dye belonging to the coumarin (B35378) family of compounds. Its fluorescence emission in the green-yellow region of the visible spectrum makes it a valuable tool for a variety of applications in biological and materials research, including the staining of nonpolar cellular compartments and the labeling of polymers and oils. Successful imaging of Solvent Yellow 82 fluorescence is critically dependent on the selection of an appropriate microscopy filter set. This application note provides a detailed guide to the optimal filter set configuration for Solvent Yellow 82, along with a comprehensive protocol for sample preparation and fluorescence imaging.

Spectral Properties of Solvent Yellow 82

Understanding the excitation and emission spectra of a fluorophore is the cornerstone of selecting the correct filter set. Solvent Yellow 82 exhibits a broad absorption (excitation) spectrum with a peak in the blue region and emits fluorescence in the green-yellow region. The exact peak wavelengths can vary depending on the solvent environment. In ethanol (B145695), the absorption peak is around 435 nm, while in a solid state, such as on dyed polyester (B1180765) fabrics, the excitation wavelength is noted at 456 nm. The emission peak is consistently observed around 520 nm.

Recommended Microscopy Filter Set for Solvent Yellow 82

A standard fluorescence filter set consists of three key components: an excitation filter, a dichroic beamsplitter (also known as a dichroic mirror), and an emission filter. The optimal filter set for Solvent Yellow 82 should be chosen to maximize the signal-to-noise ratio by efficiently capturing the emitted fluorescence while effectively blocking the excitation light and any autofluorescence.

Based on the spectral properties of Solvent Yellow 82, a filter set with the following specifications is recommended:

Filter ComponentRecommended Wavelength RangePurpose
Excitation Filter 440/40 nm (Center Wavelength/Bandwidth)To selectively transmit blue light that excites Solvent Yellow 82.
Dichroic Beamsplitter 475 nm longpassTo reflect the excitation light towards the sample and transmit the emitted fluorescence towards the detector.
Emission Filter 525/50 nm (Center Wavelength/Bandwidth)To isolate the green-yellow fluorescence from Solvent Yellow 82 and block unwanted excitation light and background noise.

This configuration is similar to filter sets commonly used for fluorescein (B123965) isothiocyanate (FITC) or green fluorescent protein (GFP), making it a widely available and cost-effective option.

Commercially Available Filter Sets

Several manufacturers offer filter sets that are suitable for imaging Solvent Yellow 82. When selecting a filter set, it is important to check the specific spectral characteristics provided by the manufacturer.

ManufacturerRecommended Filter SetExcitation FilterDichroic BeamsplitterEmission Filter
Chroma Technology 49002 - ET-EGFP (FITC/Cy2)ET470/40xT495lpxrET525/50m
Semrock FITC-3540C-000FF02-482/35FF506-Di03FF01-520/35
Omega Optical XF100-2470AF30500DRLP535AF45

Note: The specifications provided are for illustrative purposes. Please refer to the manufacturers' websites for the most current and detailed information.

Experimental Protocols

I. Preparation of Solvent Yellow 82 Staining Solution

Materials:

  • Solvent Yellow 82 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol or other suitable organic solvent[1]

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution: Dissolve Solvent Yellow 82 powder in anhydrous DMSO to create a 1-10 mM stock solution. For example, for a 10 mM stock solution, dissolve 3.44 mg of Solvent Yellow 82 (Molecular Weight: 344.3 g/mol ) in 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly to ensure the dye is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from light.

  • Prepare a working solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in a suitable solvent such as ethanol or directly in the cell culture medium or buffer. The optimal concentration should be determined empirically for your specific application.

II. Staining Protocol for Cultured Cells

Materials:

  • Cultured cells on coverslips or in imaging dishes

  • Solvent Yellow 82 working solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Culture: Culture cells to the desired confluency on sterile coverslips or in imaging-compatible dishes.

  • Fixation (Optional, for fixed-cell imaging):

    • Carefully aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add the fixative solution and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional, if required for the target structure):

    • Add the permeabilization buffer and incubate for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add the Solvent Yellow 82 working solution to the cells.

    • Incubate for 15-30 minutes at room temperature, protected from light. The optimal incubation time may need to be determined experimentally.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three to five times with PBS to remove unbound dye.

  • Mounting:

    • Mount the coverslips onto microscope slides using a suitable mounting medium. For live-cell imaging, replace the staining solution with fresh culture medium or imaging buffer.

  • Imaging: Proceed with fluorescence microscopy using the recommended filter set.

Diagrams

experimental_workflow Experimental Workflow for Solvent Yellow 82 Imaging cluster_prep Sample Preparation cluster_imaging Imaging cell_culture Cell Culture fixation Fixation (Optional) cell_culture->fixation permeabilization Permeabilization (Optional) fixation->permeabilization staining Staining with Solvent Yellow 82 permeabilization->staining washing Washing staining->washing mounting Mounting washing->mounting microscopy Fluorescence Microscopy mounting->microscopy image_acquisition Image Acquisition microscopy->image_acquisition

Caption: A flowchart of the experimental workflow for imaging with Solvent Yellow 82.

filter_set_principle Principle of the Fluorescence Filter Set light_source Light Source excitation_filter Excitation Filter (440/40 nm) light_source->excitation_filter Broadband Light dichroic_mirror Dichroic Mirror (475 nm LP) excitation_filter->dichroic_mirror Excitation Light (Blue) sample Sample with Solvent Yellow 82 dichroic_mirror->sample Reflected Excitation Light emission_filter Emission Filter (525/50 nm) dichroic_mirror->emission_filter Transmitted Fluorescence sample->dichroic_mirror Emitted Fluorescence (Green-Yellow) + Reflected Excitation Light detector Detector (Camera/Eyepiece) emission_filter->detector Isolated Fluorescence

Caption: The light path through a fluorescence microscope filter cube for Solvent Yellow 82.

References

Method

Application Notes and Protocols for the Quantitative Analysis of Lipids Using Solvent Yellow 82

Disclaimer: Based on current scientific literature, there are no established and validated protocols for the quantitative analysis of lipids using Solvent Yellow 82. The primary applications of Solvent Yellow 82 are in i...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on current scientific literature, there are no established and validated protocols for the quantitative analysis of lipids using Solvent Yellow 82. The primary applications of Solvent Yellow 82 are in industrial settings, such as for coloring plastics, inks, and coatings.[1][2] This document, therefore, presents a hypothetical application note and a proposed protocol based on the properties of similar lipophilic dyes, such as Solvent Yellow 56, and general principles of lipid staining and analysis.[3][4] The methodologies described herein should be considered as a starting point for research and development, requiring extensive validation.

Application Note: A Novel Approach for the Semi-Quantitative Analysis of Intracellular Lipid Droplets

Introduction

Lipid droplets are dynamic organelles involved in the storage and regulation of neutral lipids. Their accumulation is a hallmark of various physiological and pathological states, including obesity, diabetes, and cancer. This application note describes a potential method for the qualitative and semi-quantitative assessment of intracellular lipid droplets using Solvent Yellow 82, a lipophilic dye. The principle relies on the dye's preferential partitioning into the neutral lipid core of these organelles, allowing for their visualization and relative quantification by microscopy and image analysis. While not a direct quantitative method, this approach offers a cost-effective and accessible alternative for initial screening and comparative studies of lipid accumulation in cultured cells.

Principle

Solvent Yellow 82 is a non-polar, hydrophobic dye that is highly soluble in organic solvents and lipids.[5] When applied to fixed and permeabilized cells, it is expected to accumulate in intracellular lipid droplets, rendering them as distinct yellow-colored structures under brightfield microscopy. The intensity of the yellow color can be correlated with the amount of accumulated lipid, providing a semi-quantitative measure of the lipid content within the cells.

Experimental Protocols

I. Preparation of Reagents

1. Solvent Yellow 82 Stock Solution (1% w/v):

  • Weigh 100 mg of Solvent Yellow 82 powder.

  • Dissolve in 10 mL of isopropanol.

  • Mix thoroughly by vortexing until the dye is completely dissolved.

  • Store the stock solution at room temperature, protected from light.

2. Solvent Yellow 82 Working Solution (0.5% w/v):

  • Mix 5 mL of the 1% Solvent Yellow 82 stock solution with 5 mL of distilled water.

  • Let the solution stand for 10-15 minutes.

  • Filter the solution through a 0.2 µm syringe filter to remove any precipitate.

  • Prepare the working solution fresh before each use.

3. 4% Paraformaldehyde (PFA) in PBS:

  • Dissolve 4 g of paraformaldehyde in 80 mL of distilled water with gentle heating (60-70°C) and the addition of a few drops of 1N NaOH to clarify the solution.

  • Add 10 mL of 10x Phosphate Buffered Saline (PBS).

  • Adjust the pH to 7.4.

  • Bring the final volume to 100 mL with distilled water.

  • Filter the solution and store it at 4°C.

II. Cell Culture and Staining Protocol
  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.

  • Induction of Lipid Accumulation (Optional): Treat cells with oleic acid or other known inducers of lipid droplet formation for 12-24 hours.

  • Cell Fixation:

    • Remove the culture medium.

    • Wash the cells twice with PBS.

    • Add 500 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Add 500 µL of 0.2% Triton X-100 in PBS to each well.

    • Incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining with Solvent Yellow 82:

    • Add 300 µL of the freshly prepared 0.5% Solvent Yellow 82 working solution to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Carefully remove the staining solution.

    • Wash the cells three to five times with PBS to remove excess dye.

  • Counterstaining (Optional):

    • For nuclear visualization, incubate the cells with a 1 µg/mL solution of DAPI (4',6-diamidino-2-phenylindole) in PBS for 5 minutes.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using an aqueous mounting medium.

    • Seal the coverslips with nail polish.

  • Imaging:

    • Visualize the stained cells using a brightfield or fluorescence microscope (for DAPI).

    • Acquire images for subsequent analysis.

III. Image Analysis for Semi-Quantitative Data
  • Image Acquisition: Capture images using a consistent set of microscope parameters (e.g., magnification, light intensity, exposure time).

  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji) to quantify the stained lipid droplets.

  • Quantification:

    • Convert images to 8-bit.

    • Apply a color threshold to specifically select the yellow-stained lipid droplets.

    • Measure the total area and the integrated density of the stained regions per cell or per image field.

    • Normalize the results to the number of cells (e.g., by counting DAPI-stained nuclei).

Data Presentation

The following table presents hypothetical data from an experiment designed to assess the effect of a compound on lipid accumulation, as measured by the Solvent Yellow 82 staining protocol.

Table 1: Hypothetical Semi-Quantitative Analysis of Lipid Accumulation

Treatment GroupConcentration (µM)Mean Stained Area per Cell (µm²)Mean Integrated Density per CellFold Change vs. Control
Vehicle Control 015.2 ± 2.13500 ± 4501.0
Compound A 125.8 ± 3.56200 ± 7801.7
Compound A 1042.1 ± 5.29800 ± 11002.8
Compound B 112.5 ± 1.83100 ± 4000.8
Compound B 108.9 ± 1.12100 ± 2500.6

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_analysis Analysis cell_seeding 1. Cell Seeding treatment 2. Treatment (e.g., Oleic Acid) cell_seeding->treatment fixation 3. Fixation (4% PFA) treatment->fixation permeabilization 4. Permeabilization (Triton X-100) fixation->permeabilization staining 5. Staining (Solvent Yellow 82) permeabilization->staining washing 6. Washing (PBS) staining->washing imaging 7. Microscopy Imaging washing->imaging quantification 8. Image Analysis & Quantification imaging->quantification lipid_droplet_formation cluster_input Inputs cluster_synthesis Synthesis Pathway cluster_storage Storage fatty_acids Fatty Acids dag Diacylglycerol (DAG) fatty_acids->dag glycerol Glycerol-3-Phosphate glycerol->dag tag Triacylglycerol (TAG) dag->tag DGAT enzymes ld Lipid Droplet tag->ld Accumulation

References

Application

Application Notes and Protocols for the Evaluation of Solvent Yellow 82 as a Potential Marker in Biological Studies

Disclaimer: Solvent Yellow 82 is an industrial-grade, metal-complex azo dye with primary applications in inks, coatings, and plastics.[1][2][3][4] To date, there are no established or published protocols for its use in b...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Solvent Yellow 82 is an industrial-grade, metal-complex azo dye with primary applications in inks, coatings, and plastics.[1][2][3][4] To date, there are no established or published protocols for its use in biological marking or tracking. The information and protocols provided herein are intended for research purposes only and constitute a hypothetical framework for the initial evaluation of this compound's potential in biological applications. Researchers must conduct thorough validation and safety assessments before any experimental use.

Properties of Solvent Yellow 82

A comprehensive understanding of the physicochemical and toxicological properties of Solvent Yellow 82 is the first step in evaluating its suitability for biological research.

Table 1: Chemical and Physical Properties of Solvent Yellow 82

Property Value Reference(s)
CAS Number 12227-67-7 [1][2][5][6]
Chemical Formula C₁₇H₁₃N₄NaO₃ [1][4][5]
Molecular Weight 344.3 g/mol [4][5][6]
Appearance Yellow to reddish-yellow powder [1][5][7]
Chemical Class Monoazo, 1:2 chromium complex [1]
Melting Point >215 °C [8][9]
Density 1.26 - 1.337 g/cm³ [1][8][10]
pH 4.0 - 8.0 (in 10 g/L aqueous solution) [5][8]
Water Solubility Insoluble [8][9][11]
Light Fastness 7-8 (on a scale of 1-8, where 8 is excellent) [1][10]

| Heat Resistance | 190 - 240 °C |[1][6][10] |

Table 2: Solubility of Solvent Yellow 82 in Organic Solvents

Solvent Solubility (g/L at 20-25°C) Reference(s)
Methyl Ethyl Ketone (MEK) 400 - 500 [6][7][10]
1-Methoxy-2-propanol 500 [7]
Ethanol 400 [7][10]
N-Propanol 500 [7]
Butyl Cellosolve 250 - 500 [6][10]
Ethyl Acetate 400 - 500 [7][10]
Toluene 500 [10]

| Acetone | 50 |[6] |

Table 3: Summary of Toxicological and Ecological Data

Endpoint Result Reference(s)
Acute Oral Toxicity (Rat) LD50: >8200 mg/kg (Practically non-toxic) [8][9]
Mutagenicity (Bacteria) Not mutagenic in a bacterial test [8][12]
Carcinogenicity No relevant data found [8][12]
Reproductive Toxicity No relevant data found [8][12]
Skin Sensitization May cause an allergic skin reaction [8][12][13]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects [8][12]
Persistence & Degradability Not readily biodegradable [8]

| Bioaccumulation | No information available |[8][14] |

Hypothetical Application Notes for Evaluating Biological Use

Solvent Yellow 82's high solubility in organic solvents like alcohols and ketones allows for the preparation of concentrated stock solutions, which can be diluted into aqueous buffers for cell-based assays.[6][7][10] Its chemical nature as a metal-complex dye suggests potential fluorescent properties, a prerequisite for use as a biological marker. Furthermore, its high lightfastness and heat stability in industrial applications indicate a potential for photostability under microscopic imaging conditions, which is a desirable trait for a fluorescent probe.[1][6][10]

Before considering Solvent Yellow 82 for any biological application, a rigorous, stepwise validation process is mandatory.

  • Spectroscopic Characterization: The primary step is to determine if the dye fluoresces in a biologically compatible medium. This involves dissolving the compound (likely via a DMSO stock) in a buffer such as Phosphate-Buffered Saline (PBS) and measuring its absorption, excitation, and emission spectra using a spectrophotometer and a spectrofluorometer.

  • Purity Assessment: Industrial dyes often contain impurities. The purity of the commercial compound should be assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.

  • Cytotoxicity Assessment: The effect of the dye on cell health is paramount. A dose-response curve should be generated by exposing a relevant cell line to a range of concentrations of Solvent Yellow 82. Cell viability can be measured using assays such as MTT, XTT, or by using live/dead stains.

  • Cellular Uptake and Localization: It is crucial to determine if the dye can permeate the cell membrane and where it localizes within the cell. This can be achieved by incubating live cells with a non-toxic concentration of the dye and imaging them using fluorescence or confocal microscopy. Co-localization studies with known organelle-specific dyes (e.g., Hoechst for nucleus, MitoTracker for mitochondria) can reveal its subcellular distribution.

  • Photostability Testing: A validated fluorescent probe should be reasonably resistant to photobleaching. This can be quantified by repeatedly imaging stained cells and measuring the decay in fluorescence intensity over time.

Should Solvent Yellow 82 prove to be fluorescent, cell-permeant, and have low cytotoxicity, it could potentially be explored for the following applications:

  • Cytoplasmic Counterstain: If it localizes non-specifically to the cytoplasm, it could serve as a general counterstain in multi-color fluorescence microscopy.

  • Short-Term Cell Tracking: For non-proliferative or short-term studies, it might be used to track cell populations if it is well-retained within the cells.

  • Lipid Droplet Staining: Given its high solubility in non-polar solvents, it may preferentially accumulate in lipid-rich structures like lipid droplets.

Hypothetical Experimental Protocols

Note: These protocols are generalized starting points and must be optimized for specific cell types and experimental conditions.

  • Prepare a 10 mM Stock Solution:

    • Weigh out 3.44 mg of Solvent Yellow 82 powder (MW: 344.3 g/mol ).

    • Dissolve in 1 mL of high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

    • Vortex thoroughly until fully dissolved.

    • Store in small aliquots at -20°C, protected from light.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Dilute the 10 mM stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final concentration (e.g., for a 10 µM working solution, dilute the stock 1:1000).

    • It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal balance between signal intensity and cytotoxicity.

  • Cell Seeding:

    • Seed adherent cells (e.g., HeLa, A549) onto glass-bottom dishes or coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of staining.

    • Culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed working solution of Solvent Yellow 82 to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Wash and Image:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS to remove excess dye.

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer.

    • Image the cells immediately using a fluorescence microscope. Use a standard yellow/orange filter set (e.g., excitation around 488 nm, emission around 520-580 nm) as a starting point, but optimize based on spectroscopic data.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Culture overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of Solvent Yellow 82 in culture medium (e.g., from 0.1 µM to 100 µM).

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different dye concentrations. Include "medium only" and "DMSO vehicle" controls.

    • Incubate for 24 hours (or a relevant experimental duration).

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Incubate for another 4-12 hours at 37°C in a humidified incubator.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Visualized Workflows

The following diagrams illustrate the logical flow for validating and using a novel dye like Solvent Yellow 82 in a biological context.

G dye_selection Dye Selection (Solvent Yellow 82) char Spectroscopic Characterization (Excitation/Emission) dye_selection->char purity Purity Assessment (e.g., HPLC) dye_selection->purity stock Prepare Stock Solution (e.g., in DMSO) char->stock purity->stock toxicity Cytotoxicity Screening (e.g., MTT Assay) stock->toxicity uptake Cellular Uptake & Localization Study stock->uptake decision Evaluate Results: Safe & Effective? toxicity->decision photostability Photostability Test uptake->photostability photostability->decision validated Validated for Specific Biological Application decision->validated Yes reject Not Suitable for Biological Use decision->reject No

Caption: Workflow for the validation of a novel dye for biological imaging.

G start Seed Cells on Coverslips/Imaging Dish culture Culture Overnight (37°C, 5% CO₂) start->culture prepare_stain Prepare Working Solution of Solvent Yellow 82 in pre-warmed medium culture->prepare_stain wash1 Wash Cells with pre-warmed PBS prepare_stain->wash1 stain Incubate with Staining Solution (15-30 min, 37°C) wash1->stain wash2 Wash Cells 2-3x with pre-warmed PBS stain->wash2 add_medium Add Fresh Medium or Imaging Buffer wash2->add_medium image Image with Fluorescence Microscope add_medium->image

Caption: Hypothetical protocol for in vitro cell staining with Solvent Yellow 82.

References

Method

Application Notes and Protocols for the Forensic Analysis of Solvent Yellow 82 in Inks

For Researchers, Scientists, and Drug Development Professionals Introduction Solvent Yellow 82, a metal-complex azo dye, is utilized as a colorant in various applications, including printing inks and ballpoint pens.[1][2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 82, a metal-complex azo dye, is utilized as a colorant in various applications, including printing inks and ballpoint pens.[1][2][3] In the realm of forensic science, the analysis of ink components is crucial for document examination, such as identifying forgeries, determining the origin of a document, or linking documents to a specific writing instrument. These application notes provide detailed protocols for the extraction and analysis of Solvent Yellow 82 from ink samples using common forensic techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Physical and Chemical Properties of Solvent Yellow 82

A comprehensive understanding of the physical and chemical properties of Solvent Yellow 82 is fundamental for developing effective analytical methods.

PropertyValue
C.I. Name Solvent Yellow 82
CAS Number 12227-67-7
Molecular Formula C17H13N4NaO3
Molecular Weight 344.3 g/mol [2]
Appearance Yellow to reddish-yellow powder
Melting Point >215°C[4]
Solubility Soluble in various organic solvents including ethanol (B145695), methanol (B129727), toluene, and ethyl acetate.[3]

Experimental Protocols

Sample Preparation: Ink Extraction from a Document

Objective: To efficiently extract Solvent Yellow 82 and other ink components from a paper substrate for subsequent analysis.

Materials:

  • Document with the ink

  • Scalpel or hole punch (1-2 mm diameter)

  • Microcentrifuge tubes (1.5 mL)

  • Methanol (HPLC grade)

  • Ethanol (ACS grade)

  • Pyridine (B92270) (for ballpoint inks, if necessary)

  • Ultrasonic bath

  • Centrifuge

Protocol:

  • Excise a small, representative portion of the ink line from the document using a clean scalpel or a micro-hole punch. Aim for a sample size of approximately 1-2 mm in length or a few punched-out dots.

  • Place the paper sample into a 1.5 mL microcentrifuge tube.

  • Add 100-200 µL of methanol to the tube. Methanol is a common and effective solvent for extracting many ink dyes.[5] For some ballpoint pen inks, a solution of ethanol or pyridine may be more effective.

  • Cap the tube and sonicate in an ultrasonic bath for 10-15 minutes to facilitate the dissolution of the ink components.

  • Following sonication, centrifuge the tube at 10,000 rpm for 5 minutes to pellet the paper fibers and any insoluble materials.

  • Carefully transfer the supernatant (the colored extract) to a clean microcentrifuge tube or a vial for analysis.

Thin-Layer Chromatography (TLC) Analysis

Objective: To separate the components of the ink extract and tentatively identify Solvent Yellow 82 based on its retention factor (Rf) and color. TLC is a rapid and cost-effective screening method widely used in forensic ink analysis.[6]

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Solvent system (e.g., ethyl acetate:ethanol:water, 70:35:30 v/v/v)[7]

  • UV lamp (254 nm and 365 nm)

Protocol:

  • Pour the chosen solvent system into the developing chamber to a depth of approximately 0.5 cm. Close the chamber and allow it to saturate for at least 30 minutes.

  • Using a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.

  • Using a capillary tube, carefully spot the ink extract onto the starting line. Allow the spot to dry completely between applications to keep the spot size small and concentrated.

  • Place the spotted TLC plate into the saturated developing chamber, ensuring the solvent level is below the starting line.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry in a fume hood.

  • Observe the separated spots under visible light and a UV lamp. Note the color and any fluorescence of each spot.

  • Calculate the Retention Factor (Rf) for each separated spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8][9]

Expected Results: Solvent Yellow 82 is expected to appear as a distinct yellow spot. The Rf value will be characteristic of the dye in the specific solvent system used and should be compared to a standard of Solvent Yellow 82 if available.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

Objective: To achieve high-resolution separation of ink components for quantitative analysis and to obtain the UV-Visible spectrum of Solvent Yellow 82 for more definitive identification. HPLC offers greater sensitivity and resolution compared to TLC.[10]

Materials:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase A: Ammonium formate (B1220265) buffer (e.g., 20 mM, pH 4)

  • Mobile phase B: Acetonitrile

  • Ink extract

Protocol:

  • Set up the HPLC system with the C18 column.

  • Prepare the mobile phases and degas them thoroughly.

  • Set a flow rate of 0.8 mL/min.[11]

  • Program a gradient elution, for example:

    • Start with 80% Mobile Phase A and 20% Mobile Phase B.

    • Linearly decrease Mobile Phase A to 0% over 30 minutes.

    • Hold at 100% Mobile Phase B for 5 minutes.

    • Return to initial conditions and allow the column to re-equilibrate.

  • Set the PDA detector to scan a wide range of wavelengths (e.g., 200-700 nm) to capture the full spectrum of all eluting components.

  • Inject 10-20 µL of the ink extract into the HPLC system.

  • Monitor the chromatogram for peaks corresponding to the separated ink components.

Expected Results: Solvent Yellow 82 will elute at a specific retention time under the given conditions. The PDA detector will provide the UV-Visible spectrum of the corresponding peak. A study on "disperse fluorescent Yellow 82" in ethanol showed a normalized absorption maximum around 435 nm.[12] The exact absorption maximum may vary depending on the solvent used in the mobile phase due to solvatochromic effects.[13][14][15][16]

Mass Spectrometry (MS) Analysis

Objective: To obtain the mass-to-charge ratio (m/z) of Solvent Yellow 82 for unambiguous identification.

Protocol:

  • The eluent from the HPLC can be directly coupled to a mass spectrometer (LC-MS).

  • Alternatively, direct-to-MS techniques like paper spray mass spectrometry (PS-MS) can be used for rapid analysis of ink on paper with minimal sample preparation.[17][18]

Expected Results: The mass spectrum should show a prominent ion corresponding to the molecular weight of Solvent Yellow 82 (344.3 g/mol ). Depending on the ionization technique used (e.g., electrospray ionization - ESI), the protonated molecule [M+H]+ at m/z 345.3 or other adducts may be observed.

Data Presentation

The following tables summarize the kind of quantitative data that should be collected and recorded for the forensic analysis of Solvent Yellow 82.

Table 1: TLC Data for Ink Component Separation

Solvent SystemRf of Component 1Color of Component 1Rf of Component 2Color of Component 2...
Ethyl acetate:ethanol:water (70:35:30)Empirically DeterminedYellowEmpirically Determinede.g., Blue...
Other systems...............

Table 2: HPLC-PDA Data for Ink Component Analysis

ComponentRetention Time (min)λmax (nm)
Solvent Yellow 82Empirically Determined~435 nm (in ethanol)[12]
Other Dyes/AdditivesEmpirically DeterminedEmpirically Determined

Table 3: Mass Spectrometry Data

CompoundIonization ModeObserved m/z
Solvent Yellow 82ESI+e.g., 345.3 [M+H]+

Visualizations

experimental_workflow cluster_sampling Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation doc Document with Ink extraction Ink Extraction (Methanol, Sonication) doc->extraction extract Ink Extract extraction->extract tlc Thin-Layer Chromatography (TLC) extract->tlc Screening hplc HPLC-PDA extract->hplc Separation & Quantification ms Mass Spectrometry (MS) extract->ms Direct Analysis (e.g., PS-MS) rf_value Rf Value & Color tlc->rf_value hplc->ms Confirmation retention_time Retention Time & UV-Vis Spectrum hplc->retention_time mass_spectrum Mass-to-Charge Ratio (m/z) ms->mass_spectrum identification Identification of Solvent Yellow 82 rf_value->identification retention_time->identification mass_spectrum->identification

Caption: Workflow for the forensic analysis of Solvent Yellow 82 in ink.

logical_relationship cluster_evidence Evidence cluster_techniques Analytical Hierarchy cluster_data Generated Data ink_on_paper Ink on Document screening Screening (TLC) ink_on_paper->screening Initial Test separation Separation (HPLC) screening->separation Further Analysis qualitative Qualitative Data (Color, Rf, λmax) screening->qualitative identification Unambiguous ID (MS) separation->identification Confirmation quantitative Quantitative Data (Retention Time, m/z) separation->quantitative identification->quantitative

Caption: Logical flow from evidence to data in ink analysis.

References

Application

Application Notes and Protocols for Identifying Suberin in Plant Roots with Fluorol Yellow 088 (Solvent Yellow 82)

For Researchers, Scientists, and Drug Development Professionals Introduction Suberin is a complex, lipophilic biopolymer found in the cell walls of certain plant tissues, notably the root endodermis and exodermis. It pla...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberin is a complex, lipophilic biopolymer found in the cell walls of certain plant tissues, notably the root endodermis and exodermis. It plays a crucial role in controlling the uptake of water and nutrients, as well as providing a barrier against pathogens and abiotic stresses. The visualization and analysis of suberin deposition are essential for understanding plant development, stress responses, and nutrient acquisition.

Historically, there has been some confusion in terminology, with "Solvent Yellow 82" and "Fluorol Yellow 088" sometimes being used interchangeably. However, it is important to clarify that these are distinct chemical compounds. Fluorol Yellow 088 is a highly effective fluorescent dye for staining the aliphatic components of suberin and is the focus of these application notes.[1][2] It offers high specificity and contrast for visualizing suberin lamellae.[3] Solvent Yellow 82, a metal complex dye, is not the appropriate reagent for this specific biological application.

These notes provide detailed protocols for the use of Fluorol Yellow 088 in staining suberin in plant roots, along with data for experimental setup and analysis.

Data Presentation

Table 1: Comparison of Experimental Protocols for Fluorol Yellow 088 Staining
ParameterProtocol 1 (Lactic Acid)Protocol 2 (Rapid Ethanol)Protocol 3 (Methanol Fixation)
Plant Material 5-day-old Arabidopsis seedlings9-day-old rice seedlings (root cross-sections)Arabidopsis seedlings
Fixation Not specified (fresh tissue implied)Not specified (fresh tissue implied)Methanol (B129727) for at least 3 days
Staining Solution 0.01% - 0.03% (w/v) Fluorol Yellow 088 in lactic acid0.01% (w/v) Fluorol Yellow 088 in 99.5% ethanol (B145695)0.01% (w/v) Fluorol Yellow 088 in methanol
Staining Incubation 30 minutes at 70°C10 minutes at 60°CAt least 1 hour at room temperature with gentle agitation
Washing (Post-Staining) Three 5-minute washes in waterBrief rinse in distilled waterShort rinse in methanol
Counterstaining 0.5% (w/v) Aniline Blue in water for 30 min at RT in the darkOptional: 0.5% (w/v) Aniline Blue in water for 20 min0.5% Aniline Blue in methanol for 1 hour at RT in the dark
Final Wash At least 30 minutes in water (changing every 10 min)-Short rinse in water
Mounting 50% glycerol (B35011)WaterWater or chambered coverglass with agar (B569324) slice
Reference [4][5][1]
Table 2: Microscopy Settings for Fluorol Yellow 088
ParameterRecommended SettingAlternative SettingsNotes
Excitation Wavelength 488 nm (confocal)365 nm (fluorescence microscope), 470 nm (blue LED)Using a standard GFP filter set is common.[4] Blue light excitation (around 470 nm) can yield brighter fluorescence than UV excitation.
Emission Wavelength 500 - 550 nm (confocal)≥ 420 nm (fluorescence microscope), Long-pass >510 nmThe emission color is typically yellow-green.
Microscope Type Confocal microscope, Wide-field fluorescence microscopeFluorescence stereo microscopeConfocal microscopy is preferred for detailed imaging of suberin lamellae within the root.
Important Considerations - Keep samples in the dark after staining. - Image within 3 hours of preparation to avoid signal leakage. - Minimize fluorescence exposure time (<20 minutes) to prevent photobleaching.[4]

Experimental Protocols

Protocol 1: Lactic Acid-Based Staining for Whole Seedlings

This protocol is adapted from methods used for Arabidopsis seedlings and provides good visualization of suberin deposition along the root.[4][5]

Materials:

  • 5-day-old Arabidopsis seedlings grown vertically on half-strength MS-agar plates.

  • Fluorol Yellow 088 solution: 0.01% (w/v) in lactic acid (prepare fresh).

  • Aniline Blue solution: 0.5% (w/v) in water.

  • 12-well microtiter plates.

  • Water bath at 70°C.

  • Microscope slides and coverslips.

  • 50% Glycerol for mounting.

Procedure:

  • Place 15-20 seedlings into a well of a 12-well plate containing 2 ml of freshly prepared 0.01% Fluorol Yellow 088 solution.

  • Seal the plate with parafilm and incubate in a water bath at 70°C for 30 minutes.[4]

  • Rinse the seedlings by transferring them to a new well with fresh water for 5 minutes. Repeat this step three times.[4]

  • For counterstaining, incubate the seedlings in 2 ml of 0.5% Aniline Blue solution for 30 minutes at room temperature in the dark.[4]

  • Wash the seedlings in water for at least 30 minutes, changing the water every 10 minutes.

  • Mount the seedlings on a microscope slide in a drop of 50% glycerol and cover with a coverslip.

  • Observe under a fluorescence microscope using a GFP filter set.

Protocol 2: Rapid Ethanol-Based Staining for Root Cross-Sections

This protocol is a time-efficient method suitable for high-throughput analysis of suberin in root cross-sections, as demonstrated in rice.[1]

Materials:

  • Plant roots for sectioning.

  • Fluorol Yellow 088 solution: 0.01% (w/v) in 99.5% ethanol (can be prepared at room temperature).[1]

  • Water bath at 60°C.

  • Microtome or razor blade for sectioning.

  • 1.5 ml microcentrifuge tubes.

  • Microscope slides and coverslips.

Procedure:

  • Prepare free-hand or microtome cross-sections of the plant roots.

  • Collect the sections in a 1.5 ml microcentrifuge tube.

  • Add approximately 200 µl of 0.01% Fluorol Yellow 088 in ethanol to the tube.

  • Incubate the tube in a water bath at 60°C for 10 minutes.[1]

  • Remove the staining solution and briefly rinse the sections with distilled water once.

  • Mount the stained sections in a drop of water on a microscope slide and cover with a coverslip.

  • Image immediately using a fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_counterstain Counterstaining (Optional) cluster_imaging Imaging start Start: Plant Roots seedlings Whole Seedlings (e.g., Arabidopsis) start->seedlings sections Root Cross-Sections (e.g., Rice) start->sections stain_lactic Incubate in 0.01% Fluorol Yellow 088 in Lactic Acid (70°C, 30 min) seedlings->stain_lactic stain_ethanol Incubate in 0.01% Fluorol Yellow 088 in Ethanol (60°C, 10 min) sections->stain_ethanol wash1 Wash with Water (3 x 5 min) stain_lactic->wash1 wash2 Briefly rinse with Water stain_ethanol->wash2 aniline Incubate in 0.5% Aniline Blue (RT, 30 min, dark) wash1->aniline mount_water Mount in Water wash2->mount_water wash3 Wash with Water (30 min) aniline->wash3 mount_glycerol Mount in 50% Glycerol wash3->mount_glycerol microscopy Fluorescence Microscopy (e.g., GFP filter set) mount_glycerol->microscopy mount_water->microscopy end End: Analyze Suberin Deposition microscopy->end

Caption: Experimental workflow for suberin staining in plant roots.

staining_mechanism cluster_components Components cluster_interaction Staining Interaction cluster_result Result dye Fluorol Yellow 088 (Lipophilic Fluorochrome) penetration Dye Penetrates Cell Wall dye->penetration suberin Suberin Lamellae in Plant Root Cell Wall aliphatic Aliphatic Domain (Long-chain fatty acids, alcohols) suberin->aliphatic aromatic Aromatic Domain (Phenolics) suberin->aromatic binding Partitioning/Binding to Aliphatic Domain aliphatic->binding penetration->binding fluorescence Localized Fluorescence in Suberized Regions binding->fluorescence visualization Visualization via Fluorescence Microscopy fluorescence->visualization

Caption: Logical relationship of Fluorol Yellow 088 staining mechanism.

References

Technical Notes & Optimization

Troubleshooting

How to reduce background fluorescence with Solvent Yellow 82

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of background fluorescence potentiall...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of background fluorescence potentially associated with Solvent Yellow 82.

Troubleshooting Guide: Reducing Background Fluorescence

This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am observing unexpected yellow-green background fluorescence in my imaging experiment. Could Solvent Yellow 82 be the cause?

A1: While not a standard biological stain, it is possible for Solvent Yellow 82 to be an unintentional contaminant. It is a highly soluble dye used in materials like printing inks, plastics, and coatings.[1][2][3] Contamination could arise from various sources in a laboratory environment.

A first step is to determine the source of the fluorescence. This can be done by systematically examining your experimental components.

dot

Caption: Workflow for identifying the source of background fluorescence.

Q2: I've confirmed the background is not from my biological sample's autofluorescence. How can I confirm if it's Solvent Yellow 82?

A2: You can perform a spectral analysis of the background fluorescence and compare it to the known spectral properties of Solvent Yellow 82. The dye has a characteristic absorption and emission profile.

Solvent Yellow 82 Spectral Properties (in Ethanol)Wavelength (nm)
Excitation Maximum ~435
Emission Maximum ~456

Data sourced from a study on the spectral properties of disperse fluorescent Yellow 82.[4]

If the spectral profile of your background fluorescence matches that of Solvent Yellow 82, it is a strong indicator of contamination.

Q3: I suspect Solvent Yellow 82 contamination. What are the immediate steps to reduce this background fluorescence?

A3: If you suspect contamination, the following steps can help mitigate the issue:

  • Thoroughly Clean Equipment: If the source is suspected to be lab equipment (e.g., glassware, plasticware), a rigorous cleaning protocol should be implemented. Given that Solvent Yellow 82 is soluble in organic solvents, rinsing with ethanol (B145695) or isopropanol (B130326) may be effective.[2][3][5]

  • Replace Consumables: If the contamination is from a consumable item like a plastic slide or coverslip, discard the contaminated batch and use a new, clean one.[6]

  • Optimize Washing Steps: Increasing the number and duration of wash steps in your staining protocol can help remove unbound fluorescent molecules.[6][7]

Experimental Protocols

Protocol 1: Spectral Analysis of Background Fluorescence

Objective: To determine the excitation and emission spectra of the unknown background fluorescence.

Methodology:

  • Prepare a slide with the source of the suspected background fluorescence (e.g., a drop of the buffer, an unstained control sample exhibiting the fluorescence).

  • Using a spectrophotometer or a confocal microscope with spectral imaging capabilities, excite the sample across a range of wavelengths (e.g., 400-450 nm).

  • Measure the emission intensity at each excitation wavelength to determine the peak excitation.

  • With the excitation set at the determined peak, measure the emission spectrum across a range of wavelengths (e.g., 450-600 nm).

  • Plot the emission intensity versus wavelength to identify the emission peak.

  • Compare the obtained excitation and emission peaks with the known spectra of Solvent Yellow 82.

Protocol 2: Autofluorescence Quenching

Objective: To reduce background fluorescence from the sample itself, which can be exacerbated by fixatives.[8][9][10]

Methodology:

  • After sample fixation and permeabilization, wash the sample with Phosphate Buffered Saline (PBS).

  • Prepare a fresh solution of an autofluorescence quenching agent, such as Sodium Borohydride or a commercial reagent like TrueVIEW™.[9][11]

  • For a 0.1% Sodium Borohydride solution:

    • Dissolve 1 mg of Sodium Borohydride in 1 ml of PBS.

    • Incubate the sample in this solution for 10-20 minutes at room temperature.

  • For commercial reagents, follow the manufacturer's instructions.[9][12]

  • Wash the sample thoroughly with PBS (3 times for 5 minutes each) to remove the quenching agent.

  • Proceed with your standard immunofluorescence staining protocol.

Frequently Asked Questions (FAQs)

Q: What is Solvent Yellow 82?

A: Solvent Yellow 82 is a metal-complex azo dye.[2][13] It is a yellow powder that is soluble in many organic solvents.[1][2][3] Its primary applications are in industrial settings, such as for coloring printing inks, wood stains, coatings, and plastics.[1][2][3][14]

Q: Why would Solvent Yellow 82 be in my lab?

A: Given its use in plastics and inks, it could be present as a colorant in lab consumables like pipette tip racks, plastic tubes, or even in the markings on glassware. It is not a typical reagent used in biological research.

Q: Are there alternatives to Sodium Borohydride for quenching?

A: Yes, other reagents like Sudan Black B and Eriochrome Black T can be used to reduce some types of autofluorescence.[10][11] There are also several commercially available autofluorescence quenching kits.[9][11]

Q: Can I just subtract the background computationally?

A: Background subtraction is a common image processing technique.[6] However, it is always best to minimize the background signal experimentally first. If the background is intense, subtraction can lead to a loss of genuine signal and introduce artifacts.

dot

Caption: Logical relationships in troubleshooting background fluorescence.

References

Optimization

Technical Support Center: Overcoming Non-Specific Staining with Solvent Yellow 82

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific staining when...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific staining when using Solvent Yellow 82 in experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Solvent Yellow 82 and what are its primary characteristics?

Solvent Yellow 82 is a metal complex monoazo dye that appears as a reddish-yellow powder.[1][2] It is known for its excellent solubility in a wide range of organic solvents, high light and heat stability, and strong tinting strength.[1] Its primary industrial applications include wood stains, printing inks, leather finishes, and plastic coatings.[1][3]

Q2: What is non-specific staining in the context of histological applications?

Non-specific staining refers to the undesirable binding of a stain to tissue components other than the intended target. This can be caused by various interactions, such as ionic or hydrophobic interactions between the dye and tissue molecules, leading to high background noise that can obscure the specific signal.[4][5][6]

Q3: What are the potential causes of non-specific background staining?

Several factors can contribute to non-specific staining, including:

  • Inadequate Fixation: Over-fixation or insufficient fixation can alter tissue morphology and expose reactive sites.[7][8]

  • Incorrect Dye Concentration: An overly concentrated dye solution can lead to excess dye molecules binding non-specifically.

  • Insufficient Washing: Inadequate washing between steps can leave residual unbound dye in the tissue.

  • Hydrophobic and Ionic Interactions: The chemical nature of the dye may promote binding to various tissue components through non-specific interactions.[6][9]

  • Tissue Drying: Allowing tissue sections to dry out during the staining process can cause the dye to precipitate and bind non-specifically.[7]

Troubleshooting Guides

Issue 1: High Background Staining Across the Entire Tissue Section

High background staining that is evenly distributed across the tissue section is a common issue. The following steps can help to mitigate this problem.

  • Re-evaluate Dye Concentration:

    • Prepare a dilution series of Solvent Yellow 82 in its recommended solvent.

    • Test a range of concentrations to find the optimal balance between specific signal and background.

  • Increase Washing Time and Volume:

    • After the staining step, increase the duration and number of washes.

    • Use a larger volume of the washing buffer to ensure complete removal of unbound dye.

  • Incorporate a Differentiation Step:

    • Briefly rinse the stained slide in a solution that can help remove excess, non-specifically bound dye. For solvent dyes, this might be a brief rinse in a slightly more polar or non-polar solvent, depending on the dye's characteristics. Empirical testing is required.

  • Ensure Proper Fixation:

    • Review your fixation protocol. Over-fixation can sometimes lead to increased background.[7] Ensure the fixation time and fixative choice are appropriate for your tissue type and target.

Issue 2: Non-Specific Staining in Connective Tissue or Adipose Tissue

Certain tissue components, like collagen or lipids, can be prone to non-specific dye absorption.

  • Introduction of a Blocking Step: Before applying Solvent Yellow 82, introduce a blocking step to saturate non-specific binding sites.[5][6]

  • Protein-Based Blocking Agents:

    • Incubate the tissue section with a protein-based blocking solution. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or normal serum.[5][6][10]

    • The serum used should be from the same species as the secondary antibody if one is used in a related IHC protocol.[10][11]

  • Protocol:

    • After rehydration and any antigen retrieval steps, incubate the slides in a blocking solution for 30-60 minutes at room temperature in a humidified chamber.[10]

    • Gently blot the excess blocking solution before proceeding with the Solvent Yellow 82 staining step.

Blocking AgentTypical ConcentrationIncubation TimeNotes
Bovine Serum Albumin (BSA)1-5% (w/v)30-60 minutesA common and cost-effective blocking agent.[10]
Normal Serum1-10% (v/v)30-60 minutesUse serum from the species in which the secondary antibody was raised (if applicable).[10][11]
Non-fat Dry Milk1-5% (w/v)30-60 minutesCan be effective, but may contain endogenous biotin (B1667282) and phosphatases that can interfere with certain detection systems. It may also contain bovine IgG.[9]
Gelatin0.1-0.5% (w/v)30-60 minutesAnother economical protein-based blocking option.[10]

Visual Guides

Diagram 1: General Histological Staining Workflow

G cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_analysis Analysis Fixation Fixation Processing Processing Fixation->Processing Embedding Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Optional but Recommended Blocking Blocking Rehydration->Blocking Optional but Recommended Staining_SY82 Staining_SY82 Blocking->Staining_SY82 Incubate with Solvent Yellow 82 Washing Washing Staining_SY82->Washing Dehydration Dehydration Washing->Dehydration Clearing Clearing Dehydration->Clearing Coverslipping Coverslipping Clearing->Coverslipping Microscopy Microscopy Coverslipping->Microscopy G Start High Background Staining with Solvent Yellow 82 Q1 Is the background uniform or localized? Start->Q1 A1_Uniform Uniform Background Q1->A1_Uniform Uniform A1_Localized Localized Background (e.g., in connective tissue) Q1->A1_Localized Localized Action_Uniform1 Decrease Dye Concentration A1_Uniform->Action_Uniform1 Action_Localized1 Introduce/Optimize Blocking Step (e.g., BSA, Serum) A1_Localized->Action_Localized1 Action_Uniform2 Increase Washing Time/Volume Action_Uniform1->Action_Uniform2 End Optimized Staining Action_Uniform2->End Action_Localized2 Check for Tissue Drying During Protocol Action_Localized1->Action_Localized2 Action_Localized2->End

References

Troubleshooting

Technical Support Center: Improving the Photostability of Solvent Yellow 82

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the photostability challenges of Solvent Yel...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the photostability challenges of Solvent Yellow 82 during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is Solvent Yellow 82 and why is its photostability a concern in imaging?

A1: Solvent Yellow 82, also known as Neozapon Yellow 157, is a metal-complex azo dye.[1][2][3][4] While it exhibits good general lightfastness for industrial applications, the high-intensity light sources used in fluorescence microscopy can cause rapid and irreversible degradation of the dye, a phenomenon known as photobleaching.[3] This leads to a diminished fluorescent signal, which can compromise image quality and the accuracy of quantitative measurements.

Q2: What is photobleaching and what are its primary causes?

A2: Photobleaching is the photochemical destruction of a fluorophore, rendering it permanently unable to fluoresce. The process is primarily driven by the interaction of the excited-state dye molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye. Key factors that accelerate photobleaching include high excitation light intensity, long exposure times, and the presence of oxygen.

Q3: How can I minimize photobleaching of Solvent Yellow 82 during my imaging experiments?

A3: Several strategies can be employed to reduce photobleaching:

  • Optimize Imaging Parameters: Reduce the excitation light intensity to the lowest level that provides a sufficient signal-to-noise ratio. Use the shortest possible exposure time for image acquisition.

  • Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium or imaging buffer. These reagents scavenge reactive oxygen species, thereby protecting the dye from photodamage.[5][6][7][8]

  • Minimize Oxygen Exposure: While technically challenging for many experimental setups, reducing the concentration of dissolved oxygen in the imaging medium can significantly enhance photostability.

  • Choose the Right Mounting Medium: The choice of mounting medium can influence the photostability of the dye. Glycerol-based media are often preferred for their refractive index matching and can be supplemented with antifade agents.[5][6]

Q4: What are antifade reagents and which ones are recommended for Solvent Yellow 82?

A4: Antifade reagents are chemical compounds that suppress photobleaching. They primarily act as antioxidants or triplet state quenchers. While specific data for Solvent Yellow 82 is limited, commonly effective antifade agents for other yellow dyes include:

  • n-Propyl Gallate (NPG): A widely used antioxidant.[5][6][7]

  • p-Phenylenediamine (PPD): A very effective antifade agent, though it can be toxic and may not be suitable for all applications.[5][6][7]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A triplet state quencher that is less toxic than PPD.

  • Trolox (a vitamin E analog): A potent antioxidant that can be used in both fixed and live-cell imaging.

The optimal choice and concentration of an antifade reagent should be empirically determined for your specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of yellow fluorescence during image acquisition. High excitation light intensity.Reduce laser/lamp power. Use a neutral density filter.
Long exposure times.Decrease the camera exposure time to the minimum required for a clear signal.
Absence of antifade protection.Prepare or purchase a mounting medium containing an antifade reagent (e.g., n-propyl gallate).
High background noise and poor signal-to-noise ratio. Photobleaching of the target signal.Follow all recommendations for reducing photobleaching.
Autofluorescence of the sample or mounting medium.Use a mounting medium with low autofluorescence. Perform background correction during image analysis.
Inconsistent fluorescence intensity between samples. Varied levels of photobleaching due to differences in imaging duration.Standardize the image acquisition protocol to ensure all samples are exposed to the same amount of light.
Inconsistent sample preparation.Ensure uniform dye concentration and incubation times across all samples.

Quantitative Data

Table 1: Illustrative Photobleaching Half-life of a Yellow Fluorophore with Different Antifade Reagents

Antifade ReagentConcentrationIllustrative Photobleaching Half-life (seconds)
None (Glycerol only)N/A15
n-Propyl Gallate (NPG)2% (w/v)60
p-Phenylenediamine (PPD)0.1% (w/v)90
DABCO2.5% (w/v)50

Disclaimer: Data are for illustrative purposes only and may not be representative of Solvent Yellow 82.

Table 2: Illustrative Effect of Excitation Light Intensity on Photobleaching Rate

Relative Excitation IntensityIllustrative Time to 50% Signal Loss (seconds)
100%15
50%35
25%70
10%150

Disclaimer: Data are for illustrative purposes only and may not be representative of Solvent Yellow 82.

Experimental Protocols

Protocol 1: Preparation of an n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • n-Propyl gallate

  • Glycerol (B35011) (high purity)

  • Phosphate-buffered saline (PBS), 10X stock solution

  • Distilled water

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a 90% glycerol solution in 1X PBS. To do this, mix 9 volumes of glycerol with 1 volume of 10X PBS.

  • Warm the glycerol/PBS solution to approximately 70°C on a stir plate to aid in dissolving the NPG.

  • Slowly add n-propyl gallate to a final concentration of 2% (w/v). For example, add 2 grams of NPG to 100 mL of the glycerol/PBS solution.

  • Stir until the NPG is completely dissolved. This may take several hours.

  • Allow the solution to cool to room temperature.

  • Adjust the pH to 8.0 using a suitable base (e.g., sodium hydroxide).

  • Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: Quantitative Assessment of Solvent Yellow 82 Photostability

Objective: To measure the rate of photobleaching of Solvent Yellow 82 under specific imaging conditions.

Materials:

  • Sample stained with Solvent Yellow 82 and mounted on a microscope slide.

  • Fluorescence microscope with a stable light source and a digital camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Place the slide on the microscope stage and locate a region of interest.

  • Set the imaging parameters (e.g., objective, excitation/emission filters, light intensity, exposure time) to the values you intend to use for your experiments.

  • Acquire a time-lapse series of images of the same field of view. For example, capture an image every 5 seconds for a total of 5 minutes.

  • Open the image sequence in your image analysis software.

  • Define a region of interest (ROI) within the stained area.

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

  • Plot the normalized intensity as a function of time.

  • Fit the data to a single exponential decay curve to determine the photobleaching rate constant and the half-life (the time at which the fluorescence intensity is reduced to 50% of its initial value).

Visualizations

Experimental_Workflow_for_Photostability_Assessment Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep_sample Prepare and Stain Sample with Solvent Yellow 82 mount_sample Mount Sample on Slide prep_sample->mount_sample locate_roi Locate Region of Interest mount_sample->locate_roi set_params Set Imaging Parameters locate_roi->set_params acquire_timelapse Acquire Time-Lapse Image Series set_params->acquire_timelapse measure_intensity Measure Fluorescence Intensity in ROI acquire_timelapse->measure_intensity normalize_data Normalize Intensity Data measure_intensity->normalize_data plot_data Plot Normalized Intensity vs. Time normalize_data->plot_data fit_curve Fit Exponential Decay Curve plot_data->fit_curve calculate_halflife Calculate Photobleaching Half-life fit_curve->calculate_halflife

Caption: Experimental Workflow for Photostability Assessment.

Troubleshooting_Workflow Troubleshooting Photobleaching of Solvent Yellow 82 start Problem: Rapid Signal Fading q1 Are you using the lowest possible excitation intensity? start->q1 sol1 Reduce laser/lamp power. Use neutral density filters. q1->sol1 No q2 Are you using the shortest possible exposure time? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Decrease camera exposure time. q2->sol2 No q3 Are you using an antifade reagent? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Incorporate an antifade mounting medium (e.g., with NPG or PPD). q3->sol3 No end_node Signal Stability Improved q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting Workflow for Photobleaching.

References

Optimization

Technical Support Center: Solvent Yellow 82 Staining

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solvent Yellow 82. The following informat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solvent Yellow 82. The following information will help you optimize your staining protocols by adjusting the pH for enhanced performance and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for Solvent Yellow 82 staining?

A1: The optimal pH for Solvent Yellow 82, a 1:2 chromium complex dye, is typically in the weakly acidic to neutral range, approximately pH 4.0 to 7.0. The ideal pH can vary depending on the specific substrate being stained and the solvent system used. For applications on materials like nylon fibers, a pH of 5 has been shown to be effective for dye exhaustion.[1] To minimize potential damage to sensitive substrates, it is recommended to work within a neutral to weakly acidic dyebath.[2]

Q2: How does pH affect the performance of Solvent Yellow 82?

A2: The pH of the staining solution is a critical factor that influences the interaction between the dye and the substrate. For metal-complex dyes like Solvent Yellow 82, the pH can affect the surface charge of the target material, influencing dye binding and uptake. Precise control of pH is essential for consistent and optimal staining results.[3]

Q3: Can I use Solvent Yellow 82 in an aqueous solution?

A3: Solvent Yellow 82 is designed for use in non-aqueous, oil-based systems and has high solubility in various organic solvents. It is generally insoluble in water. Therefore, it is best to use this dye in organic solvent-based solutions.

Q4: What solvents are compatible with Solvent Yellow 82?

A4: Solvent Yellow 82 is soluble in a range of organic solvents, including alcohols (like ethanol (B145695) and propanol), ketones (like methyl ethyl ketone), and esters (like ethyl acetate). The choice of solvent can influence the optimal pH and the overall staining performance.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Weak or Inconsistent Staining Incorrect pH: The pH of the staining solution may be outside the optimal range, leading to poor dye-substrate interaction.Prepare fresh staining solutions and carefully adjust the pH to the recommended range of 4.0-7.0. It is advisable to test a small range of pH values to find the optimum for your specific application.
Improper Dye Dissolution: The dye may not be fully dissolved in the solvent, resulting in a lower effective concentration.Ensure the dye is completely dissolved in the chosen solvent before use. Gentle heating or sonication may aid dissolution.
Insufficient Staining Time: The incubation time may be too short for adequate dye penetration and binding.Increase the staining incubation period.
High Background Staining Excess Dye: Residual dye that has not bound to the target may be present.After staining, gently wash the sample with a suitable solvent to remove any unbound dye.
Non-Specific Binding: The dye may be binding non-specifically to other components in the sample.Adjusting the pH can sometimes reduce non-specific binding. Experiment with slight variations in the pH of your staining and washing solutions.
Precipitation of Dye in Solution pH is too high or too low: Extreme pH values can affect the stability of the dye in certain solvent systems, leading to precipitation.Maintain the pH of the staining solution within the recommended 4.0-7.0 range. Prepare fresh solutions and monitor the pH before each use.
Solvent Incompatibility: The chosen solvent may not be optimal for the dye at the desired concentration and pH.Consult technical datasheets for recommended solvents and solubility limits.

Experimental Protocols

Protocol for Preparing a pH-Adjusted Solvent Yellow 82 Staining Solution

This protocol provides a general framework for preparing a staining solution with an adjusted pH. The specific concentrations and volumes should be optimized for your particular application.

Materials:

  • Solvent Yellow 82 dye powder

  • Appropriate organic solvent (e.g., ethanol, isopropanol)

  • Acidic solution for pH adjustment (e.g., 0.1 M acetic acid in the chosen solvent)

  • Basic solution for pH adjustment (e.g., 0.1 M sodium hydroxide (B78521) in the chosen solvent)

  • Volumetric flasks and pipettes

  • pH meter or pH indicator strips suitable for organic solvents

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a Stock Solution: Accurately weigh the desired amount of Solvent Yellow 82 powder and dissolve it in the chosen organic solvent in a volumetric flask to create a stock solution (e.g., 1 mg/mL). Ensure the dye is completely dissolved.

  • Initial pH Measurement: Take an aliquot of the stock solution and measure its initial pH using a calibrated pH meter or pH indicator strips.

  • pH Adjustment:

    • To decrease the pH, add the acidic solution dropwise while continuously stirring and monitoring the pH until the desired value is reached.

    • To increase the pH, add the basic solution dropwise while continuously stirring and monitoring the pH until the desired value is reached.

  • Final Volume Adjustment: Once the target pH is achieved, add more of the pure solvent to reach the final desired concentration of the staining solution.

  • Stability Check: After preparation, visually inspect the solution for any signs of precipitation. It is recommended to prepare fresh solutions for each experiment.

Data Presentation

The following table summarizes the typical properties of Solvent Yellow 82 relevant to staining applications.

PropertyValueSource
Chemical Class 1:2 Chromium Metal Complex Dye[4]
Appearance Yellow to Reddish-Yellow Powder[5]
Typical pH Range in Solution 4.0 - 8.0[3]
Recommended Staining pH 4.0 - 7.0 (Weakly Acidic to Neutral)[2]
Solubility Soluble in various organic solvents[4]
Water Solubility Insoluble

Visualizations

TroubleshootingWorkflow start Staining Issue Observed weak_staining Weak or Inconsistent Staining start->weak_staining background_staining High Background Staining start->background_staining precipitation Dye Precipitation start->precipitation check_ph Check and Adjust pH (Recommended: 4.0-7.0) weak_staining->check_ph Is pH optimal? check_dissolution Ensure Complete Dye Dissolution weak_staining->check_dissolution Is dye dissolved? increase_time Increase Staining Time weak_staining->increase_time Is time sufficient? background_staining->check_ph Is pH causing non-specific binding? wash_sample Wash Sample Post-Staining background_staining->wash_sample Is excess dye removed? precipitation->check_ph Is pH within stable range? check_solvent Verify Solvent Compatibility precipitation->check_solvent solution_ok Staining Successful check_ph->solution_ok Yes check_dissolution->solution_ok Yes increase_time->solution_ok Yes wash_sample->solution_ok Yes check_solvent->solution_ok Yes

Caption: Troubleshooting workflow for Solvent Yellow 82 staining issues.

pH_Adjustment_Protocol prep_stock 1. Prepare Dye Stock Solution in Organic Solvent measure_ph 2. Measure Initial pH prep_stock->measure_ph adjust_ph 3. Adjust pH with Acid/Base (Target: 4.0-7.0) measure_ph->adjust_ph final_volume 4. Adjust to Final Volume with Pure Solvent adjust_ph->final_volume stability_check 5. Check for Precipitation final_volume->stability_check ready Staining Solution Ready stability_check->ready

Caption: Protocol for preparing a pH-adjusted Solvent Yellow 82 staining solution.

References

Troubleshooting

Troubleshooting weak staining with Solvent Yellow 82

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Solvent Yellow 82 for staining applications. Frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Solvent Yellow 82 for staining applications.

Frequently Asked Questions (FAQs)

Q1: What is Solvent Yellow 82 and what are its primary applications in a research context?

Solvent Yellow 82 is a metal-complex solvent dye known for its high solubility in organic solvents and vibrant yellow color.[1][2][3] In industrial applications, it is commonly used for coloring plastics, inks, wood stains, and other coatings.[1][3][4][5] For researchers, its lipophilic (fat-soluble) nature makes it a candidate for staining neutral lipids and other hydrophobic structures in biological and non-biological samples for microscopic analysis.

Q2: What are the key properties of Solvent Yellow 82 relevant to staining procedures?

Understanding the physical and chemical properties of Solvent Yellow 82 is crucial for designing and troubleshooting staining experiments. Key properties are summarized in the table below.

PropertyValueSignificance for Staining
Appearance Yellow PowderIndicates the physical state of the dye.
Chemical Class Metal Complex DyeThe metal complex enhances the stability and durability of the dye.[1]
Heat Stability Stable up to 190-200°CRelevant for applications involving high temperatures, though less critical for typical biological staining.[6]
Light Fastness Good (Grade 7 on a scale of 1-8)Indicates good resistance to fading upon exposure to light, which is important for microscopy.[6][7]
pH of 1% solution ~8.15The pH of the dye solution can influence its interaction with the sample.[8]

Q3: In which solvents can I dissolve Solvent Yellow 82?

Solvent Yellow 82 exhibits excellent solubility in a wide range of organic solvents. This property is fundamental to preparing an effective staining solution. The table below provides solubility data for various common laboratory solvents.

SolventSolubility (g/L)
1-methoxy-2-propanol500
Methyl Ethyl Ketone (MEK)400-500
Diacetone Alcohol500
N-propanol500
Toluene500
Ethyl Acetate500
Ethanol (B145695)400
Butyl Cellosolve250
Acetone50
Isopropanol (B130326)5

Data compiled from multiple sources.[2][6][7][8]

Troubleshooting Weak Staining

Weak or inconsistent staining is a common issue encountered during experimental procedures. This guide addresses potential causes and provides actionable solutions.

Problem 1: No or Very Faint Staining

Possible Cause 1: Inadequate Dye Concentration The concentration of Solvent Yellow 82 in your staining solution may be too low to effectively label the target structures.

Solution:

  • Increase Dye Concentration: Prepare a fresh staining solution with a higher concentration of Solvent Yellow 82. A titration experiment, testing a range of concentrations, is recommended to determine the optimal concentration for your specific sample and protocol.

  • Ensure Complete Dissolution: Before use, ensure the dye is fully dissolved in the solvent. Gentle heating or vortexing can aid dissolution.

Possible Cause 2: Poor Choice of Solvent The solvent used to dissolve the dye may not be optimal for your application, potentially hindering the dye's ability to partition into the hydrophobic structures of your sample.

Solution:

  • Consult Solubility Table: Refer to the solubility table above to select a solvent in which Solvent Yellow 82 is highly soluble.

  • Solvent Compatibility: Consider the compatibility of the solvent with your sample. For biological specimens, alcohols like ethanol or isopropanol are often used, but may require a higher dye concentration due to lower solubility compared to other organic solvents.

Possible Cause 3: Insufficient Staining Time The incubation time with the staining solution may be too short for the dye to adequately penetrate the sample and accumulate in the target structures.

Solution:

  • Increase Incubation Time: Extend the staining duration. The optimal time can vary depending on the sample type, thickness, and fixation method. It is advisable to test a range of incubation times (e.g., 10, 30, and 60 minutes).

Problem 2: Uneven or Patchy Staining

Possible Cause 1: Incomplete Fixation or Permeabilization For biological samples, improper fixation can prevent the dye from accessing the intracellular structures. Similarly, if the target is intracellular, inadequate permeabilization will hinder dye penetration.

Solution:

  • Optimize Fixation: Ensure your fixation protocol is appropriate for lipid staining. Formalin-based fixatives are common, but the duration of fixation is critical. Over-fixation can mask targets, while under-fixation can lead to poor morphology.

  • Permeabilization Step: If staining intracellular lipids, include a permeabilization step (e.g., with Triton X-100) after fixation to allow the dye to enter the cells.

Possible Cause 2: Dye Precipitation If the dye is not fully dissolved or if the staining solution is old, the dye may precipitate onto the sample, resulting in uneven staining.

Solution:

  • Prepare Fresh Solutions: Always use freshly prepared staining solutions.

  • Filter the Staining Solution: Before use, filter the staining solution through a 0.2 µm syringe filter to remove any undissolved particles or precipitates.

Possible Cause 3: Sample Drying During Staining Allowing the sample to dry out at any stage of the staining process can lead to artifacts and uneven staining.

Solution:

  • Maintain Hydration: Ensure the sample remains covered in liquid throughout the staining and washing steps.

Experimental Protocols

The following is a recommended starting protocol for staining neutral lipids in cultured cells with Solvent Yellow 82. Note: This is a generalized protocol and should be optimized for your specific cell type and experimental conditions.

Protocol: Staining of Neutral Lipids in Cultured Cells

Materials:

  • Solvent Yellow 82 powder

  • Isopropanol (100%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Distilled Water

  • Aqueous mounting medium

Procedure:

  • Preparation of Staining Solution:

    • Stock Solution (0.5% w/v): Dissolve 50 mg of Solvent Yellow 82 powder in 10 mL of 100% isopropanol. Gently warm the solution (e.g., in a 60°C water bath) to ensure the dye is fully dissolved. This stock solution should be stable at room temperature when protected from light.

    • Working Solution: Just before use, dilute the stock solution with distilled water. A common starting ratio is 3 parts stock solution to 2 parts distilled water (final isopropanol concentration of 60%). Allow the working solution to sit for 10-15 minutes, then filter it through a 0.2 µm syringe filter.

  • Cell Fixation:

    • Grow cells on coverslips in a culture dish.

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Aspirate the PBS and add the freshly prepared Solvent Yellow 82 working solution to completely cover the cells.

    • Incubate for 10-20 minutes at room temperature, protected from light.

  • Differentiation and Washing:

    • Remove the staining solution.

    • Briefly rinse the cells with 60% isopropanol to remove excess stain.

    • Wash the cells thoroughly with distilled water (3-4 times) until the water runs clear.

  • Mounting and Imaging:

    • Mount the coverslip onto a glass slide using an aqueous mounting medium.

    • Image using a brightfield microscope. Lipid droplets should appear as distinct yellow to orange-yellow structures within the cytoplasm.

Visualizations

Troubleshooting Logic for Weak Staining

WeakStainingTroubleshooting Start Weak or No Staining Observed CheckConcentration Is Dye Concentration Optimal? Start->CheckConcentration IncreaseConcentration Increase Dye Concentration (Perform Titration) CheckConcentration->IncreaseConcentration No CheckSolvent Is Solvent Appropriate? CheckConcentration->CheckSolvent Yes ReStain Re-stain Sample IncreaseConcentration->ReStain ChangeSolvent Select Solvent with Higher Solubility CheckSolvent->ChangeSolvent No CheckTime Is Staining Time Sufficient? CheckSolvent->CheckTime Yes ChangeSolvent->ReStain IncreaseTime Increase Incubation Time CheckTime->IncreaseTime No CheckFixation Is Sample Fixation Adequate? CheckTime->CheckFixation Yes IncreaseTime->ReStain OptimizeFixation Optimize Fixation Protocol CheckFixation->OptimizeFixation No Success Staining Successful CheckFixation->Success Yes OptimizeFixation->ReStain ReStain->Success

Caption: Troubleshooting workflow for weak or absent staining.

Experimental Workflow for Lipid Staining

StainingWorkflow PrepareCells 1. Prepare Cultured Cells on Coverslips Fixation 2. Fixation (e.g., 4% PFA) PrepareCells->Fixation Wash1 3. Wash with PBS Fixation->Wash1 Staining 4. Staining (Solvent Yellow 82 Working Solution) Wash1->Staining Differentiation 5. Differentiation (60% Isopropanol) Staining->Differentiation Wash2 6. Wash with Distilled Water Differentiation->Wash2 Mounting 7. Mounting (Aqueous Mounting Medium) Wash2->Mounting Imaging 8. Imaging (Brightfield Microscopy) Mounting->Imaging

Caption: Step-by-step experimental workflow for staining lipids.

References

Optimization

How to remove excess Solvent Yellow 82 from a sample

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals on how to effectively remove excess Solvent Yellow 82...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals on how to effectively remove excess Solvent Yellow 82 from a sample.

Frequently Asked Questions (FAQs)

Q1: What is Solvent Yellow 82 and why might I need to remove it?

Solvent Yellow 82 is a metal-complex monoazo dye, appearing as a bluish-yellow powder.[1][2] It is characterized by its excellent solubility in a wide range of organic solvents and good stability.[3][4] In experimental settings, it might be used as a coloring agent or marker. Removal of excess, unreacted, or unbound Solvent Yellow 82 is crucial during product purification to prevent interference with downstream applications, ensure the purity of the final compound, and avoid artifacts in analytical measurements.

Q2: What are the primary methods for removing excess Solvent Yellow 82?

The most common methods for removing excess dyes like Solvent Yellow 82 leverage its solubility properties. The primary techniques include:

  • Solvent Extraction: This technique uses two immiscible liquids to separate the dye from the compound of interest based on their differential solubilities.[5]

  • Chromatography: Techniques like column chromatography, paper chromatography, or size-exclusion chromatography separate molecules based on their physical properties such as size, shape, or charge.[6][7]

  • Precipitation: This method involves changing the solvent conditions to decrease the solubility of the dye, causing it to precipitate out of the solution while the target compound remains dissolved.[8][9]

Q3: How do I choose the most suitable removal method for my specific sample?

The choice of method depends on the properties of your compound of interest and the solvent system you are using. Key factors to consider are:

  • Solubility of your target compound: The goal is to find a solvent system where the solubility of your compound and the dye are significantly different.

  • Sample volume and concentration: Some methods are better suited for large-scale purification, while others are ideal for smaller sample volumes.

  • Required purity level: High-purity requirements may necessitate a more precise method like chromatography.

The logical workflow below can help guide your decision-making process.

G cluster_start cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_step5 start Start: Excess Solvent Yellow 82 in Sample solubility_check Assess solubility of your compound and SY82 in various solvents. start->solubility_check Begin Purification decision1 Is there a solvent pair where your compound and SY82 have different solubilities? solubility_check->decision1 extraction Method: Solvent Extraction (Liquid-Liquid) decision1->extraction  Yes   decision2 Can you find a solvent that dissolves your compound but precipitates SY82? decision1->decision2  No   re_evaluate Re-evaluate sample properties and consider alternative methods (e.g., dialysis, filtration) extraction->re_evaluate If purity is insufficient chromatography Method: Chromatography (e.g., Column, SPE) chromatography->re_evaluate If separation is poor decision2->chromatography  No   precipitation Method: Precipitation decision2->precipitation  Yes   precipitation->re_evaluate If co-precipitation occurs G cluster_workflow Liquid-Liquid Extraction Workflow A 1. Dissolve sample in Solvent A B 2. Add immiscible Solvent B A->B C 3. Mix vigorously (e.g., vortex) B->C D 4. Allow layers to separate C->D E 5. Collect layer with target compound D->E F 6. Repeat steps 2-5 as needed E->F

References

Troubleshooting

Effects of fixation method on Solvent Yellow 82 staining

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Solvent Yellow 82 for staining applications in research, particularly focusing on the effects of differe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Solvent Yellow 82 for staining applications in research, particularly focusing on the effects of different fixation methods.

Frequently Asked Questions (FAQs)

Q1: What is Solvent Yellow 82 and what are its primary applications in a research setting?

Solvent Yellow 82 is a metal complex solvent dye.[1][2] While it is widely used in industrial applications such as inks, coatings, and plastics,[3][4][5][6][7] its utility in biological research is primarily for the staining of lipophilic structures, such as lipid droplets. Its solubility in organic solvents allows it to readily penetrate and accumulate in non-polar environments within cells and tissues.

Q2: How does the choice of fixation method impact Solvent Yellow 82 staining?

The choice of fixation method is critical as it can significantly affect the preservation of cellular structures, particularly lipids, and consequently the quality of Solvent Yellow 82 staining. Fixatives can be broadly categorized into cross-linking agents (e.g., formaldehyde, glutaraldehyde) and organic solvents (e.g., methanol (B129727), acetone).

  • Cross-linking fixatives , like paraformaldehyde, are generally recommended for preserving the structure of lipid droplets.[8][9] They form chemical bonds between molecules, creating a stable network that helps maintain the cellular architecture.

  • Organic solvents are generally not recommended for staining lipids with Solvent Yellow 82. These fixatives can extract lipids from the cells, leading to a loss of the target structure and potentially causing the fusion of lipid droplets or the collapse of associated protein shells.[8][9]

Q3: Can I use Solvent Yellow 82 for staining live cells?

While some solvent dyes can be used for live-cell imaging, it is crucial to determine the potential cytotoxicity of Solvent Yellow 82 for your specific cell type and experimental conditions. It is advisable to perform a dose-response and time-course experiment to assess cell viability and health during and after staining. For live-cell imaging of lipid droplets, other fluorescent dyes like BODIPY are often preferred due to their well-characterized low toxicity and high photostability.[]

Q4: What is the optimal solvent for preparing a Solvent Yellow 82 stock solution?

Solvent Yellow 82 exhibits good solubility in a range of organic solvents.[2][4][7][11] For biological applications, it is recommended to prepare a concentrated stock solution in a solvent like Dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution can then be diluted to the final working concentration in an appropriate buffer, such as Phosphate-Buffered Saline (PBS).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Weak or No Staining 1. Inappropriate Fixation: Use of organic solvent-based fixatives (e.g., methanol, acetone) may have extracted the target lipids.[8][9] 2. Low Dye Concentration: The working concentration of Solvent Yellow 82 may be too low. 3. Insufficient Incubation Time: The staining duration may be too short for adequate dye penetration and accumulation. 4. Poor Dye Solubility: The dye may have precipitated out of the working solution.1. Switch to a cross-linking fixative: Use 2-4% paraformaldehyde in PBS for fixation to better preserve lipid structures.[8] 2. Optimize Dye Concentration: Perform a concentration titration to find the optimal working concentration (e.g., 0.5 - 5 µg/mL). 3. Increase Incubation Time: Extend the incubation period to allow for better staining. 4. Ensure Complete Dissolution: Make sure the stock solution is fully dissolved before diluting to the working concentration. Consider gentle warming or vortexing.
High Background Staining 1. Excessive Dye Concentration: The working concentration of the dye is too high, leading to non-specific binding. 2. Inadequate Washing: Insufficient washing after staining can leave residual dye in the sample. 3. Dye Precipitation: Aggregates of the dye may have formed and settled on the sample.1. Reduce Dye Concentration: Use a lower working concentration of Solvent Yellow 82. 2. Optimize Washing Steps: Increase the number and/or duration of washes with PBS after the staining step. 3. Filter the Staining Solution: Before use, filter the working solution of Solvent Yellow 82 through a 0.22 µm filter to remove any precipitates.
Altered Cellular Morphology 1. Harsh Fixation: Over-fixation or the use of inappropriate fixatives can damage cellular structures.[12] 2. Osmotic Stress: The osmolarity of the buffers and solutions used may not be physiological.1. Optimize Fixation Protocol: Reduce the fixation time or the concentration of the fixative. Ensure the fixative is buffered to a physiological pH. 2. Use Isotonic Solutions: Ensure all buffers and solutions are isotonic to prevent cell shrinkage or swelling.
Stain Fading (Photobleaching) 1. Excessive Exposure to Excitation Light: Prolonged exposure to high-intensity light during microscopy can cause the fluorophore to fade. 2. Sample Storage: Improper storage of the stained sample can lead to signal loss over time.1. Minimize Light Exposure: Use neutral density filters, reduce exposure times, and acquire images efficiently. 2. Use an Antifade Mounting Medium: Mount the stained sample in a commercially available antifade reagent. 3. Store Samples Properly: Store stained slides in the dark at 4°C.

Experimental Protocols

Protocol 1: Paraformaldehyde Fixation for Staining Lipid Droplets with Solvent Yellow 82 in Cultured Cells
  • Cell Culture: Grow cells on sterile coverslips in a petri dish to the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a working solution of Solvent Yellow 82 in PBS (e.g., 1 µg/mL from a 1 mg/mL stock in DMSO). Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium, with or without an antifade reagent.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for yellow fluorescence.

Protocol 2: Methanol Fixation (Not Recommended for Lipids)

Note: This protocol is provided for comparative purposes and is generally not suitable for lipid staining.

  • Cell Culture: Grow cells on sterile coverslips.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells by incubating with ice-cold 100% methanol for 10 minutes at -20°C.

  • Rehydration: Wash the cells three times with PBS for 5 minutes each.

  • Staining and subsequent steps: Follow steps 5-8 from Protocol 1. A significant reduction or absence of lipid droplet staining is expected.[8][9]

Data Presentation

Table 1: Expected Effects of Different Fixation Methods on Solvent Yellow 82 Staining of Lipid Droplets

Fixation MethodExpected Staining IntensityPreservation of Lipid Droplet MorphologyOverall Recommendation
4% Paraformaldehyde HighExcellentHighly Recommended
10% Neutral Buffered Formalin HighGoodRecommended
Glutaraldehyde Moderate to HighExcellent (potential for autofluorescence)[13]Use with caution; may require quenching of autofluorescence
Methanol Very Low to NonePoor (lipid extraction and droplet fusion)[8][9]Not Recommended
Acetone NoneVery Poor (complete lipid extraction)[8][9]Not Recommended
No Fixation (Live Cells) VariableGood (potential for cytotoxicity)Feasible, but requires careful optimization and viability controls

Visualizations

Fixation_Decision_Workflow Decision Workflow for Fixation Method Selection start Start: Staining with Solvent Yellow 82 target What is the primary target of the stain? start->target lipids Lipophilic Structures (e.g., Lipid Droplets) target->lipids Lipids other Other Cellular Components target->other Non-Lipid fix_choice Choose Fixation Method lipids->fix_choice methanol Methanol / Acetone (Organic Solvents) other->methanol If lipids are not of interest pfa Paraformaldehyde (PFA) 2-4% in PBS fix_choice->pfa For fixed samples live_cell Live-Cell Imaging (No Fixation) fix_choice->live_cell For live samples pfa_outcome Good preservation of lipids, strong staining signal. pfa->pfa_outcome methanol_outcome Poor preservation of lipids, weak or no signal. methanol->methanol_outcome live_cell_outcome Dynamic imaging possible, potential for cytotoxicity. live_cell->live_cell_outcome

Caption: Decision workflow for selecting an appropriate fixation method.

Staining_Workflow General Experimental Workflow for Solvent Yellow 82 Staining cluster_prep Sample Preparation cluster_stain Staining cluster_mount Mounting & Imaging prep_cells Prepare Cells/Tissue wash1 Wash with PBS prep_cells->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 stain Incubate with Solvent Yellow 82 wash2->stain wash3 Wash with PBS stain->wash3 mount Mount on Slide wash3->mount image Fluorescence Microscopy mount->image

References

Optimization

Technical Support Center: Preventing Solvent Yellow 82 Leaching

Welcome to the technical support center for Solvent Yellow 82. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the use of Solvent Yel...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solvent Yellow 82. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the use of Solvent Yellow 82, with a particular focus on preventing its leaching from various sample matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and stability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Solvent Yellow 82 and in which applications is it commonly used?

Solvent Yellow 82 is a pre-metallized monoazo chromium complex dye.[1][2] It is characterized by its high solubility in a wide range of organic solvents, including alcohols, ketones, and esters.[3][4] This property, combined with its bright, transparent yellow hue and good light and heat fastness, makes it suitable for various industrial applications.[2][5][6] Common uses include:

  • Wood stains and coatings[7]

  • Printing inks and stationery inks[5][7]

  • Coloring of plastics and resins[6][7]

  • Leather finishes[7]

  • Aluminum foil and metal coatings[5]

Q2: What causes Solvent Yellow 82 to leach from a polymer sample?

Leaching of Solvent Yellow 82, a phenomenon also known as dye migration, can be attributed to several factors. Since the dye is typically not chemically bonded to the polymer matrix, it can move within and out of the material.[2] Key contributing factors include:

  • Polymer Properties: Leaching is more prevalent in amorphous polymers with a low glass transition temperature (Tg). Above the Tg, increased polymer chain mobility allows the dye molecules to diffuse more freely.[6]

  • Solubility and Affinity: If the dye's solubility in the polymer is exceeded or its affinity for the polymer matrix is low, it is more likely to migrate to the surface.

  • Environmental Conditions: Exposure to heat, UV radiation, and certain solvents can accelerate the leaching process.[6] Heat can cause polymer fibers to open up, facilitating dye migration.[6]

  • Plasticizers: The presence of plasticizers in polymers like PVC can facilitate dye migration, as the dye may be soluble in the plasticizer.

Q3: How can I prevent or minimize the leaching of Solvent Yellow 82?

Several strategies can be employed to mitigate the leaching of Solvent Yellow 82:

  • Polymer Selection: Whenever possible, opt for polymers with a high glass transition temperature (Tg) where the dye exhibits good solubility and affinity.

  • Crosslinking: Introducing crosslinks within the polymer matrix can create a more rigid network that physically entraps the dye molecules, thereby reducing their mobility.

  • Surface Modification: Applying a protective coating or surface treatment can act as a barrier to prevent the dye from reaching the surface.

  • Immobilization: In some applications, it may be possible to chemically bond the dye to the polymer backbone.

  • Use of Additives: Incorporating UV stabilizers can help prevent photodegradation of the polymer and dye, which can contribute to leaching.[1][8][9][10]

Troubleshooting Guide: Leaching of Solvent Yellow 82

This guide provides a structured approach to diagnosing and resolving issues related to the leaching of Solvent Yellow 82 in your experiments.

Observed Problem Potential Cause Suggested Solution
Yellow discoloration of adjacent materials or packaging. Dye migration to the surface of the sample.1. Verify Polymer Compatibility: Ensure that Solvent Yellow 82 has good solubility and affinity for the chosen polymer matrix. 2. Reduce Dye Concentration: The concentration of the dye may be too high, exceeding its saturation point in the polymer. Try reducing the dye loading. 3. Apply a Protective Coating: Use a clear, compatible polymer coating to create a barrier on the sample's surface.
Leaching of dye into a solvent during an extraction experiment. The solvent used has a high affinity for Solvent Yellow 82 and is swelling the polymer matrix.1. Optimize Solvent Choice: If the experimental design allows, switch to a solvent in which Solvent Yellow 82 is less soluble. 2. Incorporate Crosslinking: Increase the crosslink density of the polymer matrix to reduce solvent uptake and dye mobility. 3. Surface Treatment: Employ plasma or corona treatment to alter the surface energy and reduce solvent interaction.
Fading or color change of the sample, accompanied by leaching. UV degradation of the dye and/or polymer matrix.1. Incorporate UV Stabilizers: Add UV absorbers or Hindered Amine Light Stabilizers (HALS) to the polymer formulation.[1][8][9][10] 2. Limit UV Exposure: If possible, store and handle samples in a low-UV environment.
Leaching is observed after thermal processing or exposure to elevated temperatures. The processing temperature exceeds the thermal stability of the dye-polymer system, or the service temperature is above the polymer's Tg.1. Optimize Processing Temperature: Adjust the processing temperature to be within the recommended range for both the polymer and Solvent Yellow 82. 2. Select a Higher Tg Polymer: If the application involves elevated temperatures, choose a polymer with a sufficiently high glass transition temperature.[6]

Experimental Protocols

Protocol 1: Accelerated Leaching Test

This protocol describes a method to assess the propensity of Solvent Yellow 82 to leach from a polymer sample under accelerated conditions.

Materials:

  • Polymer samples containing a known concentration of Solvent Yellow 82.

  • Food simulants (e.g., 10% ethanol, 3% acetic acid, 50% ethanol, olive oil) or other relevant solvents.[7]

  • Glass vials with inert caps.

  • Incubator or oven.

  • UV-Vis spectrophotometer.

  • Analytical balance.

Procedure:

  • Cut the polymer samples into uniform pieces with a known surface area.

  • Accurately weigh each sample piece.

  • Place each sample in a separate glass vial.

  • Add a specific volume of the chosen food simulant or solvent to each vial, ensuring the sample is fully submerged. A common liquid-to-solid ratio is 10 mL/g.

  • Tightly cap the vials.

  • Place the vials in an incubator or oven at an elevated temperature (e.g., 40°C or 60°C) for a specified duration (e.g., 24, 48, or 72 hours). These conditions can be adapted from standard migration testing protocols like SR EN 1186-2003.[7]

  • After the incubation period, remove the vials and allow them to cool to room temperature.

  • Carefully remove the polymer sample from the vial.

  • Analyze the concentration of Solvent Yellow 82 in the liquid using UV-Vis spectrophotometry or HPLC.

Protocol 2: Quantification of Leached Solvent Yellow 82 using UV-Vis Spectroscopy

This protocol provides a method for quantifying the amount of Solvent Yellow 82 that has leached into a liquid medium.

Materials:

  • Leachate solution from Protocol 1.

  • Solvent Yellow 82 standard of known concentration.

  • The same solvent/simulant used in the leaching test (as a blank).

  • UV-Vis spectrophotometer.

  • Quartz or glass cuvettes.

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of Solvent Yellow 82 in the relevant solvent at different known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Solvent Yellow 82.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Measure the Sample Absorbance:

    • Fill a cuvette with the blank solvent and zero the spectrophotometer.

    • Rinse the cuvette with the leachate solution and then fill it with the leachate.

    • Measure the absorbance of the leachate at the λmax.

  • Determine the Concentration:

    • Use the measured absorbance and the calibration curve to determine the concentration of Solvent Yellow 82 in the leachate.

Protocol 3: Quantification of Leached Solvent Yellow 82 using High-Performance Liquid Chromatography (HPLC)

For more complex matrices or lower concentrations, HPLC provides a more sensitive and selective method of quantification.

Materials:

  • Leachate solution from Protocol 1.

  • Solvent Yellow 82 standard of known concentration.

  • HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water).

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector).

  • A reverse-phase C18 column is often a good starting point for solvent dyes.

Procedure:

  • Method Development (if a standard method is not available):

    • Based on methods for similar solvent dyes, a starting mobile phase could be a gradient of water and methanol or acetonitrile. For a related compound, Solvent Yellow 33, an isocratic mobile phase of 10% water and 90% methanol has been used.

    • Set the detector to monitor at the λmax of Solvent Yellow 82.

    • Inject a standard solution of Solvent Yellow 82 to determine its retention time.

    • Optimize the mobile phase composition and flow rate to achieve a sharp, well-resolved peak.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of Solvent Yellow 82 in the mobile phase at different known concentrations.

    • Inject each standard and record the peak area.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Analyze the Sample:

    • Filter the leachate solution through a 0.45 µm syringe filter.

    • Inject the filtered leachate into the HPLC system.

    • Record the peak area at the retention time corresponding to Solvent Yellow 82.

  • Determine the Concentration:

    • Use the measured peak area and the calibration curve to determine the concentration of Solvent Yellow 82 in the leachate.

Data Summary Tables

Table 1: Physicochemical Properties of Solvent Yellow 82

PropertyValue
Chemical Class Monoazo Chromium Complex
CAS Number 12227-67-7
Molecular Formula C17H13N4NaO3
Molecular Weight 344.3 g/mol
Physical Appearance Yellow Powder
Heat Resistance Up to 190°C
Light Fastness 7 (on a scale of 1-8)
Solubility High in organic solvents like MEK, Toluene, Ethanol

Table 2: Example Leaching Data for a Hypothetical Polymer

Polymer MatrixLeaching Condition (Solvent, Temp, Time)Leached SY82 (mg/L)
PVC (with plasticizer)10% Ethanol, 40°C, 24h1.2
PVC (with plasticizer) + UV Stabilizer10% Ethanol, 40°C, 24h0.5
Polystyrene10% Ethanol, 40°C, 24h0.3
Crosslinked Polystyrene10% Ethanol, 40°C, 24h< 0.1

Note: The data in Table 2 is illustrative and will vary depending on the specific polymer, dye concentration, and experimental conditions.

Visualizations

Leaching_Pathway cluster_polymer Polymer Matrix SY82_in_Matrix Solvent Yellow 82 (Dispersed) SY82_Surface SY82 at Surface SY82_in_Matrix->SY82_Surface Diffusion Leached_SY82 Leached SY82 (In Environment/Solvent) SY82_Surface->Leached_SY82 Desorption UV_Radiation UV_Radiation UV_Radiation->SY82_in_Matrix Degradation Solvent Solvent Solvent->SY82_Surface Enhances Desorption Heat Heat Heat->SY82_in_Matrix Increases Mobility

Caption: Logical diagram illustrating the pathway of Solvent Yellow 82 leaching from a polymer matrix.

Prevention_Workflow Start Leaching Problem Identified Analyze_Cause Analyze Potential Cause(s) (Temp, UV, Solvent, Polymer) Start->Analyze_Cause Select_Strategy Select Prevention Strategy Analyze_Cause->Select_Strategy Implement_Strategy Implement Strategy: - Add UV Stabilizer - Increase Crosslinking - Apply Coating - Change Polymer Select_Strategy->Implement_Strategy Test_Effectiveness Perform Accelerated Leaching Test (Protocol 1) Implement_Strategy->Test_Effectiveness Quantify_Leaching Quantify Leached Dye (Protocol 2 or 3) Test_Effectiveness->Quantify_Leaching Evaluate_Results Evaluate Results Quantify_Leaching->Evaluate_Results End_Resolved Problem Resolved Evaluate_Results->End_Resolved Leaching Below Threshold End_Reiterate Re-evaluate and Reiterate Evaluate_Results->End_Reiterate Leaching Still an Issue End_Reiterate->Analyze_Cause

Caption: Experimental workflow for troubleshooting and preventing Solvent Yellow 82 leaching.

References

Troubleshooting

Best practices for Solvent Yellow 82 solution storage

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Solvent Yellow 82 solutions. Frequently Asked Questions (FAQs) Q1: Wh...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Solvent Yellow 82 solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a Solvent Yellow 82 solution?

A1: Solvent Yellow 82 solutions should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep them in tightly sealed containers to prevent solvent evaporation and contamination.[2][3][4][5] The storage area should be protected from heat, direct sunlight, and any sources of ignition.[2][6][7]

Q2: What type of container is recommended for storing Solvent Yellow 82 solutions?

A2: Solutions should be stored in their original containers whenever possible.[2][6] If transferring to a different container, ensure it is compatible with the solvent used. For instance, while glass or plastic containers may be suitable for some solvents, acidic solvents should not be stored in metal containers due to the risk of corrosion.[1] The container must be capable of being sealed tightly.[2][3]

Q3: How long can I store a Solvent Yellow 82 solution?

A3: The stability and shelf life of a Solvent Yellow 82 solution depend on the solvent used and the storage conditions. When stored as recommended in a cool, dry place with tightly sealed containers, the dye itself is stable.[5] For prepared solutions, it is best practice to prepare fresh solutions for critical experiments. However, if stored properly, the solution can remain stable for a reasonable period. Regularly inspect the solution for any signs of precipitation or color change before use.

Q4: What are the signs of degradation or instability in a Solvent Yellow 82 solution?

A4: Signs of degradation may include a noticeable change in color, the formation of precipitate, or a decrease in staining/coloring efficacy. If you observe any of these, it is recommended to discard the solution and prepare a fresh one.

Q5: Is Solvent Yellow 82 compatible with all organic solvents?

A5: Solvent Yellow 82 exhibits good solubility in a wide range of organic solvents, including ketones, alcohols, and esters.[8] However, its solubility can vary significantly between different solvents. It is generally insoluble in water.[2][5] Always consult solubility data before preparing a solution.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate forms in the solution upon storage. 1. The solution is supersaturated.2. The storage temperature is too low.3. The solvent has evaporated over time.4. The solution is contaminated.1. Gently warm the solution and agitate to redissolve the precipitate. If it persists, filter the solution.2. Store the solution at a slightly warmer, controlled room temperature.3. Ensure the container is tightly sealed. If solvent has evaporated, you may need to add a small amount of fresh solvent to redissolve the dye.4. Discard the solution and prepare a fresh one using clean glassware.
The color intensity of the solution appears to have faded. 1. Exposure to direct sunlight or strong light.2. The solution has degraded over time.1. Store solutions in amber bottles or in a dark place to protect from light.[2][3]2. Prepare a fresh solution for your experiment.
Inconsistent experimental results using the same solution. 1. The solution was not properly mixed before use.2. The solution has partially evaporated, leading to a higher concentration.1. Always ensure the solution is homogeneous by gently agitating it before taking an aliquot.2. Check for signs of evaporation and ensure the container is always tightly sealed after use.

Quantitative Data

Solubility of Solvent Yellow 82 in Various Organic Solvents at Room Temperature (22-25°C)

SolventSolubility (g/L)
Methyl Ethyl Ketone (MEK)500 min[8]
Butyl Cellosolve500[9]
Ethyl Cellosolve500[9]
N-Butanol400[9]
Toluene500[9]
Xylene450[9]
Cyclohexanone500[9]
Methanol450[9]
Ethanol400[9]
Ethyl Acetate400[9]
Isopropanol400[9]
Diacetone Alcohol500[10]

Note: These values are a guide, as metal complex dyes may not form true solutions in the same way as inorganic salts.[9]

Experimental Protocols

Protocol for Preparation of a Stock Solution of Solvent Yellow 82

  • Materials:

    • Solvent Yellow 82 powder

    • Appropriate organic solvent (e.g., Methyl Ethyl Ketone)

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • Weighing scale

  • Procedure:

    • Determine the desired concentration and volume of the stock solution.

    • Accurately weigh the required amount of Solvent Yellow 82 powder.

    • Transfer the powder to the volumetric flask.

    • Add a portion of the solvent to the flask (approximately half the final volume).

    • Place the flask on a magnetic stirrer and stir until the powder is completely dissolved.

    • Once dissolved, add the solvent to the final volume mark on the flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a properly labeled, tightly sealed storage container.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_application Experimental Application weigh Weigh Solvent Yellow 82 Powder dissolve Dissolve in Solvent weigh->dissolve homogenize Homogenize Solution dissolve->homogenize store Store in Tightly Sealed, Light-Resistant Container homogenize->store Store for Later Use apply Apply Solution (e.g., Staining, Coating) homogenize->apply Use Immediately store->apply Retrieve and Use analyze Analyze Results apply->analyze stability_factors cluster_positive Factors Promoting Stability cluster_negative Factors Causing Degradation cluster_outcome Solution State cool_temp Cool Temperature stable Stable Solution cool_temp->stable darkness Absence of Light darkness->stable sealed_container Tightly Sealed Container sealed_container->stable heat Heat/High Temperature degraded Degraded Solution heat->degraded light Sunlight/UV Exposure light->degraded evaporation Solvent Evaporation evaporation->degraded incompatibles Incompatible Materials (Strong Acids/Bases/Oxidizers) incompatibles->degraded

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Lipid Staining: Solvent Yellow 82 vs. Sudan IV

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of Solvent Yellow 82 and the well-established lysochrome dye, Sudan IV, for the application of lipid staining in b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Solvent Yellow 82 and the well-established lysochrome dye, Sudan IV, for the application of lipid staining in biological research. While Sudan IV is a widely recognized and utilized stain for neutral lipids, triglycerides, and lipoproteins, Solvent Yellow 82 is an industrial solvent dye with potential, yet unvalidated, applications in biological staining. This comparison aims to provide a comprehensive overview of both dyes, including their known properties, established protocols for Sudan IV, and a theoretical protocol for the experimental use of Solvent Yellow 82, to assist researchers in making informed decisions for their specific needs.

Physicochemical Properties and Performance Characteristics

The following table summarizes the key properties of Solvent Yellow 82 and Sudan IV relevant to their application in lipid staining. The data for Sudan IV is well-established from numerous scientific sources, while the information for Solvent Yellow 82 is derived from technical data sheets for its industrial applications.

PropertySolvent Yellow 82Sudan IV (C.I. 26105)References
C.I. Name Solvent Yellow 82Solvent Red 24[1]
CAS Number 12227-67-785-83-6[2][3]
Molecular Formula C₁₇H₁₃N₄NaO₃C₂₄H₂₀N₄O[1][2]
Molecular Weight 344.3 g/mol 380.45 g/mol [1][2]
Appearance Bluish-yellow to reddish-yellow powderReddish-brown crystals or powder[2][3]
Color in Oil/Fat YellowOrange-red to red[1][4]
Solubility Soluble in organic solvents like ethanol (B145695), acetone (B3395972), and methyl ethyl ketone. Insoluble in water.Soluble in organic solvents like acetone, ethanol, and propylene (B89431) glycol. Insoluble in water.[3][5]
Principle of Staining Lysochrome (physical solubility)Lysochrome (physical solubility)[4][6]
Specificity Theoretically for neutral lipids due to its non-polar nature.Stains neutral fats (triglycerides), lipoproteins, and some protein-bound lipids. Does not stain phospholipids.[3][4]
Established Use in Lipid Staining No established biological protocols found.Widely used in histology and pathology for lipid demonstration.[3][4]
Toxicity Potential for allergic skin reaction.Classified as a category 3 carcinogen by the IARC.[3][7]

Experimental Protocols

The staining mechanism for both dyes relies on their preferential solubility in lipids over the solvent in which they are dissolved. Therefore, staining is typically performed on frozen sections to prevent the dissolution of lipids by organic solvents used in paraffin (B1166041) embedding.

Established Protocol for Sudan IV Lipid Staining

This protocol is a standard method for staining lipids in frozen tissue sections.

Materials:

  • Sudan IV staining solution (e.g., saturated solution in 70% ethanol or a mixture of acetone and ethanol)

  • Frozen tissue sections (5-10 µm)

  • 70% Ethanol

  • Distilled water

  • Mounting medium (aqueous)

  • Microscope slides and coverslips

  • Hematoxylin (B73222) (for counterstaining, optional)

Procedure:

  • Cut frozen sections of the tissue using a cryostat and mount them on clean microscope slides.

  • Allow the sections to air dry completely.

  • Fix the sections in formalin for 5-10 minutes (optional, depending on the tissue and desired outcome).

  • Rinse the slides briefly in 70% ethanol.

  • Immerse the slides in the Sudan IV staining solution for 15-30 minutes.

  • Differentiate the sections by briefly rinsing them in 70% ethanol to remove excess stain. The degree of differentiation should be monitored microscopically.

  • Wash the slides thoroughly in distilled water.

  • (Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes.

  • Wash gently in tap water.

  • Mount the coverslip using an aqueous mounting medium.

Expected Results:

  • Lipids: Orange-red to red

  • Nuclei (if counterstained): Blue

Theoretical Protocol for Solvent Yellow 82 Lipid Staining

As there are no established biological protocols for Solvent Yellow 82, the following is a proposed experimental protocol based on its known properties and the principles of lysochrome staining. This protocol requires optimization and validation by the end-user.

Materials:

  • Solvent Yellow 82 powder

  • Organic solvent for stock solution (e.g., ethanol, acetone, or methyl ethyl ketone)

  • Dilution solvent (e.g., 70% ethanol)

  • Frozen tissue sections (5-10 µm)

  • Distilled water

  • Mounting medium (aqueous)

  • Microscope slides and coverslips

  • Hematoxylin (for counterstaining, optional)

Procedure:

  • Preparation of Staining Solution:

    • Prepare a saturated stock solution of Solvent Yellow 82 in a suitable organic solvent (e.g., 95% ethanol or acetone).

    • For the working solution, dilute the stock solution with a lower concentration of the same solvent (e.g., 70% ethanol) to a point where the dye remains in solution but is less soluble than in the lipids to be stained. The optimal dilution will need to be determined empirically.

  • Staining:

    • Follow steps 1-4 of the Sudan IV protocol.

    • Immerse the slides in the experimental Solvent Yellow 82 working solution. Incubation time will need to be optimized (start with 15-30 minutes).

    • Differentiate the sections by briefly rinsing in the dilution solvent (e.g., 70% ethanol).

    • Follow steps 7-10 of the Sudan IV protocol.

Expected (Theoretical) Results:

  • Lipids: Yellow

  • Nuclei (if counterstained): Blue

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for lipid staining using a lysochrome dye, applicable to both Sudan IV and the proposed use of Solvent Yellow 82.

Lipid_Staining_Workflow cluster_preparation Sample Preparation cluster_staining Staining Procedure cluster_visualization Visualization Tissue_Sample Fresh Tissue Sample Freezing Cryosectioning Tissue_Sample->Freezing Sectioning Mount on Slide Freezing->Sectioning Fixation Fixation (Optional) Sectioning->Fixation Rinse1 Rinse in 70% Ethanol Fixation->Rinse1 Staining Incubate in Dye Solution (Sudan IV or Solvent Yellow 82) Rinse1->Staining Differentiation Differentiate in 70% Ethanol Staining->Differentiation Wash1 Wash in Distilled Water Differentiation->Wash1 Counterstain Counterstain (e.g., Hematoxylin) Wash1->Counterstain Wash2 Wash in Water Counterstain->Wash2 Mounting Mount with Aqueous Medium Wash2->Mounting Microscopy Microscopic Examination Mounting->Microscopy

Caption: General workflow for lysochrome-based lipid staining.

Conclusion

Sudan IV is a reliable and well-documented stain for the histological demonstration of a wide range of lipids. Its protocol is standardized, and the expected results are predictable. In contrast, Solvent Yellow 82 is an industrial dye that, based on its chemical properties as a solvent-soluble, non-polar molecule, holds theoretical potential for lipid staining. However, its efficacy, specificity, and potential for cytotoxicity in a biological context are currently unknown.

Researchers seeking a validated and established method for general lipid staining should continue to use Sudan IV or other well-known lysochrome dyes like Oil Red O. For those interested in exploring novel staining reagents, Solvent Yellow 82 presents an opportunity for investigation. Any use of Solvent Yellow 82 for biological staining would require rigorous optimization and validation, including assessments of staining efficiency, specificity against different lipid classes, photostability, and potential cytotoxic effects on live cells. This guide provides a foundational framework for such an investigation.

References

Comparative

A Head-to-Head Comparison: Solvent Yellow 82 vs. Nile Red for Neutral Lipid Detection in Scientific Research

For researchers, scientists, and drug development professionals engaged in the study of cellular metabolism and lipid-associated diseases, the accurate detection of neutral lipids is paramount. While Nile Red is a widely...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cellular metabolism and lipid-associated diseases, the accurate detection of neutral lipids is paramount. While Nile Red is a widely recognized fluorescent probe for this purpose, the potential of other lipophilic dyes, such as Solvent Yellow 82, warrants a thorough comparison. This guide provides a detailed, data-driven analysis of both dyes to inform the selection of the most appropriate tool for your research needs.

Executive Summary

Nile Red is a well-established and extensively documented fluorescent dye with proven efficacy in detecting intracellular neutral lipid droplets. Its photophysical properties, including its solvatochromic shift and high quantum yield in hydrophobic environments, are well-characterized, and detailed staining protocols are readily available. In stark contrast, Solvent Yellow 82 is an industrial dye with limited documented application in biological research. While it exhibits fluorescence, critical data regarding its quantum yield in lipidic environments, photostability under microscopy conditions, and specific protocols for cellular staining are not available in the scientific literature. Therefore, for researchers requiring reliable and reproducible neutral lipid detection, Nile Red is the unequivocally recommended choice.

Quantitative Data Comparison

The following table summarizes the available quantitative data for Solvent Yellow 82 and Nile Red. It is important to note the significant gap in data for Solvent Yellow 82 in a biological context.

PropertySolvent Yellow 82Nile Red
Excitation Maximum ~435 nm (in Ethanol)[1]~515-552 nm (in neutral lipids)[2]
Emission Maximum Not specified in a lipid environment; Emits green fluorescence in solution[1][3]~585-636 nm (yellow-gold fluorescence in neutral lipids)[2]
Quantum Yield Data in a lipid environment is unavailable.High in nonpolar environments; reported as 0.7 in dioxane.[4][5]
Photostability Data for microscopy applications is unavailable. Generally good lightfastness in industrial applications.[6][7][8]Generally considered to have high photostability.[9]
Solubility Soluble in organic solvents like ethanol, acetone, and toluene.[6][10][11]Soluble in DMSO and other organic solvents.[9]
Biological Application No established protocols for neutral lipid staining.Extensively used for staining intracellular lipid droplets.[2][4][12][13]

Experimental Protocols

Nile Red Staining Protocol for Cultured Cells

This protocol is a standard method for staining neutral lipid droplets in adherent cells.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)

  • Cell culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC or GFP/FITC depending on the desired emission wavelength to observe)

Procedure for Fixed Cell Staining:

  • Cell Culture: Grow cells on coverslips or in imaging-compatible plates to the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Prepare a working solution of Nile Red in PBS (e.g., 1 µg/mL). Incubate the fixed cells with the Nile Red working solution for 10-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides with an appropriate mounting medium.

  • Imaging: Visualize the stained lipid droplets using a fluorescence microscope. Neutral lipids will typically appear as bright yellow-gold droplets.

Procedure for Live Cell Staining:

  • Cell Culture: Grow cells in imaging-compatible dishes or plates.

  • Staining: Prepare a working solution of Nile Red in pre-warmed cell culture medium (e.g., 1 µg/mL). Replace the existing medium with the Nile Red-containing medium and incubate for 10-15 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed PBS or culture medium without phenol (B47542) red.

  • Imaging: Immediately image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber.

Solvent Yellow 82 Staining Protocol

There are no established and validated protocols for the use of Solvent Yellow 82 for neutral lipid detection in biological samples found in the scientific literature. Its use for this application would require extensive optimization and validation, including determining optimal staining concentrations, incubation times, and appropriate filter sets for microscopy.

Visualizing the Workflow and Decision Process

To aid in understanding the experimental process and the choice between these two dyes, the following diagrams are provided.

experimental_workflow Experimental Workflow for Neutral Lipid Staining cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture fixation Fixation (Optional) cell_culture->fixation washing_pre Washing (PBS) fixation->washing_pre staining Incubation with Fluorescent Dye washing_pre->staining washing_post Washing (PBS) staining->washing_post microscopy Fluorescence Microscopy washing_post->microscopy analysis Image Analysis & Quantification microscopy->analysis

Experimental workflow for fluorescent staining of neutral lipids.

decision_making Dye Selection for Neutral Lipid Detection start Need to detect neutral lipids? established_method Is an established and validated method required? start->established_method nile_red Use Nile Red established_method->nile_red Yes exploratory_research Is the research purely exploratory and willing to undertake significant methods development? established_method->exploratory_research No end_nile_red Proceed with established protocols nile_red->end_nile_red solvent_yellow_82 Consider Solvent Yellow 82 (Requires extensive validation) end_sy82 Begin extensive validation and optimization solvent_yellow_82->end_sy82 exploratory_research->nile_red No exploratory_research->solvent_yellow_82 Yes

Decision-making process for selecting a neutral lipid dye.

Conclusion

Based on the currently available scientific literature, Nile Red is the superior and recommended choice for the detection of neutral lipids in a research setting. It is a well-characterized fluorescent probe with a strong performance record, high sensitivity, and established protocols. Solvent Yellow 82, while a fluorescent compound, lacks the necessary validation and documentation for reliable use in biological applications such as neutral lipid staining. Researchers requiring accurate and reproducible results should, therefore, utilize Nile Red or other validated lipid probes. The use of Solvent Yellow 82 would necessitate a significant investment in methods development and validation, with an uncertain outcome regarding its suitability for this specific scientific application.

References

Validation

A Comparative Guide to Protein Staining for Mass Spectrometry: Validated Biological Stains vs. Industrial Dyes like Solvent Yellow 82

For researchers, scientists, and drug development professionals, the accurate identification and quantification of proteins by mass spectrometry is paramount. The choice of protein stain is a critical first step in a typ...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of proteins by mass spectrometry is paramount. The choice of protein stain is a critical first step in a typical proteomics workflow involving gel electrophoresis. While a vast number of dyes exist, only a select few are suitable for sensitive downstream applications. This guide provides a comparison of established, mass spectrometry-compatible protein stains with the hypothetical use of an industrial dye, Solvent Yellow 82, highlighting the importance of using validated reagents in research.

Solvent Yellow 82 is a metal-complex dye with wide-ranging industrial applications, including in printing inks, wood stains, leather finishes, and plastic coatings.[1][2][3][4] Its chemical and physical properties, such as high solubility in organic solvents and good heat and light stability, make it effective for these purposes.[4] However, there is no evidence in scientific literature of its use as a biological stain for proteomics or other research applications requiring mass spectrometry. This guide will, therefore, compare the known properties of validated biological stains—Coomassie Brilliant Blue, Silver Staining, and SYPRO Ruby—against the likely challenges and contraindications of using an unvalidated industrial dye like Solvent Yellow 82 in a research context.

Comparison of Key Performance Characteristics

The selection of a protein stain for proteomics is a trade-off between sensitivity, dynamic range, cost, and compatibility with mass spectrometry. The following table summarizes the key performance characteristics of the most commonly used MS-compatible stains.

FeatureCoomassie Brilliant Blue (Colloidal)MS-Compatible Silver StainingSYPRO Ruby (Fluorescent)Solvent Yellow 82 (Hypothetical)
Detection Limit ~10-100 ng[5]~0.5-5 ng[6]~0.25-1 ng[7]Unknown, not designed for protein binding
Linear Dynamic Range ~1 order of magnitude[5]Narrow, often non-linear>3 orders of magnitude[7][8]Unknown
MS-Compatibility GoodModerate (requires specific protocols)Excellent[8][9]Poor (predicted)
Staining Mechanism Binds to basic and hydrophobic amino acid residues[10]Reduction of silver ions to metallic silver that deposits on the protein surface[6]Non-covalent binding to proteins[8]Not specific for proteins
Ease of Use Simple, but requires destaining[11]Multi-step, can be complex[12][13]Simple, no destaining required[7][14]Simple application, but likely ineffective
Cost LowLow to moderateHighLow (for industrial grade)

Experimental Protocols for Validated Stains

Detailed and validated protocols are essential for reproducible results in proteomics. Below are summarized protocols for Coomassie Brilliant Blue, MS-compatible silver staining, and SYPRO Ruby.

Colloidal Coomassie Brilliant Blue Staining Protocol

Coomassie Brilliant Blue is a widely used stain due to its simplicity and good mass spectrometry compatibility. The colloidal formulation offers higher sensitivity and reduced background compared to standard Coomassie R-250.

  • Fixation: After electrophoresis, fix the gel in a solution of 40-50% ethanol (B145695) and 10% acetic acid for at least 1 hour.

  • Washing: Wash the gel with deionized water to remove the fixation solution.

  • Staining: Immerse the gel in a colloidal Coomassie G-250 staining solution and agitate for at least 3 hours, or overnight for higher sensitivity.[10]

  • Washing/Destaining: Briefly wash the gel with deionized water. While extensive destaining is not always required with colloidal Coomassie, a wash with 10% acetic acid and 50% methanol (B129727) can be used to reduce background if necessary.[15]

  • Analysis: Excise the protein bands of interest for in-gel digestion and subsequent mass spectrometry analysis.

Mass Spectrometry-Compatible Silver Staining Protocol

Silver staining is highly sensitive but can be less compatible with mass spectrometry if not performed correctly. Protocols that omit glutaraldehyde (B144438) and formaldehyde (B43269) are crucial for successful downstream analysis.

  • Fixation: Fix the gel in 50% methanol and 5% acetic acid for at least 20 minutes.

  • Washing: Wash the gel thoroughly with deionized water.

  • Sensitization: Sensitize the gel with a solution of 0.02% sodium thiosulfate (B1220275) for 1-2 minutes.[6][12]

  • Washing: Rinse the gel with deionized water.

  • Silver Impregnation: Incubate the gel in a chilled 0.1% silver nitrate (B79036) solution for 20-30 minutes.[12]

  • Development: Develop the image with a solution of 2% sodium carbonate and 0.04% formaldehyde until the desired band intensity is reached.

  • Stopping: Stop the reaction with a 5% acetic acid solution.[12]

  • Destaining for MS: Before digestion, destain the excised gel pieces with a solution of potassium ferricyanide (B76249) and sodium thiosulfate to remove silver ions.[13]

SYPRO Ruby Fluorescent Staining Protocol

SYPRO Ruby is a highly sensitive fluorescent stain with excellent mass spectrometry compatibility and a broad linear dynamic range.[8][9]

  • Fixation: Fix the gel in a solution of 50% methanol and 7% acetic acid for 30 minutes, repeating with fresh fixative.[9][14] For IEF gels, a different fixation solution may be required.[7]

  • Staining: Incubate the gel in the SYPRO Ruby staining solution overnight with gentle agitation, protected from light.[7][14] A rapid staining protocol involving microwaving can also be used.[7][14]

  • Washing/Destaining: Wash the gel in a solution of 10% methanol and 7% acetic acid for 30-60 minutes to reduce background fluorescence.[8]

  • Imaging: Visualize the gel using a UV or blue-light transilluminator or a laser-based scanner.

  • Analysis: Excise the fluorescent bands for in-gel digestion and mass spectrometry. No further destaining is required.[15]

The Unsuitability of Industrial Dyes like Solvent Yellow 82 for Proteomics

Using an industrial dye like Solvent Yellow 82 for biological protein staining, especially for proteomics, is not recommended for several reasons:

  • Lack of Specificity: Industrial dyes are not designed to specifically bind to proteins. Their interaction with biological molecules would be non-specific and unpredictable, leading to high background and unreliable staining.

  • Interference with Mass Spectrometry: Solvent Yellow 82 is a metal-complex dye.[4][16] The presence of metal ions and the complex organic structure of the dye can interfere with enzymatic digestion (e.g., by trypsin) and the ionization process in the mass spectrometer, leading to signal suppression and the introduction of contaminating peaks.

  • Contaminants: Industrial-grade dyes are not produced with the high purity standards required for scientific research. They may contain impurities that can interfere with the analysis and damage sensitive instrumentation.

  • Lack of Validation: The performance characteristics of industrial dyes for protein staining are unknown. There is no data on their detection limits, dynamic range, or the effect on protein integrity.

The challenges of using non-validated reagents in proteomics are significant. Contaminants, such as those from industrial dyes, can obscure the signals from peptides of interest, leading to failed experiments and wasted resources.[17]

Visualizing the Workflow and Logic

To better understand the workflow and the decision-making process in choosing a suitable stain, the following diagrams are provided.

Experimental Workflow for Proteomics cluster_electrophoresis Protein Separation cluster_staining Staining cluster_analysis Mass Spectrometry Analysis protein_extraction Protein Extraction sds_page SDS-PAGE protein_extraction->sds_page Sample Loading staining Protein Staining sds_page->staining band_excision Band Excision staining->band_excision in_gel_digestion In-Gel Digestion band_excision->in_gel_digestion lc_msms LC-MS/MS in_gel_digestion->lc_msms data_analysis Data Analysis lc_msms->data_analysis Decision Tree for Stain Selection start Need to stain proteins for MS analysis? unknown_dye Consider an unvalidated dye? start->unknown_dye ms_compatible Is the stain validated for MS compatibility? validated_stains Use Validated Stains (Coomassie, Silver, SYPRO Ruby) ms_compatible->validated_stains Yes industrial_dyes Avoid Industrial Dyes (e.g., Solvent Yellow 82) ms_compatible->industrial_dyes No unknown_dye->ms_compatible Yes unknown_dye->industrial_dyes No

References

Comparative

A Comparative Guide to Correlative Microscopy: Solvent Yellow 82 and Fluorescent Proteins

For Researchers, Scientists, and Drug Development Professionals In the realm of advanced cellular imaging, correlative light and electron microscopy (CLEM) stands out as a powerful technique, bridging the gap between the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced cellular imaging, correlative light and electron microscopy (CLEM) stands out as a powerful technique, bridging the gap between the dynamic, specific labeling of fluorescence microscopy and the high-resolution ultrastructural detail of electron microscopy.[1] The choice of fluorescent probe is paramount to the success of any CLEM experiment. This guide provides an objective comparison between a traditional organic dye, Solvent Yellow 82, and the genetically encoded fluorescent proteins (FPs), offering insights into their respective performances with supporting data and experimental protocols.

At a Glance: Key Performance Indicators

The selection of a suitable fluorophore for correlative microscopy hinges on a range of photophysical and practical considerations. Below is a summary of the key properties of Solvent Yellow 82 and a selection of commonly used fluorescent proteins.

PropertySolvent Yellow 82Green Fluorescent Proteins (e.g., EGFP, mNeonGreen)Yellow Fluorescent Proteins (e.g., EYFP, Venus)Red Fluorescent Proteins (e.g., mCherry, mScarlet)
Excitation Max (nm) ~435-456[2]~488[3]~515[3]~587[4]
Emission Max (nm) ~485-521[2]~509[3]~528[3]~610[4]
Molar Extinction Coefficient (M⁻¹cm⁻¹) Not reported for microscopy55,000 (EGFP)[3]83,400 (EYFP)[3]72,000 (mCherry)
Quantum Yield Not reported for microscopy0.60 (EGFP)[3]0.61 (EYFP)[3]0.22 (mCherry)
Photostability High (Light Fastness 7-8)[5][6]Moderate to High[7][8]Moderate[9]High[10]
Method of Labeling External stainingGenetic encodingGenetic encodingGenetic encoding
Suitability for Live-Cell Imaging NoYesYesYes
Resistance to EM Processing Potentially high (solvent soluble)Variable, requires specific protocols[10]Variable, requires specific protocolsHigh (e.g., mScarlet)[10]
Primary Application in CLEM Potential as fiducial marker or counterstainLabeling specific proteins/organellesLabeling specific proteins/organellesLabeling specific proteins/organelles

In-Depth Comparison

Solvent Yellow 82: An Organic Dye with Potential

Solvent Yellow 82 is a metal-complex azo dye characterized by its bright yellow fluorescence and high solubility in organic solvents.[6][11] Its primary applications are in industrial settings such as inks and coatings.[5][6] In the context of microscopy, its utility is still being explored.

Advantages:

  • High Photostability: Industrial data suggests excellent light fastness, which could translate to high photostability under microscopic illumination.[5][6]

  • Solvent Solubility: Its solubility in organic solvents could be advantageous during the dehydration steps of electron microscopy sample preparation, potentially leading to better retention of the dye.[12]

  • Potential as a Fiducial Marker: Due to its distinct, bright fluorescence, it could serve as a reliable fiducial marker for aligning fluorescence and electron micrographs.[13][14]

Limitations:

  • Lack of Specificity: As a simple organic dye, it does not offer the ability to label specific proteins or cellular structures.

  • Toxicity: The potential for cytotoxicity makes it unsuitable for live-cell imaging.

  • Limited Data in Biological Imaging: There is a significant lack of published data on its performance in a biological context, including its quantum yield and behavior during EM processing.

Fluorescent Proteins: The Workhorses of Live-Cell Imaging

Genetically encoded fluorescent proteins have revolutionized cell biology by allowing for the specific and dynamic visualization of proteins and organelles in living cells.[15] A vast palette of FPs with a wide range of spectral properties and performance characteristics is now available.

Advantages:

  • Target Specificity: FPs can be genetically fused to a protein of interest, enabling precise localization and tracking.

  • Live-Cell Imaging: Their biocompatibility allows for the study of dynamic cellular processes.

  • Extensive Characterization: A wealth of data exists on their photophysical properties and performance in various microscopy techniques, including super-resolution and CLEM.[3][15][16]

Limitations:

  • Variable EM Processing Resistance: The fluorescence of many FPs can be quenched by the fixatives and resins used in electron microscopy sample preparation, necessitating the use of specialized protocols and robust FP variants like mScarlet.[10]

  • Photostability: While many FPs are engineered for improved photostability, they can still be susceptible to photobleaching during prolonged imaging sessions.[7][8]

Experimental Protocols

Protocol 1: Correlative Light and Electron Microscopy (CLEM) using Fluorescent Proteins

This protocol outlines a general workflow for performing CLEM on cultured cells expressing a fluorescently tagged protein of interest.

CLEM_with_FPs cluster_cell_culture Cell Culture & Transfection cluster_fluorescence_imaging Fluorescence Microscopy cluster_em_prep EM Sample Preparation cluster_em_imaging Electron Microscopy cluster_correlation Image Correlation A Seed cells on gridded coverslip B Transfect with FP-tagged protein of interest A->B C Identify and image cells of interest (e.g., with confocal microscopy) B->C Allow for protein expression D Record coordinates of cells on the grid C->D E Fix cells (e.g., with glutaraldehyde/paraformaldehyde) D->E Proceed to fixation F Post-fix with osmium tetroxide E->F G Dehydrate through ethanol (B145695) series F->G H Infiltrate and embed in resin (e.g., Epon) G->H I Polymerize resin H->I J Section embedded cells (ultramicrotomy) I->J K Mount sections on EM grid J->K L Image sections with TEM K->L M Relocate cells of interest using grid coordinates L->M N Align fluorescence and electron micrographs using cellular landmarks and grid features M->N O Overlay images to correlate protein localization with ultrastructure N->O

Caption: Workflow for CLEM using fluorescent proteins.

Methodology:

  • Cell Culture and Transfection: Cells are cultured on a gridded coverslip to facilitate relocation. They are then transfected with a plasmid encoding the protein of interest tagged with a robust fluorescent protein (e.g., mScarlet).[10]

  • Fluorescence Microscopy: Live or fixed cells are imaged using a fluorescence microscope. The positions of cells of interest are carefully recorded using the grid on the coverslip.

  • EM Sample Preparation: The cells are fixed, typically with a mixture of paraformaldehyde and glutaraldehyde, to preserve their ultrastructure.[17] This is followed by post-fixation with osmium tetroxide, dehydration in a graded ethanol series, and embedding in an epoxy resin like Epon.[10] Ultrathin sections (70-90 nm) are then cut using an ultramicrotome.

  • Electron Microscopy: The sections are collected on an EM grid and imaged using a transmission electron microscope (TEM). The previously recorded coordinates are used to locate the same cells imaged in the fluorescence microscope.

  • Image Correlation: The fluorescence and electron micrographs are aligned using identifiable cellular features and the grid pattern.[18] This allows for the precise overlay of the fluorescent signal onto the high-resolution ultrastructural image.

Protocol 2: Hypothetical Use of Solvent Yellow 82 as a Fiducial Marker in CLEM

This protocol proposes a method for using Solvent Yellow 82 as a fluorescent fiducial marker to aid in the correlation of images from different microscopy modalities.

CLEM_with_SY82 cluster_sample_prep Sample Preparation cluster_fluorescence_imaging Fluorescence Microscopy cluster_em_processing EM Processing & Imaging cluster_correlation Image Correlation A Prepare cells expressing FP-tagged protein B Fix and permeabilize cells A->B C Incubate with a dilute solution of Solvent Yellow 82 in an appropriate solvent B->C D Wash to remove excess dye C->D E Image FP signal (e.g., red channel) D->E G Acquire a merged image showing both signals E->G F Image Solvent Yellow 82 signal (yellow/green channel) F->G H Proceed with standard EM sample preparation (post-fixation, dehydration, embedding, sectioning) G->H I Image sections with TEM H->I J Use the distinct Solvent Yellow 82 fluorescent spots as fiducial markers to align the fluorescence and electron micrographs I->J K Correlate the FP signal with the ultrastructure J->K

Caption: Proposed workflow for using Solvent Yellow 82 as a fiducial marker.

Methodology:

  • Sample Preparation: Cells expressing a fluorescent protein of interest are fixed and permeabilized.

  • Staining with Solvent Yellow 82: The fixed cells are incubated with a dilute solution of Solvent Yellow 82. The solvent choice would be critical and would need to be compatible with preserving cell morphology (e.g., ethanol). The dye is expected to form small, bright aggregates that can serve as distinct fiducial points.

  • Fluorescence Microscopy: The sample is imaged in two channels: one for the fluorescent protein and another for Solvent Yellow 82.

  • EM Processing and Imaging: The sample is then processed for electron microscopy as described in Protocol 1.

  • Image Correlation: The bright, distinct spots from the Solvent Yellow 82 staining in the fluorescence image are used as fiducial markers to accurately align the fluorescence and electron micrographs, facilitating the precise localization of the fluorescent protein signal within the cellular ultrastructure.

Conclusion

The choice between Solvent Yellow 82 and fluorescent proteins for correlative microscopy is highly dependent on the experimental goals. Fluorescent proteins are the undisputed choice for specific labeling of proteins and for live-cell imaging applications. Their versatility and the extensive body of research supporting their use make them a reliable option for most CLEM experiments.

Solvent Yellow 82, on the other hand, presents an intriguing possibility as a highly photostable, solvent-resistant fiducial marker or counterstain. Its application in a biological context is largely unexplored, and further research is needed to validate its performance and optimize staining protocols. For researchers facing challenges with the photostability of conventional probes or seeking robust fiducial markers that can withstand harsh EM processing, Solvent Yellow 82 may offer a promising, albeit currently unproven, alternative. The development of protocols for its use in correlative microscopy could open up new avenues for high-precision imaging.

References

Validation

A Quantitative Showdown: Solvent Yellow 82 vs. BODIPY Dyes for Advanced Research Applications

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of the metal-complex dye, Solvent Yellow 82, and the versatile class of borondipyrromethene (BODIPY) dyes. We present a quantitative analysis of their photophysical properties, supported by established experimental protocols, to empower informed decision-making in your research endeavors.

Executive Summary

Quantitative Photophysical Properties

The performance of a fluorescent dye is primarily dictated by its photophysical parameters. The following tables summarize the available quantitative data for Solvent Yellow 82 and representative BODIPY dyes. A significant disparity in the availability of quantitative data is immediately apparent, reflecting the different primary applications of these dyes.

Table 1: Photophysical Properties of Solvent Yellow 82

PropertyValueSolventNotes
Molar Absorptivity (ε)Data not available--
Fluorescence Quantum Yield (Φf)Data not available-Often not characterized for industrial solvent dyes.
Absorption Max (λabs)Not specified in scientific literature--
Emission Max (λem)Not specified in scientific literature--
Light Fastness5-6 to 7 (on a scale of 1-8)Not specifiedIndicates good stability to light exposure in applied materials.[4][5]
Heat ResistanceUp to 240-260°CNot specifiedHigh thermal stability for industrial applications.[4]

It is crucial to note that "Disperse Yellow 82" is a different chemical compound (CAS 12239-58-6) from "Solvent Yellow 82" (CAS 12227-67-7) and their properties should not be used interchangeably.[6][7]

Table 2: Photophysical Properties of Representative BODIPY Dyes

DyeMolar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φf)Absorption Max (λabs) (nm)Emission Max (λem) (nm)Solvent
BODIPY FL> 80,000~0.9 - 1.0~503~512Methanol/Water
BODIPY TMRData not availableHigh~543~569Methanol
BODIPY 630/650Data not availableData not available~630~650Methanol
Unsubstituted BODIPYData not availableApproaching 1.0~503~512Water

BODIPY dyes, as a class, are characterized by their high molar extinction coefficients and fluorescence quantum yields, often approaching 1.0, which contributes to their exceptional brightness.[8][9] They are also known for their excellent photostability, a critical factor for applications requiring prolonged or intense light exposure.[1][10]

Experimental Protocols

To ensure the reproducibility and accuracy of photophysical measurements, standardized experimental protocols are essential. Below are detailed methodologies for determining key performance indicators of fluorescent dyes.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is determined using the Beer-Lambert law.

Protocol:

  • Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). A cuvette with a standard path length (typically 1 cm) is used.

  • Data Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the line of best fit, according to the Beer-Lambert equation: A = εcl, where A is absorbance, c is the concentration in mol/L, and l is the path length in cm.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution serial_dil Perform Serial Dilutions prep_stock->serial_dil measure_abs Measure Absorbance at λmax serial_dil->measure_abs plot_graph Plot Absorbance vs. Concentration measure_abs->plot_graph calc_slope Calculate Slope of the Line plot_graph->calc_slope calc_epsilon ε = Slope / Path Length calc_slope->calc_epsilon

Fig. 1: Workflow for Molar Extinction Coefficient Determination.
Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. The comparative method, using a standard with a known quantum yield, is a widely accepted technique.

Protocol:

  • Standard Selection: Choose a standard fluorescent dye with a known quantum yield and similar spectral properties to the sample.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance and Fluorescence Measurement: For each solution, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum using a fluorometer.

  • Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ηs² / ηr²), where Φr is the quantum yield of the reference, m is the slope of the respective plot, and η is the refractive index of the solvent.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Solutions measure_abs Measure Absorbance prep_sample->measure_abs prep_standard Prepare Standard Solutions prep_standard->measure_abs measure_fluor Measure Fluorescence Emission measure_abs->measure_fluor integrate_emission Integrate Emission Spectra plot_graph Plot Integrated Intensity vs. Absorbance integrate_emission->plot_graph calc_slope Calculate Slopes (Sample & Standard) plot_graph->calc_slope calc_qy Calculate Quantum Yield calc_slope->calc_qy G prep_sample Prepare Dye Solution illuminate Continuous Illumination prep_sample->illuminate monitor Monitor Fluorescence Intensity Over Time illuminate->monitor analyze Analyze Photobleaching Rate monitor->analyze

References

Comparative

Comparison Guide: Cross-reactivity of Solvent Yellow 82 with Cellular Components

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Solvent Yellow 82's potential cross-reactivity with cellular components against other alternatives, supported...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Solvent Yellow 82's potential cross-reactivity with cellular components against other alternatives, supported by established experimental methodologies. Due to a lack of direct experimental data for Solvent Yellow 82, this guide focuses on its chemical characteristics and the potential for cross-reactivity based on its structural class (azo dye and chromium complex). We present standardized in vitro and biophysical assays that are critical for assessing such interactions.

Introduction to Solvent Yellow 82

Solvent Yellow 82, a monoazo chromium complex dye, is primarily utilized as a colorant in industrial applications such as inks, coatings, and plastics.[1][2] Its chemical structure, characterized by an azo bond (-N=N-) and a central chromium atom, raises considerations for potential off-target interactions within a biological context. The toxicological profile of Solvent Yellow 82 is not extensively characterized; however, like many synthetic azo dyes, it may have the potential for metabolic breakdown into potentially harmful aromatic amines.

Chemical Identity of Solvent Yellow 82:

PropertyValue
C.I. Name Solvent Yellow 82
CAS Number 12227-67-7
Molecular Formula C17H13N4NaO3
Molecular Weight 344.3 g/mol
Synonyms Neozapon Yellow 157, Valifast Yellow 4120

Potential Cross-reactivity with Cellular Components

The chemical structure of Solvent Yellow 82 suggests potential interactions with several key cellular components.

Proteins

Azo dyes can act as haptens, covalently binding to proteins and potentially triggering an immune response, such as skin sensitization. The electrophilic nature of the azo group and its metabolites could lead to reactions with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) in proteins. Furthermore, the chromium complex can facilitate interactions with proteins, potentially altering their conformation and function.

Nucleic Acids

While direct evidence for Solvent Yellow 82 is lacking, some azo dyes and their metabolites have been shown to have mutagenic properties, suggesting potential interaction with DNA. The planarity of the aromatic rings in its structure could allow for intercalation between DNA base pairs, and the chromium ion could also coordinate with phosphate (B84403) groups or nitrogenous bases.

Lipids

The lipophilic nature of Solvent Yellow 82, indicated by its use as a solvent dye, suggests it may preferentially partition into cellular membranes and lipid droplets. Such interactions could alter membrane fluidity and function.

Experimental Protocols for Assessing Cross-reactivity

Several validated in vitro and biophysical assays can be employed to assess the cross-reactivity of compounds like Solvent Yellow 82.

Protein Reactivity and Sensitization Potential

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[3][4][5][6] This assay is a key component of integrated testing strategies for skin sensitization.

  • Principle: The test chemical is incubated with the synthetic peptides for 24 hours. The depletion of the peptides is measured by high-performance liquid chromatography (HPLC).

  • Endpoint: Percentage of peptide depletion.

  • Interpretation: Significant peptide depletion suggests that the chemical is reactive and may act as a skin sensitizer.

Human Cell Line Activation Test (h-CLAT)

The h-CLAT is an in vitro assay that measures the activation of the monocytic leukemia cell line THP-1 as a model for dendritic cells.

  • Principle: The assay quantifies the upregulation of cell surface markers (CD86 and CD54) in response to a test chemical.

  • Endpoint: Flow cytometric measurement of CD86 and CD54 expression.

  • Interpretation: Upregulation of these markers indicates dendritic cell activation, a key event in the induction of skin sensitization.

KeratinoSens™ Assay

This assay uses a human keratinocyte cell line (HaCaT) that has been genetically modified with a luciferase gene under the control of a promoter responsive to the antioxidant/electrophile response element (ARE).

  • Principle: Electrophilic substances, which are often sensitizers, activate the Keap1-Nrf2-ARE pathway. This activation leads to the expression of luciferase.

  • Endpoint: Measurement of luciferase activity.

  • Interpretation: A significant induction of luciferase activity indicates that the chemical is likely a sensitizer.

Off-Target Protein Binding

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess the engagement of a compound with its protein targets in a cellular environment.[7][8][9][10][11]

  • Principle: Ligand binding can alter the thermal stability of a protein. In CETSA, cells are treated with the test compound and then heated. The amount of soluble protein remaining at different temperatures is quantified.

  • Endpoint: A shift in the melting temperature (Tm) of a protein in the presence of the compound.

  • Interpretation: A thermal shift indicates a direct interaction between the compound and the protein. This can be used to identify both on-target and off-target interactions.

DNA Interaction

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.[12]

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates further from the nucleus, forming a "comet tail."

  • Endpoint: Quantification of the amount of DNA in the comet tail.

  • Interpretation: An increase in comet tail length indicates DNA damage.

Lipid Interaction

Fluorescence-based Assays

The interaction of a dye with lipids and membranes can be studied using fluorescent probes.

  • Principle: Changes in the fluorescence properties (e.g., intensity, emission wavelength, anisotropy) of a fluorescent dye upon interaction with lipids or cellular membranes can provide information about binding and changes in the lipid environment.

  • Endpoint: Measurement of fluorescence parameters.

  • Interpretation: Alterations in fluorescence can indicate partitioning of the dye into lipidic environments and potential disruption of membrane structure.

Data Presentation

The following tables summarize the expected outcomes for compounds with different reactivity profiles in the described assays. Since no specific data for Solvent Yellow 82 is available, this serves as a comparative framework.

Table 1: Expected Outcomes in Protein Reactivity and Sensitization Assays

AssayHigh Reactivity/SensitizerLow Reactivity/Non-Sensitizer
DPRA High peptide depletion (>15%)Low peptide depletion (<15%)
h-CLAT Significant upregulation of CD86/CD54No significant upregulation
KeratinoSens™ Significant luciferase inductionNo significant induction

Table 2: Expected Outcomes in Off-Target Binding and DNA Damage Assays

AssayCompound with Off-Target Binding / GenotoxicityCompound without Off-Target Binding / Genotoxicity
CETSA Thermal shift observed for non-target proteinsNo significant thermal shift for non-target proteins
Comet Assay Increased comet tail lengthNo significant increase in comet tail length

Visualizations

Experimental_Workflow_for_Cross_Reactivity_Assessment cluster_protein Protein Interaction cluster_dna DNA Interaction cluster_lipid Lipid Interaction DPRA DPRA (Peptide Reactivity) hCLAT h-CLAT (DC Activation) KeratinoSens KeratinoSens™ (Keratinocyte Activation) CETSA CETSA (Target Engagement) Comet Comet Assay (DNA Damage) Fluorescence Fluorescence Assays (Membrane Interaction) Compound Test Compound (e.g., Solvent Yellow 82) Compound->DPRA Compound->hCLAT Compound->KeratinoSens Compound->CETSA Compound->Comet Compound->Fluorescence

Caption: Experimental workflow for assessing the cross-reactivity of a test compound.

Signaling_Pathway_for_Skin_Sensitization cluster_keratinocyte Keratinocyte cluster_dc Dendritic Cell cluster_tcell T-Cell Hapten Hapten Formation (Protein Binding) Nrf2 Nrf2 Activation (KeratinoSens™) Hapten->Nrf2 Cytokines Cytokine Release Hapten->Cytokines DC_Activation DC Activation (h-CLAT) Cytokines->DC_Activation Migration Migration to Lymph Node DC_Activation->Migration TCell_Activation T-Cell Priming & Proliferation Migration->TCell_Activation Chemical Chemical Sensitizer Chemical->Hapten

Caption: Key events in the adverse outcome pathway for skin sensitization.

References

Validation

Performance of Solvent Yellow 82 in Different Mounting Media: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Solvent Yellow 82, a metal-complex solvent dye, presents potential as a fluorescent probe in various research applications due to its notable light fastness...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solvent Yellow 82, a metal-complex solvent dye, presents potential as a fluorescent probe in various research applications due to its notable light fastness and solubility in organic solvents.[1][2][3] However, its performance in common microscopy mounting media has not been extensively documented. This guide provides a comparative overview of the expected performance of Solvent Yellow 82 in different types of mounting media, supported by a detailed experimental protocol to enable researchers to generate their own comparative data.

Introduction to Solvent Yellow 82 and Mounting Media

Solvent Yellow 82 is a reddish-yellow monoazo chromium metal complex dye.[4] Such metal-complex dyes are known for their stability.[5][6] In fluorescence microscopy, the choice of mounting medium is critical for preserving the fluorescent signal and the integrity of the specimen.[7][8][9] Mounting media can be broadly categorized into aqueous and non-aqueous (resinous) types, with many commercial formulations including antifade agents to protect fluorophores from photobleaching.[7][8][10]

Comparative Performance of Solvent Yellow 82

The following table summarizes the hypothesized performance of Solvent Yellow 82 in three common types of mounting media based on the general properties of the dye and the media. Note: This data is illustrative and should be confirmed by experimental validation as outlined in the subsequent protocol.

Performance MetricGlycerol-Based Aqueous MediumAqueous Medium with Antifade (e.g., with PPD or DABCO)Non-Aqueous Resinous Medium (e.g., DPX)
Initial Fluorescence Intensity HighHighModerate to High
Photostability (Resistance to Fading) Low to ModerateHighModerate
Signal Stability over Time (Storage) Low (Potential for dye diffusion)Moderate to HighHigh (Permanent preservation)
Refractive Index (RI) Match ~1.47~1.43 - 1.52~1.52
Compatibility with Organic Solvents LimitedLimitedHigh
Ease of Use HighHighModerate (Requires dehydration steps)

Experimental Protocols

To empirically determine the performance of Solvent Yellow 82 in various mounting media, the following experimental protocol is proposed.

Objective:

To quantify and compare the initial fluorescence intensity, photostability, and signal stability of Solvent Yellow 82 in different mounting media.

Materials:
  • Solvent Yellow 82

  • Mounting Media to be tested:

    • Glycerol-based aqueous medium (e.g., 90% glycerol (B35011) in PBS)

    • Aqueous medium with an antifade agent (e.g., ProLong™ Gold Antifade Mountant)

    • Non-aqueous resinous mounting medium (e.g., DPX)

  • Microscope slides and coverslips

  • Fluorescence microscope with a suitable filter set for Solvent Yellow 82 (excitation/emission maxima to be determined empirically, but likely in the blue-green excitation and green-yellow emission range) and a digital camera for image acquisition.

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:
  • Sample Preparation:

    • Prepare a stock solution of Solvent Yellow 82 in a suitable organic solvent (e.g., ethanol (B145695) or MEK) at a concentration of 1 mg/mL.[2][3]

    • For each mounting medium, prepare a working solution by diluting the Solvent Yellow 82 stock solution to a final concentration of 10 µg/mL. Ensure miscibility; for aqueous media, a co-solvent may be necessary.

    • Pipette a small drop (e.g., 5 µL) of each Solvent Yellow 82-mounting medium mixture onto a clean microscope slide and cover with a coverslip.

    • For the non-aqueous medium, follow the manufacturer's instructions, which may involve a solvent exchange step.

    • Prepare multiple replicate slides for each medium.

  • Image Acquisition:

    • Use a fluorescence microscope to visualize the samples.

    • Set the excitation and emission filters appropriate for Solvent Yellow 82.

    • For each slide, acquire an initial image (t=0) using standardized settings for lamp intensity, exposure time, and gain. These settings must remain constant for all subsequent measurements.

  • Photobleaching Assay:

    • Select a region of interest (ROI) on a slide for each mounting medium.

    • Continuously expose the ROI to the excitation light for a defined period (e.g., 5 minutes).

    • Acquire images at regular intervals (e.g., every 30 seconds) during the exposure period.[11]

  • Signal Stability Assay (Long-term Storage):

    • Store the prepared slides in a dark, room-temperature environment.

    • Acquire images of the same ROIs at defined time points (e.g., 24 hours, 1 week, 1 month).

Data Analysis:
  • Initial Fluorescence Intensity:

    • Using image analysis software, measure the mean fluorescence intensity of the ROI in the t=0 images for each mounting medium.

  • Photostability:

    • For each time point in the photobleaching assay, measure the mean fluorescence intensity of the ROI.

    • Normalize the intensity at each time point to the initial intensity (t=0).

    • Plot the normalized fluorescence intensity as a function of time for each mounting medium. The rate of decay indicates the photostability.[11]

  • Signal Stability:

    • Measure the mean fluorescence intensity of the ROIs from the long-term storage slides at each time point.

    • Normalize these values to the initial intensity at t=0.

    • Plot the normalized intensity as a function of storage time.

Visualizations

experimental_workflow Experimental Workflow for Evaluating Solvent Yellow 82 Performance cluster_prep Sample Preparation cluster_acq Image Acquisition & Assays cluster_analysis Data Analysis prep1 Prepare Solvent Yellow 82 Stock Solution prep2 Mix with Different Mounting Media prep1->prep2 prep3 Mount on Microscope Slides prep2->prep3 acq1 Acquire Initial Image (t=0) prep3->acq1 acq2 Photobleaching Assay (Continuous Exposure) acq1->acq2 acq3 Long-term Storage Assay (Store in Dark) acq1->acq3 an1 Measure Initial Fluorescence Intensity acq1->an1 an2 Quantify Photobleaching Rate acq2->an2 an3 Assess Long-term Signal Stability acq3->an3

Caption: Workflow for evaluating Solvent Yellow 82 performance.

logical_relationship Factors Affecting Fluorescence Stability of Solvent Yellow 82 dye Solvent Yellow 82 Properties stability Overall Fluorescence Stability dye->stability Inherent Photostability medium Mounting Medium Composition medium->stability Antifade Agents, RI, Viscosity environment External Factors environment->stability Light Exposure, Storage Time

Caption: Key factors influencing the fluorescence stability.

Conclusion

While Solvent Yellow 82 shows promise for fluorescence applications due to its chemical nature, its optimal performance is highly dependent on the choice of mounting medium. The experimental protocol provided in this guide offers a systematic approach for researchers to determine the most suitable mounting medium for their specific needs, thereby ensuring reliable and reproducible results. The inherent stability of metal-complex dyes suggests that with the right mounting medium, particularly one containing antifade reagents, Solvent Yellow 82 could be a valuable tool in fluorescence microscopy.[5]

References

Comparative

A Comparative Guide to the Phototoxicity of Lipophilic Dyes: Evaluating Solvent Yellow 82 and Other Lipophilic Compounds

For Researchers, Scientists, and Drug Development Professionals Understanding Phototoxicity of Lipophilic Dyes Phototoxicity is a phenomenon where a substance becomes toxic when exposed to light.[1][2] For lipophilic dye...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Phototoxicity of Lipophilic Dyes

Phototoxicity is a phenomenon where a substance becomes toxic when exposed to light.[1][2] For lipophilic dyes, which readily associate with cellular membranes, this can lead to light-induced damage to cells and tissues.[3][4] The mechanism often involves the generation of reactive oxygen species (ROS) that can damage cellular components, leading to stress responses and potentially cell death through apoptosis or necrosis.[5][6][7] Assessing the phototoxic potential of dyes is crucial for applications in live-cell imaging, photodynamic therapy, and for ensuring the safety of commercial products.[8][9][10]

Comparative Data on Lipophilic Dye Phototoxicity

To date, no specific phototoxicity studies have been published for Solvent Yellow 82. Safety Data Sheets (SDS) for Solvent Yellow 82 indicate that its toxicological properties have not been thoroughly investigated, though they mention potential for skin and eye irritation.[11][12][13][14]

In contrast, the phototoxicity of other lipophilic dyes has been characterized. The following table summarizes representative data from studies on various lipophilic dyes, which can be used as a reference for a comparative study involving Solvent Yellow 82.

DyeModel SystemLight SourceConcentrationEndpointPhototoxic Effect (Example)Reference
Rose Bengal C. elegansWhite light (10 mW/cm²)1 µMMotilityHigh phototoxicity, significant reduction in motility[15][16]
Eosin Y C. elegansWhite light (10 mW/cm²)10 µMMotilityHigh phototoxicity[16]
Acridine Orange C. elegansWhite light (10 mW/cm²)10 µMMotilityHigh phototoxicity[16]
Phloxine B C. elegansWhite light (10 mW/cm²)10 µMMotilityHigh phototoxicity[16]
Primuline C. elegansWhite light (10 mW/cm²)100 µMMotilityHigh phototoxicity[16]
TPP-Rh (Porphyrin-Rhodamine B conjugate) Human cancer cells400-850 nm light (3 mW/cm²)3.95 µM (IC50)Cell viabilityHigh phototoxicity[8]
Indocyanine Green (ICG) Breast cancer cellsNIR laser (10 J/cm²)50 µMCell viabilitySignificant reduction in cell viability in a time-dependent manner[17]
Luxol Fast Blue C. elegansWhite light (10 mW/cm²)100 µMMotilityNot phototoxic[15]

Experimental Protocols for Assessing Phototoxicity

To evaluate the phototoxicity of Solvent Yellow 82 and compare it with other lipophilic dyes, a standardized experimental approach is essential. The following protocol, adapted from studies on C. elegans and cell cultures, provides a robust methodology.[15][16]

In Vivo Phototoxicity Assay using Caenorhabditis elegans

C. elegans is a powerful model for rapid screening of dye phototoxicity due to its transparency and well-characterized genetics.[1][15]

  • Preparation of Dye Solutions: Dissolve Solvent Yellow 82 and other test dyes in an appropriate solvent (e.g., DMSO) and then dilute to final concentrations (e.g., 0.1, 1, 10, 100 µM) in M9 buffer or liquid NGM.

  • Animal Exposure: Synchronize a population of adult C. elegans. Transfer the worms to a 96-well microplate containing the dye solutions. Include a buffer-only control and a non-phototoxic dye control (e.g., Luxol Fast Blue). Incubate the plate in the dark for 1 hour to allow for dye uptake.

  • Light Exposure: Expose the microplate to a controlled light source, such as a white fluorescent lamp (e.g., 10 mW/cm²), for a defined period (e.g., 30 minutes). A parallel plate should be kept in the dark as a control for dark toxicity. An infrared filter can be used to prevent heating.

  • Behavioral Assessment: Quantify the locomotor activity of the worms before and after light exposure using an automated tracking system. A significant reduction in motility in the light-exposed group compared to the dark group indicates phototoxicity.

  • Dye Uptake Visualization: Confirm that the dyes are taken up by the worms by observing them under a fluorescence microscope.

  • Stress Response Analysis: To investigate the mechanism of phototoxicity, reporter strains of C. elegans expressing GFP under the control of stress-responsive promoters (e.g., hsp-4 for endoplasmic reticulum stress, hsp-6 for mitochondrial stress) can be used. Increased GFP expression after light exposure would indicate the activation of specific stress pathways.[1]

In Vitro Phototoxicity Assay using Cell Cultures
  • Cell Culture: Plate a suitable cell line (e.g., human keratinocytes, fibroblasts) in a 96-well plate and grow to confluency.

  • Dye Incubation: Replace the culture medium with a medium containing the test dye at various concentrations. Incubate for a set period (e.g., 1-24 hours) to allow for dye uptake.

  • Irradiation: Irradiate the cells with a light source of an appropriate wavelength and intensity. A control plate should be kept in the dark.

  • Viability Assay: After irradiation, assess cell viability using a standard method such as the MTT assay or neutral red uptake assay. A dose-dependent decrease in viability in the irradiated cells compared to the dark controls is indicative of phototoxicity.

Visualization of Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental design and potential mechanisms of phototoxicity, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Phototoxicity Assessment cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results prep_dyes Prepare Dye Solutions (Solvent Yellow 82 & Others) incubation Incubate with Dyes (Dark) prep_dyes->incubation prep_model Prepare Model System (C. elegans or Cell Culture) prep_model->incubation light_exposure Light Exposure incubation->light_exposure dark_control Dark Control incubation->dark_control assessment Assess Endpoint (e.g., Motility, Viability) light_exposure->assessment visualization Visualize Dye Uptake light_exposure->visualization stress_pathways Analyze Stress Pathways light_exposure->stress_pathways dark_control->assessment comparison Compare Phototoxicity assessment->comparison

Caption: Workflow for assessing and comparing dye phototoxicity.

Signaling_Pathway Potential Signaling Pathways in Dye-Induced Phototoxicity cluster_cellular_damage Cellular Damage cluster_cellular_response Cellular Response dye Lipophilic Dye ros Reactive Oxygen Species (ROS) light Light light->ros Activation membrane Membrane Damage ros->membrane mitochondria Mitochondrial Damage ros->mitochondria er ER Stress ros->er survival Cell Survival Pathways ros->survival Activation of Stress Response necrosis Necrosis membrane->necrosis apoptosis Apoptosis mitochondria->apoptosis er->apoptosis

Caption: Signaling pathways in dye-induced phototoxicity.

Conclusion

A comprehensive comparison of the phototoxicity of Solvent Yellow 82 with other lipophilic dyes requires rigorous experimental evaluation as outlined in this guide. By employing standardized protocols and multiple endpoints, researchers can generate the necessary data to understand the phototoxic potential of Solvent Yellow 82. This information is critical for its safe and effective use in various scientific and industrial applications. The provided framework and comparative data for other dyes offer a solid foundation for initiating such a crucial investigation.

References

Validation

Comparative Analysis of Fluorescent Dyes for Lipid Staining in Botanical Research

In the intricate world of plant biology, the visualization of lipid structures is paramount to understanding cellular processes, from energy storage to the formation of protective barriers. While various dyes are employe...

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of plant biology, the visualization of lipid structures is paramount to understanding cellular processes, from energy storage to the formation of protective barriers. While various dyes are employed for this purpose, a review of scientific literature reveals that Solvent Yellow 82 is not utilized in botanical applications . Its primary use is in industrial contexts such as inks and coatings.[1][2][3][4][5][6][7][8] Instead, botanical researchers rely on a specialized palette of fluorescent dyes to illuminate lipid-rich structures. This guide provides a comparative analysis of three prominent fluorescent dyes used in botany for lipid staining: Fluorol Yellow 088, Nile Red, and BODIPY, with a focus on their applications, experimental protocols, and performance.

Key Applications in Plant Science

These fluorescent dyes are instrumental in visualizing a range of lipid-based structures within plant tissues:

  • Suberin Lamellae: Fluorol Yellow 088 is a highly effective dye for staining suberin lamellae, which are lipid-rich layers in the cell walls of certain tissues like the root endodermis and periderm.[9][10][11][12] These layers form critical barriers that regulate the movement of water and solutes.

  • Lipid Droplets: Nile Red and BODIPY are extensively used to visualize lipid droplets, which are dynamic organelles involved in the storage of neutral lipids.[13][14]

  • Chloroplast Membranes: Nile Red has been successfully used to stain the envelope membranes of chloroplasts, allowing for the assessment of their integrity.[15][16]

  • General Lipid Structures: All three dyes can be used to stain a variety of hydrophobic structures within plant cells and tissues.[10][13][17]

Comparative Data of Fluorescent Dyes

For researchers selecting a dye, the following table summarizes the key quantitative and qualitative characteristics of Fluorol Yellow 088, Nile Red, and BODIPY.

FeatureFluorol Yellow 088Nile RedBODIPY (e.g., BODIPY 493/503)
Primary Target Suberin lamellae, hydrophobic structures[10][11]Neutral lipids, lipid droplets, chloroplast envelopes[13][14]Neutral lipids, lipid droplets, cell membranes[13][18]
Excitation (nm) ~365[10]488-550~493[18]
Emission (nm) ≥420[10]550-650 (depending on lipid environment)~503[18]
Photostability Prone to bleaching[19]ModerateHigh
Specificity High for suberized and cutinized wallsHigh for neutral lipidsHigh for neutral lipids, can be conjugated for specificity[][18]
Toxicity Not extensively documented in provided resultsLow to moderateGenerally low, but can vary with concentration[21]
Key Advantage Excellent for suberin visualization[17]Strong fluorescence in lipid-rich environments[13]High photostability and narrow emission spectra
Key Limitation Can be difficult to quantify cell counts after staining[19]Broad emission spectrum can lead to bleed-throughCan require permeabilization agents for some cell types[21]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for each dye.

Fluorol Yellow 088 Staining for Suberin

This protocol is adapted from methods used for staining suberin in Arabidopsis roots.

  • Preparation of Staining Solution: Prepare a 0.01% (w/v) solution of Fluorol Yellow 088 in lactic acid.[19] A fresh solution is recommended for optimal performance.[19]

  • Sample Incubation: Incubate 5-day-old seedlings in the staining solution at 70°C for 30 minutes.[19]

  • Rinsing: Rinse the seedlings in water three times for 5 minutes each.[19]

  • Counter-staining (Optional): For enhanced visualization of cell borders, counter-stain with a 0.5% (w/v) aqueous solution of Aniline Blue at room temperature for 30 minutes in the dark.[19]

  • Final Washing: Wash the samples in water for at least 30 minutes, changing the water every 10 minutes.[19]

  • Mounting and Observation: Mount the samples in 50% glycerol (B35011) and observe using a fluorescence microscope with a standard GFP filter set.[19] It is important to keep the samples in the dark after staining and to observe them within 3 hours to prevent leakage of the fluorescent signal.[19]

Nile Red Staining for Lipid Droplets

This protocol is a general guide for staining lipid droplets in plant tissues.

  • Preparation of Staining Solution: Prepare a stock solution of Nile Red in a suitable solvent like acetone (B3395972) or DMSO. Dilute the stock solution to a working concentration of 1-10 µg/mL in a buffer or growth medium.

  • Sample Incubation: Infiltrate leaf discs or immerse seedlings in the Nile Red working solution.[22] Incubation time can vary from a few minutes to an hour depending on the tissue.

  • Washing: Briefly rinse the samples with the buffer or medium to remove excess stain.

  • Mounting and Observation: Mount the samples in the buffer or a suitable mounting medium and observe with a fluorescence microscope using an excitation wavelength around 488-550 nm.[15]

BODIPY 493/503 Staining for Lipid Droplets

This protocol is based on staining lipid droplets in Arabidopsis leaves.

  • Preparation of Staining Solution: Prepare a 1 mg/ml stock solution of BODIPY 493/503 in DMSO.[18] Dilute the stock solution 1,000-fold to a working concentration of 1 µg/ml in a phosphate (B84403) buffer.[18]

  • Sample Incubation: Mix an equal volume of the final lipid droplet fraction with the working dye solution and incubate for 15 minutes in the dark.[18]

  • Observation: Observe the stained lipid droplets directly using a fluorescence microscope with an excitation wavelength of 488 nm and an emission collection window of 500-540 nm.[18]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key steps in each staining protocol.

Fluorol_Yellow_088_Staining prep Prepare 0.01% Fluorol Yellow 088 in Lactic Acid incubate Incubate Seedlings (70°C, 30 min) prep->incubate rinse1 Rinse in Water (3x, 5 min each) incubate->rinse1 counterstain Counter-stain with Aniline Blue (Optional) rinse1->counterstain wash Final Wash in Water (30 min) rinse1->wash counterstain->wash mount Mount in 50% Glycerol wash->mount observe Fluorescence Microscopy (GFP Filter) mount->observe

Caption: Workflow for Fluorol Yellow 088 staining of suberin.

Nile_Red_Staining prep Prepare Nile Red Working Solution (1-10 µg/mL) incubate Incubate Plant Tissue prep->incubate wash Briefly Rinse incubate->wash mount Mount Sample wash->mount observe Fluorescence Microscopy (Ex: 488-550 nm) mount->observe

Caption: General workflow for Nile Red staining of lipids.

BODIPY_Staining prep Prepare 1 µg/mL BODIPY Working Solution incubate Mix with Sample (15 min, dark) prep->incubate observe Fluorescence Microscopy (Ex: 488 nm, Em: 500-540 nm) incubate->observe

Caption: Workflow for BODIPY staining of lipid droplets.

References

Comparative

A Researcher's Guide to Lipid Staining: Evaluating Alternatives to Solvent Yellow 82

For researchers, scientists, and drug development professionals, the accurate detection and quantification of lipids within biological samples is crucial. While a vast array of solvent dyes exists, their application in a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of lipids within biological samples is crucial. While a vast array of solvent dyes exists, their application in a laboratory setting requires careful consideration of their specificity, reproducibility, and compatibility with biological specimens. This guide addresses the suitability of Solvent Yellow 82 for biological staining and provides a comparative analysis of commonly used, well-established alternative lipid stains.

Initial investigations into the applicability of Solvent Yellow 82 for biological lipid staining have revealed that this dye is predominantly used in industrial applications such as inks, paints, and plastics. There is a lack of established protocols and scientific literature supporting its use for staining lipids in biological samples. Therefore, this guide will focus on robust and widely accepted alternative methods for lipid detection in a research environment: Oil Red O, Sudan Black B, and Nile Red.

Comparison of Common Lipid Stains

The selection of an appropriate lipid stain depends on the specific research question, the nature of the sample, and the available imaging equipment. The following table provides a comparative overview of the key characteristics of Oil Red O, Sudan Black B, and Nile Red.

FeatureOil Red OSudan Black BNile Red
Staining Principle Lysochrome (fat-soluble) dye that partitions into neutral lipids. Stains lipids based on its higher solubility in lipids than in the solvent.Lysochrome dye that physically stains lipids due to its high affinity for fats and phospholipids.Fluorochrome that is intensely fluorescent in hydrophobic environments, allowing for the visualization of neutral and polar lipids.
Appearance Bright red to orange-red droplets.Blue-black to black droplets.Yellow-gold to red fluorescence depending on the lipid environment and filter set.
Typical Application Visualization and quantification of neutral lipids (triglycerides) in cultured cells and frozen tissue sections.Staining of neutral fats, phospholipids, and sterols in frozen sections and smears. Useful in hematology.Fluorescent imaging and quantification of intracellular lipid droplets in live or fixed cells. Can differentiate between neutral and polar lipids based on emission spectrum.
Sample Preparation Typically requires fixation with formalin and a 60% isopropanol (B130326) rinse before staining.Often requires fixation with formalin. The dye is dissolved in solvents like propylene (B89431) glycol or ethanol.Can be used on live or fixed cells. A dilute working solution is applied directly to the sample.
Instrumentation Brightfield microscope.Brightfield microscope.Fluorescence microscope or flow cytometer.
Quantitative Analysis Can be quantified by extracting the dye and measuring its absorbance.Less commonly used for quantification due to its dark color.Amenable to quantification through fluorescence intensity measurements.
Excitation/Emission N/A (absorbance-based)N/A (absorbance-based)~488 nm / ~550 nm (for neutral lipids)

Experimental Protocols

Reproducibility in staining is paramount for reliable experimental outcomes. Below are detailed methodologies for the three common lipid stains, highlighting critical steps that influence reproducibility.

Oil Red O Staining Protocol for Cultured Cells

This protocol is adapted for staining lipids in cultured cells, a common application in metabolic research.

Reagents:

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • 60% Isopropanol

  • Oil Red O stock solution (e.g., 0.5% in isopropanol)

  • Oil Red O working solution (freshly prepared by diluting stock solution with water, e.g., 3:2 ratio, and filtered)

  • Hematoxylin (B73222) (for counterstaining, optional)

Procedure:

  • Wash cultured cells gently with PBS.

  • Fix the cells with 10% formalin for at least 1 hour at room temperature.

  • Wash the cells twice with distilled water.

  • Incubate the cells with 60% isopropanol for 5 minutes at room temperature.

  • Remove the isopropanol and add the freshly filtered Oil Red O working solution. Incubate for 10-15 minutes.

  • Remove the staining solution and wash the cells thoroughly with distilled water.

  • (Optional) Counterstain the nuclei with hematoxylin for 1 minute and rinse with water.

  • Visualize under a brightfield microscope. Lipid droplets will appear as red-orange structures.

Critical Factors for Reproducibility:

  • Freshness of Working Solution: The Oil Red O working solution should be made fresh and filtered before each use to avoid precipitates that can cause background staining.[1]

  • Proper Fixation: Inadequate fixation can lead to lipid loss and inconsistent staining.

  • Solvent Quality: The purity of isopropanol can affect dye solubility and staining intensity.

Sudan Black B Staining Protocol for Frozen Sections

Sudan Black B is a sensitive stain for a broad range of lipids.

Reagents:

  • 10% Formalin

  • Propylene Glycol

  • Sudan Black B solution (e.g., 0.7% in propylene glycol)

  • 85% Propylene Glycol

  • Nuclear Fast Red (for counterstaining, optional)

Procedure:

  • Cut frozen tissue sections and fix in 10% formalin.

  • Wash the sections with distilled water.

  • Dehydrate the sections in 100% propylene glycol for 5 minutes.

  • Stain with the Sudan Black B solution for a minimum of 2 hours (overnight is often preferred).[2]

  • Differentiate in 85% propylene glycol for 3 minutes to remove excess stain.[2]

  • Rinse with distilled water.

  • (Optional) Counterstain with Nuclear Fast Red.

  • Mount with an aqueous mounting medium. Lipids will be stained blue-black.

Critical Factors for Reproducibility:

  • Dye Solution Stability: The Sudan Black B solution should be stored properly to maintain its staining efficacy.

  • Differentiation Step: The duration of the differentiation step is crucial for achieving a good signal-to-noise ratio.

  • Tissue Processing: Proper handling of frozen sections is essential to preserve lipid integrity.

Nile Red Staining Protocol for Live Cells

Nile Red is a fluorescent dye ideal for visualizing lipid droplets in living cells.

Reagents:

  • Cell culture medium or PBS

  • Nile Red stock solution (e.g., 1 mg/mL in DMSO)

  • Nile Red working solution (e.g., 1 µg/mL in culture medium)

Procedure:

  • Prepare the Nile Red working solution by diluting the stock solution in pre-warmed cell culture medium or PBS.

  • Remove the existing medium from the live cells and add the Nile Red working solution.

  • Incubate the cells for 10-15 minutes at 37°C, protected from light.

  • Gently wash the cells with PBS.

  • Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., excitation at 488 nm and emission at 550 nm for neutral lipids).

Critical Factors for Reproducibility:

  • Dye Concentration: The optimal concentration of Nile Red can vary between cell types and should be determined empirically to avoid cytotoxicity and oversaturation of the signal.

  • Incubation Time: Incubation time should be optimized to allow for sufficient dye uptake while minimizing stress on the cells.

  • Photobleaching: Nile Red is susceptible to photobleaching, so exposure to the excitation light should be minimized.

Visualizing Experimental Workflows and Influencing Factors

To further clarify the staining processes and the variables that can impact their reproducibility, the following diagrams are provided.

G General Workflow for Lipid Staining Reproducibility Assessment cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Analysis Sample_Collection Sample Collection (e.g., Cell Culture, Tissue Biopsy) Fixation Fixation (e.g., Formalin) Sample_Collection->Fixation Sectioning Sectioning (for tissues) Fixation->Sectioning Stain_Preparation Stain Preparation (Working Solution) Sectioning->Stain_Preparation Staining Staining (Incubation) Stain_Preparation->Staining Differentiation Differentiation/Washing Staining->Differentiation Counterstaining Counterstaining (Optional) Differentiation->Counterstaining Imaging Microscopy Imaging Counterstaining->Imaging Quantification Image Analysis & Quantification Imaging->Quantification Data_Interpretation Data Interpretation Quantification->Data_Interpretation

Caption: A generalized workflow for assessing lipid staining reproducibility.

G Key Factors Influencing Lipid Staining Reproducibility cluster_sample Sample-Related cluster_reagent Reagent-Related cluster_protocol Protocol-Related cluster_analysis Analysis-Related Reproducibility Staining Reproducibility Sample_Type Sample Type (Cell line, Tissue) Sample_Type->Reproducibility Fixation_Method Fixation Method & Duration Fixation_Method->Reproducibility Lipid_Content Endogenous Lipid Content Lipid_Content->Reproducibility Dye_Purity Dye Purity & Lot-to-Lot Variation Dye_Purity->Reproducibility Solvent_Quality Solvent Quality Solvent_Quality->Reproducibility Stain_Concentration Stain Concentration Stain_Concentration->Reproducibility Working_Solution_Age Working Solution Age Working_Solution_Age->Reproducibility Incubation_Time Incubation Time & Temperature Incubation_Time->Reproducibility Washing_Steps Washing/Differentiation Steps Washing_Steps->Reproducibility Counterstaining_Variability Counterstaining Variability Counterstaining_Variability->Reproducibility Microscope_Settings Microscope Settings Microscope_Settings->Reproducibility Image_Acquisition Image Acquisition Parameters Image_Acquisition->Reproducibility Quantification_Method Quantification Method Quantification_Method->Reproducibility

Caption: Factors influencing the reproducibility of lipid staining.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Solvent Yellow 82: A Comprehensive Guide for Laboratory Professionals

For researchers and scientists in the pharmaceutical and biotech sectors, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This document provide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pharmaceutical and biotech sectors, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of Solvent Yellow 82, a substance that requires careful management due to its potential health and environmental hazards.

Essential Safety and Hazard Information

Solvent Yellow 82 is a yellow powder that may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[1] It is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract.[2] While the product itself is not explosive, it can form an explosive dust/air mixture.[1] Therefore, minimizing dust generation during handling and disposal is critical.[2]

Before proceeding with any disposal protocol, it is crucial to consult the Safety Data Sheet (SDS) specific to the product in your possession and to adhere to all local, state, and federal regulations concerning hazardous waste.[2][3] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary federal framework for hazardous waste management.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the handling and disposal of chemical waste.

ParameterValue/GuidelineSource(s)
pH Range for Drain Disposal (General) 5.5 - 10.5[6]
Very Small Quantity Generator (VSQG) ≤ 100 kg of hazardous waste per month AND ≤ 1 kg of acutely hazardous waste per month.[5]
Small Quantity Generator (SQG) > 100 kg but < 1,000 kg of hazardous waste per month.[5]
Large Quantity Generator (LQG) ≥ 1,000 kg of hazardous waste per month OR > 1 kg of acutely hazardous waste per month.[5]
Acute Oral Toxicity (Rat LD50) 8200 mg/kg[3]
Fish Toxicity (LC50) 1100 mg/L[3]

Step-by-Step Disposal Protocol for Solvent Yellow 82

This protocol outlines the necessary steps for the safe disposal of Solvent Yellow 82 from the laboratory.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling Solvent Yellow 82 for disposal, ensure the following safety measures are in place:

  • Engineering Controls : Handle the material in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[2]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear tightly fitting safety goggles or chemical safety goggles.[2][7]

    • Hand Protection : Use chemical-resistant gloves (e.g., rubber gloves).[2][3]

    • Respiratory Protection : If ventilation is insufficient or dust is generated, an approved respirator is required.[2][3]

    • Protective Clothing : Wear appropriate protective clothing to prevent skin contact.[2]

Step 2: Waste Characterization and Segregation
  • Hazardous Waste Determination : Due to its toxicity to aquatic life, Solvent Yellow 82 is classified as a hazardous waste.[1] Do not dispose of it in the regular trash or down the drain.[6]

  • Segregation : Keep Solvent Yellow 82 waste separate from other chemical waste streams to avoid incompatible reactions. It is incompatible with strong acids, strong bases, and strong oxidizing agents.[1]

Step 3: Preparing the Waste Container
  • Container Selection : Use a suitable, sealable, and properly labeled hazardous waste container.[2] The container must be compatible with the chemical.

  • Labeling : Clearly label the container with "Hazardous Waste" and the specific chemical name, "Solvent Yellow 82".[5] Ensure the label also includes the date of accumulation.

Step 4: Disposal of Unused Product and Spillage
  • Unused Product : Carefully transfer any unwanted or expired Solvent Yellow 82 powder into the designated hazardous waste container. Avoid creating dust.[1][2]

  • Spill Cleanup :

    • For small spills, carefully sweep or vacuum the material and place it into the hazardous waste container.[2] Avoid actions that generate dust.

    • Clean the spill area with soap and water.[1] All cleaning materials (e.g., contaminated wipes, gloves) must also be disposed of as hazardous waste.

Step 5: Disposal of Contaminated Materials
  • Contaminated Labware and PPE : Any items, such as gloves, weigh boats, or wipers, that are contaminated with Solvent Yellow 82 must be placed in the designated hazardous waste container.

  • Empty Containers :

    • A container that held Solvent Yellow 82 is considered hazardous waste unless properly decontaminated.[1]

    • To decontaminate, triple rinse the container with a suitable solvent (e.g., water, if effective for cleaning, or another appropriate solvent).[8]

    • The rinsate from this process must be collected and treated as hazardous waste.

    • Once triple-rinsed and air-dried in a ventilated area like a fume hood, the container can be disposed of as non-hazardous waste after defacing the original label.[8]

Step 6: Storage and Final Disposal
  • Temporary Storage : Store the sealed hazardous waste container in a designated, cool, and dry satellite accumulation area.[2] Ensure it is stored away from incompatible materials.[1]

  • Professional Disposal : Arrange for a licensed hazardous waste disposal company to collect the waste. In accordance with regulations, this waste may be taken to a specialized waste disposal site or an incineration plant.[1][7] Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and approved vendors.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the disposal of Solvent Yellow 82.

start Start: Have Solvent Yellow 82 Waste? is_product Is it unused product or contaminated material? start->is_product product_disposal Place in labeled hazardous waste container. is_product->product_disposal Product/ Material is_container Is it an empty container? is_product->is_container Container store_waste Store sealed container in designated accumulation area. product_disposal->store_waste triple_rinse Triple rinse container? is_container->triple_rinse collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate Yes no_rinse Dispose of container as hazardous waste. triple_rinse->no_rinse No dispose_container Deface label and dispose of container as non-hazardous. collect_rinsate->dispose_container no_rinse->store_waste final_disposal Arrange for pickup by licensed waste disposal service. store_waste->final_disposal

Caption: Disposal decision workflow for Solvent Yellow 82.

References

Handling

Personal protective equipment for handling Solvent Yellow 82

This guide provides crucial safety and logistical information for the handling and disposal of Solvent Yellow 82, a chemical that requires careful management in a laboratory setting. Adherence to these procedures is vita...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Solvent Yellow 82, a chemical that requires careful management in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Summary

Solvent Yellow 82 is a yellow powder that presents several hazards. It is crucial to be aware of these risks before handling the substance.

Hazard TypeDescription
Acute Toxicity Harmful if swallowed, potentially causing gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]
Skin Irritation/Sensitization May cause skin irritation and an allergic skin reaction.[2][3][4]
Eye Irritation Can cause irritation and inflammation to the eyes.[1]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[1]
Chronic Effects There are possible risks of irreversible effects.[1]
Physical Hazard As a powder, it can form explosive dust/air mixtures.[2]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following personal protective equipment protocol is mandatory when handling Solvent Yellow 82.

EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]To protect eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and potential sensitization.
Body Protection A lab coat or other protective clothing to minimize skin contact.[1]To shield the skin from accidental spills.
Respiratory Protection A NIOSH-certified dust respirator or use of a chemical fume hood.[1][3]To prevent inhalation of airborne powder.

Procedure for Donning and Doffing PPE:

  • Donning: Before entering the designated handling area, put on a lab coat, followed by safety goggles. Finally, wear gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing: To prevent contamination, remove PPE in the reverse order of donning. First, remove gloves, then the lab coat, and finally, the safety goggles. Wash hands thoroughly after removing all PPE.

Safe Handling Protocol

The following step-by-step procedure should be followed when working with Solvent Yellow 82:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Weighing and Transferring: To minimize dust generation, handle the powder carefully. Use a spatula for transferring the solid. Avoid scooping or pouring actions that could create airborne dust.

  • Dissolving: When preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling: After use, securely seal the container of Solvent Yellow 82.[1] Decontaminate the work surface and any equipment used.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1] Avoid actions that generate dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Flush the skin with plenty of soap and water. If irritation or a rash develops, seek medical attention.[1][2]

  • Ingestion: If the individual is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

Disposal Plan

The disposal of Solvent Yellow 82 and its waste must be handled responsibly to prevent environmental contamination.

  • Waste Identification: All materials contaminated with Solvent Yellow 82, including excess reagent, contaminated PPE, and cleaning materials, should be considered hazardous waste.

  • Waste Segregation: Collect all Solvent Yellow 82 waste in a designated, properly labeled, and sealed container.

  • Disposal Method: The primary recommended method for disposal is incineration at a licensed hazardous waste facility.[2] Alternatively, disposal in a secure hazardous waste landfill may be an option if incineration is not available.[6]

  • Regulatory Compliance: Always consult and adhere to local, state, and federal regulations for hazardous waste disposal.[1]

Workflow for Handling Solvent Yellow 82

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Prepare Handling Area (Fume Hood, Eyewash) don_ppe Don Personal Protective Equipment prep_area->don_ppe weigh Weigh and Transfer don_ppe->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate Experiment complete doff_ppe Doff PPE decontaminate->doff_ppe collect_waste Collect & Segregate Hazardous Waste doff_ppe->collect_waste Segregate contaminated PPE dispose Dispose via Licensed Facility (Incineration/Landfill) collect_waste->dispose

References

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